1-(2-Fluoroethyl)-4-methylpiperazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H15FN2 |
|---|---|
Molecular Weight |
146.21 g/mol |
IUPAC Name |
1-(2-fluoroethyl)-4-methylpiperazine |
InChI |
InChI=1S/C7H15FN2/c1-9-4-6-10(3-2-8)7-5-9/h2-7H2,1H3 |
InChI Key |
XQJYIJZETJDLPZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCF |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Physical and Chemical Properties of 1-(2-Fluoroethyl)-4-methylpiperazine
Executive Summary
1-(2-Fluoroethyl)-4-methylpiperazine (CAS: 1849192-09-1) is a specialized heterocyclic building block and pharmaceutical intermediate. Structurally, it consists of a piperazine ring N-substituted with a methyl group at position 1 and a 2-fluoroethyl moiety at position 4. This compound is critical in medicinal chemistry as a "cold" standard for fluorine-18 radiotracers and as a pharmacophore in the development of Sigma-1 (
This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and handling protocols, designed for researchers in drug discovery and radiopharmaceutical development.
Physicochemical Properties
The introduction of the fluorine atom into the ethyl side chain significantly alters the electronic and lipophilic profile compared to its non-fluorinated analog, 1-ethyl-4-methylpiperazine.
Key Data Summary
| Property | Value / Description | Source/Rationale |
| IUPAC Name | 1-(2-Fluoroethyl)-4-methylpiperazine | Standard Nomenclature |
| CAS Number | 1849192-09-1 | Chemical Registries [1] |
| Molecular Formula | Calculated | |
| Molecular Weight | 146.21 g/mol | Calculated |
| Physical State | Liquid (at 20°C) | Analogous to chloro-derivative [2] |
| Appearance | Colorless to pale yellow oil | Standard for alkylpiperazines |
| Boiling Point | ~180–195°C (Predicted) | Extrapolated from N-methylpiperazine (138°C) and 1-(2-chloroethyl)-4-methylpiperazine (220°C) |
| Density | 0.95 – 1.02 g/mL (Predicted) | Est.[1][2][3][4][5][6][7][8][9] based on 1-(2-hydroxyethyl)-4-methylpiperazine (1.03 g/mL) |
| Solubility | Miscible in Water, Ethanol, DCM, DMSO | Dipolar amine structure |
| pKa (Predicted) | N1 (Me): ~8.8 N4 (Fluoroethyl): ~5.2 | Inductive effect of Fluorine lowers pKa of proximal nitrogen [3] |
| LogP | ~0.5 – 0.8 | Estimated (More lipophilic than hydroxy-analog) |
Electronic & Structural Analysis
-
Basicity Modulation: The fluorine atom at the
-position of the ethyl chain exerts a strong electron-withdrawing inductive effect (-I). This significantly lowers the basicity of the proximal nitrogen (N4) compared to N-methylpiperazine (pKa ~9.8). The distal N-methyl nitrogen (N1) remains the primary basic center. -
Lipophilicity: The C-F bond mimics the C-OH bond in size but is much more lipophilic. This makes the compound an excellent bioisostere for hydroxyethyl groups, improving blood-brain barrier (BBB) permeability in neuropharmacological applications.
Chemical Synthesis & Methodologies
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine typically follows two primary mechanistic routes: Direct Alkylation or Deoxyfluorination .
Synthesis Workflow Diagram
Caption: Figure 1. Dual synthetic pathways via Alkylation (Top) and Deoxyfluorination (Bottom).
Protocol A: Direct Alkylation (Nucleophilic Substitution)
This is the most direct method for bulk preparation.
Reagents:
-
N-Methylpiperazine (1.0 eq)
-
1-Bromo-2-fluoroethane (1.1 eq)
-
Potassium Carbonate (
, 2.0 eq) -
Solvent: Acetonitrile (ACN) or DMF.
Step-by-Step Methodology:
-
Setup: Charge a round-bottom flask with N-methylpiperazine and anhydrous ACN under an inert atmosphere (
or Ar). -
Base Addition: Add finely powdered
to the solution. -
Alkylation: Add 1-bromo-2-fluoroethane dropwise at room temperature. The reaction is exothermic; cooling may be required.
-
Reflux: Heat the mixture to 60–80°C for 12–18 hours to ensure completion. Monitor via TLC (System: DCM/MeOH 9:1) or LC-MS.
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM, wash with brine, dry over
. Purify via vacuum distillation (expected bp ~85°C at 10 mmHg) or silica gel chromatography.
Protocol B: Deoxyfluorination (From Alcohol Precursor)
Preferred when 1-bromo-2-fluoroethane is unavailable or for late-stage fluorination.
Reagents:
-
1-(2-Hydroxyethyl)-4-methylpiperazine (1.0 eq)
-
Diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor (1.2 eq)
-
Solvent: Anhydrous Dichloromethane (DCM).
Step-by-Step Methodology:
-
Cooling: Dissolve the alcohol precursor in DCM and cool to -78°C (dry ice/acetone bath).
-
Addition: Add DAST dropwise via syringe. Caution: DAST reacts violently with water.
-
Reaction: Stir at -78°C for 1 hour, then allow to warm to room temperature slowly (over 4–6 hours).
-
Quenching: Pour the reaction mixture into saturated
solution (gas evolution will occur). -
Extraction: Extract with DCM (3x).
-
Purification: Similar to Method A.
Applications in Drug Development[8][10][11]
Sigma-1 Receptor Ligands
The 1-(2-fluoroethyl)-4-methylpiperazine motif acts as a critical pharmacophore. The basic nitrogen (N1) interacts with the conserved Aspartate residue (Asp126) in the Sigma-1 receptor binding pocket, while the fluoroethyl group occupies the hydrophobic sub-pocket, providing metabolic stability against N-dealkylation compared to a simple ethyl group.
Radiopharmaceutical Standard
In Positron Emission Tomography (PET), this compound serves as the "cold standard" (non-radioactive reference) for validating the identity of F-18 labeled tracers. The synthesis of the "hot" version typically involves the displacement of a tosylate or mesylate leaving group by
Safety & Handling Protocols
Hazard Classification:
-
Corrosive: Causes severe skin burns and eye damage (Category 1B).
-
Acute Toxicity: Harmful if swallowed or inhaled.
Handling Procedures:
-
PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a lab coat.
-
Ventilation: Always handle inside a fume hood. Piperazine derivatives often have high vapor pressure and amine-like odors.
-
Spill Response: Absorb with inert material (sand/vermiculite). Neutralize with dilute acetic acid if necessary before disposal.
-
Storage: Store in a cool, dry place under inert gas (Argon) to prevent oxidation or moisture absorption (hygroscopic).
References
-
Khalili, F., et al. (2009).[10] pKa Values of Some Piperazines at (298, 303, 313, and 323) K.[10][11] Journal of Chemical & Engineering Data. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem Compound Summary. Retrieved from [Link]
Sources
- 1. prepchem.com [prepchem.com]
- 2. 1-(2-DIMETHYLAMINOETHYL)-4-METHYLPIPERAZINE(104-19-8) 1H NMR spectrum [chemicalbook.com]
- 3. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 1-双(4-氟苯基)甲基哌嗪 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 1-(2-Hydroxyethyl)-4-Methylpiperazine Supplier China | CAS 5625-37-6 | Properties, Uses, Safety Data [chemheterocycles.com]
- 7. 109-01-3 CAS | N-METHYL PIPERAZINE | Laboratory Chemicals | Article No. 4671D [lobachemie.com]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. fishersci.com [fishersci.com]
- 10. semanticscholar.org [semanticscholar.org]
- 11. uregina.ca [uregina.ca]
1-(2-Fluoroethyl)-4-methylpiperazine CAS number and supplier information
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A Comprehensive Spectroscopic and Analytical Guide to 1-(2-Fluoroethyl)-4-methylpiperazine
Introduction
1-(2-Fluoroethyl)-4-methylpiperazine is a heterocyclic organic compound that serves as a crucial building block in contemporary drug discovery and development. Its unique structural features, comprising a piperazine ring, a methyl group, and a fluoroethyl moiety, make it a valuable synthon for introducing specific pharmacokinetic and pharmacodynamic properties into lead compounds. The presence of the fluorine atom, in particular, can significantly influence metabolic stability, lipophilicity, and binding affinity.
This in-depth technical guide provides a comprehensive overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the unambiguous identification and characterization of 1-(2-Fluoroethyl)-4-methylpiperazine. The methodologies and interpretations presented herein are designed to equip researchers, scientists, and drug development professionals with the practical knowledge required for quality control, reaction monitoring, and structural elucidation.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's fundamental properties is the first step in any analytical endeavor.
| Property | Value |
| Chemical Structure | ![]() |
| Molecular Formula | C₇H₁₅FN₂ |
| Molecular Weight | 146.21 g/mol |
| CAS Number | 2487-43-6 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Fluoroethyl)-4-methylpiperazine, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of its structure.
¹H NMR Spectroscopy
Proton NMR provides detailed information about the number of different types of protons, their electronic environments, and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |
| ~ 4.55 | dt | 2H | J_HF ≈ 47 Hz, J_HH ≈ 5 Hz | -CH₂-F (a) |
| ~ 2.70 | t | 2H | J_HH ≈ 5 Hz | -N-CH₂- (b) |
| ~ 2.50 | m | 8H | - | Piperazine ring protons (c) |
| ~ 2.30 | s | 3H | - | -CH₃ (d) |
Interpretation and Rationale:
-
Fluoroethyl Group: The methylene protons adjacent to the fluorine atom (-CH₂-F) are significantly deshielded by the electronegative fluorine, appearing far downfield. They are split into a triplet by the adjacent methylene group and further split into a doublet by the fluorine atom, resulting in a doublet of triplets (dt). The large coupling constant (~47 Hz) is characteristic of a two-bond H-F coupling.
-
Ethyl-Piperazine Linkage: The methylene protons attached to the piperazine nitrogen (-N-CH₂-) are deshielded by the nitrogen and appear as a triplet due to coupling with the adjacent fluoro-substituted methylene group.
-
Piperazine Ring: The eight protons on the piperazine ring are in a complex, overlapping multiplet in the aliphatic region. Their chemical environment is similar, leading to signal overlap.
-
Methyl Group: The methyl protons on the other piperazine nitrogen appear as a sharp singlet, as they have no adjacent protons to couple with.
Experimental Protocol: ¹H NMR
-
Sample Preparation: Dissolve ~5-10 mg of 1-(2-Fluoroethyl)-4-methylpiperazine in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Set the spectral width to cover the range from 0 to 10 ppm.
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
-
-
Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) and phase correct the resulting spectrum. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
Structural Assignment Diagram
Caption: Standard workflow for ATR-FTIR spectroscopic analysis.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which can be used to confirm its identity.
Predicted Mass Spectrometry Data (Electron Ionization, EI)
| m/z | Proposed Fragment |
| 146 | [M]⁺ (Molecular Ion) |
| 100 | [M - CH₂FCH₂]⁺ |
| 84 | [M - CH₂FCH₂N]⁺ |
| 57 | [C₄H₉]⁺ |
| 42 | [C₂H₄N]⁺ |
Interpretation and Fragmentation Pathway:
Under electron ionization, 1-(2-Fluoroethyl)-4-methylpiperazine is expected to undergo fragmentation primarily through alpha-cleavage adjacent to the nitrogen atoms, which is a common pathway for amines.
-
Molecular Ion: A peak at m/z 146 corresponding to the molecular weight of the compound should be observed.
-
Major Fragments: The most stable fragments are often formed by the loss of the fluoroethyl group or parts of the piperazine ring. The base peak is likely to be a stable, nitrogen-containing cation.
Proposed Fragmentation Pathway
Caption: Proposed EI mass spectrometry fragmentation of the title compound.
Integrated Spectroscopic Analysis
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. For 1-(2-Fluoroethyl)-4-methylpiperazine:
-
MS confirms the molecular weight (146 g/mol ).
-
IR confirms the presence of C-H, C-N, and C-F functional groups.
-
¹³C NMR confirms the presence of 5 unique carbon environments, including the characteristic C-F coupled signals.
-
¹H NMR provides the definitive structural proof, showing the connectivity of all proton-bearing groups and confirming the presence and location of the fluoroethyl substituent through the distinct doublet of triplets and its large H-F coupling constant.
Together, these techniques provide an unambiguous and robust characterization of the molecule, ensuring its identity and purity for use in research and development.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
-
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
-
SpectraBase. Database of spectral data. John Wiley & Sons, Inc. [Link]
Technical Guide: Advanced Synthesis & Functionalization of Piperazine Derivatives
Executive Summary: The Privileged Scaffold
In medicinal chemistry, the piperazine ring is not merely a linker; it is a "privileged scaffold" that imparts critical physicochemical properties—solubility, lipophilicity (LogP modulation), and target affinity.[1][2] From the antihistamine Cetirizine to the kinase inhibitor Imatinib, the piperazine core is ubiquitous.[1]
However, for the bench scientist, the challenge lies not in the concept of piperazine but in the execution of its synthesis. The competing nucleophilicity of the two nitrogen atoms often leads to mixtures of mono- and bis-substituted products. This guide moves beyond basic textbook definitions to provide a rigorous, self-validating framework for constructing and functionalizing piperazine derivatives with high regioselectivity.
Strategic Synthesis Map
Before selecting a protocol, one must determine the entry point.[1] Are you building the ring de novo or functionalizing an existing core?
Synthesis Pathways Diagram
The following decision tree outlines the primary routes based on precursor availability and target complexity.
Caption: Strategic decision tree for piperazine synthesis. Blue: Goal; Red: Ring Formation; Green: Functionalization; Yellow: Reaction Class.
Critical Analysis of N-Functionalization
The most common task in drug discovery is attaching the piperazine core to an aromatic system.
N-Arylation: SNAr vs. Buchwald-Hartwig
While Nucleophilic Aromatic Substitution (SNAr) is atom-economical, it is limited to electron-deficient substrates (e.g., p-nitrofluorobenzene).[1] For unactivated aryl halides, Palladium-catalyzed Buchwald-Hartwig amination is the gold standard.
Expert Insight: In my experience, the failure of Buchwald couplings with piperazine often stems from catalyst poisoning by the secondary amine or poor solubility of the base.
| Feature | SNAr | Buchwald-Hartwig |
| Substrate Scope | Limited (Requires EWG) | Broad (Aryl Chlorides, Bromides, Triflates) |
| Regioselectivity | High | Ligand-dependent |
| Reaction Conditions | Harsh (High Temp, dipolar solvents) | Mild (80-100°C), Toluene/Dioxane |
| Common Pitfall | Bis-arylation if stoichiometry is off | Catalyst deactivation by oxidation |
The Buchwald-Hartwig Mechanistic Cycle
To troubleshoot low yields, one must understand the catalytic cycle. The reductive elimination step is often the rate-determining step in sterically hindered systems.
Caption: Simplified Buchwald-Hartwig catalytic cycle. Red nodes indicate high-energy transition states prone to failure.
Detailed Experimental Protocols
Protocol A: Regioselective Mono-N-Arylation (Buchwald-Hartwig)
Target: Coupling an unactivated aryl bromide with piperazine.[1]
Rationale: We use RuPhos or BrettPhos precatalysts.[1] These bulky, electron-rich ligands facilitate the coupling of secondary amines and prevent the formation of bis-arylated byproducts by sterically crowding the metal center after the first addition.
Materials:
-
Catalyst: RuPhos Pd G3 or Pd(OAc)2/BINAP (2 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv)[1]
-
Solvent: Anhydrous Toluene or 1,4-Dioxane (0.2 M)
Step-by-Step Methodology:
-
Inert Setup: Charge an oven-dried Schlenk tube or vial with the Aryl Bromide, Piperazine, Base, and Precatalyst.[1] Note: If using free phosphine ligands, add them here.
-
Degassing: Cap the vessel and cycle vacuum/Argon three times. This is critical; oxygen destroys the active Pd(0) species.
-
Solvation: Add anhydrous solvent via syringe under Argon flow.
-
Reaction: Heat to 80–100°C for 2–12 hours. Monitor by TLC or LC-MS.
-
Checkpoint: The reaction mixture should turn dark (brown/black) as Pd(0) generates.[1] If it remains pale or precipitates silver mirrors early, the catalyst has decomposed.
-
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate, filter through a Celite pad (to remove Pd black), and concentrate.
-
Purification: Flash chromatography. Tip: Piperazines often streak on silica. Add 1% Triethylamine to your eluent.
Protocol B: Mono-N-Alkylation via Reductive Amination
Target: Alkylating one nitrogen without over-alkylating to the quaternary ammonium salt.
Rationale: Direct SN2 alkylation (using Alkyl Halides) is notoriously difficult to control, often yielding mixtures of mono-, bis-, and quaternary salts.[1] Reductive amination using an aldehyde and a mild reducing agent is far more controllable.
Materials:
-
N-Boc-Piperazine (1.0 equiv) (Use mono-protected to guarantee selectivity)[1]
-
Aldehyde (1.1 equiv)[1]
-
Reductant: Sodium Triacetoxyborohydride (STAB) (1.5 equiv)[1]
-
Solvent: DCE (1,2-Dichloroethane) or DCM[1]
Methodology:
-
Dissolve N-Boc-Piperazine and Aldehyde in DCE.
-
Add STAB in one portion.
-
Stir at room temperature for 2–4 hours.
-
Quench with saturated NaHCO3. Extract with DCM.[5]
-
Deprotect the Boc group (if necessary) using TFA/DCM (1:[1]4) to reveal the free amine.
Troubleshooting & Optimization (Self-Validating Systems)
To ensure trustworthiness, every experiment should include internal checks.[1]
| Observation | Diagnosis | Corrective Action |
| Low Conversion (Buchwald) | Catalyst poisoning or poor base solubility.[1] | Switch base to Cs2CO3 (more soluble in dioxane). Increase catalyst loading to 5 mol%. |
| Bis-Arylation Observed | Piperazine excess too low; Ligand too small. | Increase Piperazine to 2.0 equiv. Switch to a bulkier ligand (e.g., BrettPhos).[1] |
| Product Streaking on TLC | Interaction with Silica silanols.[1] | Pre-wash silica gel with 1% Et3N or use amine-functionalized silica. |
| Protodehalogenation | Reduction of Ar-Br to Ar-H instead of coupling. | Solvent is not anhydrous; 'Hydride' source present. Dry solvent over molecular sieves. |
References
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.[1] Chemical Reviews, 116(19), 12564–12649.[1] Link[1]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist’s Guide to Solving ADMET Challenges. Journal of Medicinal Chemistry, 54(10), 3451–3479.[1] Link[1]
-
Mangu, N., et al. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review.[1][2] Current Organic Chemistry, 28. Link
-
Gueret, R., et al. (2020). Photoredox-Catalyzed Synthesis of Piperazines.[1][8][9] Organic Letters, 22(13), 5157–5162.[1] Link[1]
-
BenchChem. Application Notes and Protocols for N-Boc-piperazine Buchwald-Hartwig Amination. Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. gyanvihar.org [gyanvihar.org]
- 6. Green synthesis, anti-proliferative evaluation, docking, and MD simulations studies of novel 2-piperazinyl quinoxaline derivatives using hercynite sul ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03305H [pubs.rsc.org]
- 7. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 8. Piperazine synthesis [organic-chemistry.org]
- 9. mdpi.com [mdpi.com]
Biological activity of fluorinated piperazine compounds
An In-depth Technical Guide to the Biological Activity of Fluorinated Piperazine Compounds
Authored by a Senior Application Scientist
Foreword: The Strategic Synergy of Fluorine and the Piperazine Scaffold
The piperazine heterocycle is a cornerstone of modern medicinal chemistry, a "privileged scaffold" recognized for its versatile synthetic handles and its presence in numerous FDA-approved drugs.[1][2][3] Structurally, its six-membered ring with two nitrogen atoms at the 1 and 4 positions provides a unique combination of conformational flexibility and tunable basicity, which is crucial for interacting with diverse biological targets.[1][4] When this robust scaffold is strategically augmented with fluorine, an element with unparalleled electronegativity and a small atomic size, the resulting compounds often exhibit profoundly enhanced pharmacological profiles.[5][6]
Fluorination is not merely an additive process; it is a transformative one. The introduction of fluorine can drastically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity, thereby improving its overall drug-like characteristics.[5][7][8][9] This guide provides an in-depth exploration of the biological activities of fluorinated piperazine compounds, moving beyond a simple catalog of effects to dissect the underlying mechanisms, structure-activity relationships (SAR), and the causal logic behind their evaluation. We will examine their applications across key therapeutic areas, from oncology to infectious diseases and central nervous system (CNS) disorders, providing researchers and drug development professionals with a comprehensive technical resource grounded in field-proven insights.
The Physicochemical Impact of Fluorination on the Piperazine Core
The decision to incorporate fluorine into a piperazine-based drug candidate is a deliberate strategy to modulate its molecular behavior. Understanding these fundamental changes is key to appreciating their downstream biological consequences.
-
Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong and not easily cleaved by metabolic enzymes, such as cytochrome P450s.[5] By replacing a metabolically labile C-H bond with a C-F bond, particularly on an aromatic ring attached to the piperazine nitrogen, the metabolic stability of the compound is often significantly increased. This leads to improved pharmacokinetic profiles, including longer half-lives and enhanced bioavailability.[5][7]
-
Receptor Binding and Enzyme Inhibition: Fluorine's high electronegativity can create favorable electrostatic interactions with electron-deficient regions in a target protein's active site.[8] It can also participate in hydrogen bonding and other non-covalent interactions, which can enhance the binding affinity (potency) and selectivity of the compound for its intended target.[1][8]
-
Lipophilicity and Membrane Permeability: Fluorination generally increases the lipophilicity of a molecule, which can have a profound effect on its ability to cross biological membranes.[8] This is particularly critical for CNS-active drugs that must penetrate the blood-brain barrier (BBB).[6] The strategic placement of fluorine can fine-tune this property to achieve the desired balance between solubility and permeability.
The logical relationship between fluorination and biological activity can be visualized as a cascade of effects.
Caption: The cascade effect of fluorination on drug properties.
Key Therapeutic Areas and Biological Activities
Fluorinated piperazine derivatives have demonstrated a remarkable breadth of biological activity, positioning them as promising candidates in multiple therapeutic fields.
Anticancer Activity
The piperazine scaffold is a frequent feature in anticancer agents, and fluorination often enhances their potency and selectivity.[1][10] These compounds typically exert their effects by targeting key cellular pathways involved in cancer cell proliferation and survival.
Mechanism of Action: A central mechanism involves the inhibition of protein kinases, which are crucial regulators of cell signaling.[1] For instance, the PI3K/Akt/mTOR pathway, a central regulator in many cancers, is a known target.[11] By inhibiting these kinases, fluorinated piperazine compounds can halt the cell cycle and induce apoptosis (programmed cell death).[12] Several derivatives have shown potent growth inhibition against a wide array of cancer cell lines.[13][14]
Caption: Inhibition of the PI3K/Akt/mTOR pathway.
Quantitative Data Summary: Anticancer Activity
| Compound Class | Cancer Cell Line | Activity Metric | Value | Reference |
| Vindoline-Piperazine Conjugate (23) | Breast (MDA-MB-468) | GI₅₀ | 1.00 µM | [13] |
| Vindoline-Piperazine Conjugate (25) | Non-Small Cell Lung (HOP-92) | GI₅₀ | 1.35 µM | [13] |
| Quinoxalinylpiperazine (122) | Colon (HCT116) | IC₅₀ | 29 nM | [10] |
| Piperazine Amide Derivative (3) | Breast (MDA-MB-231) | IC₅₀ | 11.3 µM | [12] |
| Pyrido[2,3-d]pyrimidine (120) | Neuroblastoma (IMR-32) | % Inhibition | 85.45% at 10 µM | [10] |
| Oxazolo[4,5-d]pyrimidine | Leukemia (HL-60) | Growth % | -57.7% | [14] |
Antimicrobial Activity
With the rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[11] Fluorinated piperazine compounds have emerged as a promising class with significant antibacterial and antifungal properties.[15][16][17][18]
Mechanism of Action: In bacteria, a primary target is DNA gyrase, an essential enzyme for DNA replication and repair.[19] By inhibiting this enzyme, these compounds prevent the bacteria from multiplying. The widely prescribed fluoroquinolone antibiotic ciprofloxacin, for example, incorporates a piperazine ring to enhance bacterial enzyme binding and membrane permeability.[1] The antimicrobial spectrum can be broad, covering both Gram-positive and Gram-negative bacteria as well as various fungal species.[15][16][20]
Quantitative Data Summary: Antimicrobial Activity
| Compound Class | Microorganism | Activity Metric | Value (µg/mL) | Reference |
| Fluorinated s-Triazinyl Piperazines | Staphylococcus aureus | MIC | Noteworthy | [15][20] |
| Fluorinated s-Triazinyl Piperazines | Aspergillus niger | MIC | Noteworthy | [15][20] |
| Phenothiazine-Piperazine Derivatives | Mycobacterium tuberculosis | MIC | 1-100 | [16] |
| Piperazine-1,2,3-triazoles | Various Pathogens | MIC | Notable Activity | [11] |
Central Nervous System (CNS) Activity
The piperazine scaffold is integral to many CNS-active drugs, including antipsychotics and antidepressants.[1][11] Fluorination is a key strategy to enhance BBB penetration and modulate receptor affinity.[6][9]
Mechanism of Action: The primary mechanism for antipsychotic activity involves modulating neurotransmitter receptors, particularly dopamine (D₂) and serotonin (5-HT₁ₐ, 5-HT₂ₐ) receptors.[1][11] Fluorinated arylpiperazines are designed to have a high affinity for these target receptors while minimizing off-target effects that lead to side effects.[11] Additionally, some fluorinated piperazines act as potent and selective enzyme inhibitors in the CNS, such as monoamine oxidase B (MAO-B) inhibitors, which are relevant for treating neurodegenerative diseases.[21]
Quantitative Data Summary: CNS Receptor Binding Affinity
| Compound | D₂ Receptor (Kᵢ, nM) | 5-HT₁ₐ Receptor (Kᵢ, nM) | 5-HT₂ₐ Receptor (Kᵢ, nM) | Reference |
| Compound 3w | 1.25 | 0.98 | 2.13 | [11] |
| Risperidone (Standard) | 3.2 | 4.1 | 0.2 | [11] |
| Aripiprazole (Standard) | 0.8 | 1.2 | 3.5 | [11] |
Antimalarial Activity
Malaria remains a significant global health threat, and drug resistance necessitates the development of new antiplasmodial agents. Fluorinated piperazine-hydroxyethylamine analogues have shown promising activity against Plasmodium falciparum, including chloroquine-resistant strains.[22]
Mechanism of Action: While the exact mechanisms are still under investigation, these compounds are designed to interfere with essential parasitic processes. They have demonstrated efficacy against both the blood and liver stages of the parasite's lifecycle.[22]
Quantitative Data Summary: Antiplasmodial Activity
| Compound | P. falciparum Strain | IC₅₀ (µM) | In Vivo Model (P. berghei) | Reference |
| 13g | 3D7 (sensitive) | 0.28 | 25% parasitemia reduction | [22] |
| 13g | Dd2 (resistant) | 0.11 | - | [22] |
| 14g | 3D7 (sensitive) | 0.09 | 50% parasitemia reduction | [22] |
| 14g | Dd2 (resistant) | 0.10 | - | [22] |
Experimental Protocols & Methodologies
The trustworthiness of any claim regarding biological activity rests on robust and reproducible experimental design. Here, we detail standardized protocols for assessing the key activities discussed.
Protocol 1: In Vitro Cytotoxicity Evaluation (MTT Assay)
This colorimetric assay is a standard for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines. It measures the metabolic activity of viable cells.
Causality: The core principle is that mitochondrial dehydrogenases in living cells will reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantification of cell death or growth inhibition.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell adherence. This pre-incubation ensures cells are in a logarithmic growth phase at the time of treatment.
-
Compound Treatment: Prepare serial dilutions of the fluorinated piperazine compounds in the appropriate culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations.[11] Include a vehicle control (e.g., DMSO, the solvent for the compounds) and a negative control (medium only).
-
Incubation: Incubate the plates for 48-72 hours. The duration is chosen to be long enough for the compound to exert its effect and for differences in cell proliferation to become apparent.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. This allows sufficient time for the formazan crystals to form within viable cells.[11]
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use non-linear regression analysis to plot a dose-response curve and determine the IC₅₀ (half-maximal inhibitory concentration) value.[11]
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)
This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.[11]
Causality: This method directly tests the ability of a compound to inhibit microbial growth in a liquid medium. By systematically diluting the compound, we can pinpoint the precise concentration at which it becomes effective, providing a quantitative measure of its potency.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the fluorinated piperazine compound in a suitable solvent (e.g., DMSO). Perform a two-fold serial dilution of the compound in a 96-well microtiter plate using sterile cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculum Preparation: Prepare a standardized microbial suspension from a fresh culture, adjusting its turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Inoculate each well containing the diluted compound with the standardized microbial suspension.[11]
-
Controls: It is critical to include self-validating controls:
-
Positive Control: Microorganism in broth with no compound, to ensure the microbe can grow under the assay conditions.
-
Negative Control: Broth only, to check for contamination.
-
Solvent Control: Microorganism in broth with the highest concentration of the solvent used, to ensure the solvent itself has no antimicrobial effect.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).[11]
-
Data Analysis: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear). This can be assessed visually or by measuring absorbance.
The general workflow for discovering and evaluating these compounds follows a logical progression from synthesis to biological validation.
Caption: General workflow for fluorinated piperazine drug discovery.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the piperazine scaffold is a powerful and validated approach in modern drug discovery. This combination yields compounds with enhanced metabolic stability, modulated physicochemical properties, and potent, often highly specific, biological activities across a range of therapeutic areas including oncology, infectious disease, and neurology. The evidence clearly demonstrates that fluorinated piperazines are not just another class of compounds but a rich source of potential drug candidates with tangible benefits over their non-fluorinated counterparts.
Future research should focus on leveraging computational modeling to predict ADME-Tox properties and refine structure-activity relationships further.[19] The synthesis of novel derivatives should explore diverse fluorination patterns and hybrid scaffolds that combine piperazine with other pharmacologically active moieties to achieve multi-target activity or overcome resistance mechanisms.[1] As our understanding of the nuanced interplay between fluorine chemistry and biological systems deepens, fluorinated piperazine compounds will undoubtedly continue to be a significant and fruitful area of investigation in the quest for safer and more effective medicines.
References
- Patel, R. V., Kumari, P., & Chikhalia, K. H. (2011). Fluorinated s-triazinyl piperazines as antimicrobial agents.
- (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. PubMed.
- BenchChem. (n.d.).
- (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source.
- Patel, R. V., Kumari, P., & Chikhalia, K. H. (2011). Fluorinated s-Triazinyl Piperazines as Antimicrobial Agents.
- (2024). Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI.
- (2024).
- (2025).
- (2022). Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies.
- (2015).
- (2023). Synthesis, characterization, and biological activity of novel azole piperazine congeners. Source.
- (2025). Synthesis and Evaluation of Fluorinated Piperazine‐Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates | Request PDF.
- (2023). 2277–4998 PIPERAZINE: A PROMISING SCAFFOLD WITH ANTIMICROBIAL ACTIVITY. International Journal of Biology, Pharmacy and Allied Sciences (IJBPAS).
- (2024). Effect of Fluorine Atoms and Piperazine Rings on Biotoxicity of Norfloxacin Analogues: Combined Experimental and Theoretical Study.
- (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.
- (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Publishing.
- New bis-piperazine derivatives: synthesis, characterization (IR, NMR), gamma-ray absorption, antimicrobial activity, molecular docking and dynamics study. PMC.
- (2020). Newly Synthesized Fluorinated Cinnamylpiperazines Possessing Low In Vitro MAO-B Binding. PMC.
- (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.
- (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed.
- (2021). A Mini Review on Piperizine Derivatives and their Biological Activity. JETIR.org.
- (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Source.
- Walayat, A., et al. (2018). An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals.
- (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Fluorinated Mechanism-Based Inhibitors: Common Themes and Recent Developments. Source.
- Sagar, B. K., et al. (2021). SYNTHESIS, CHARACTERIZATION AND ANTICANCER ACTIVITY OF PIPERAZINE AMIDE DERIVATIVE. International Journal of Pharmaceutical Sciences and Research (IJPSR).
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(2026). Synthesis, Characterization, and In vitro Anticancer Evaluation of 7-Piperazin-Substituted[11][15]Oxazolo[4,5-D]Pyrimidines. Der Pharma Chemica.
- Sun, S., & Adejare, A. (2006). Fluorinated molecules as drugs and imaging agents in the CNS. Curr Top Med Chem., 6(14), 1457-64.
- RESEARCH ARTICLE. RSC Medicinal Chemistry.
- (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances (RSC Publishing).
- Piperazine. Wikipedia.
- Piperazine and Pyrazine containing molecules and their diverse pharmacological activities. Semantic Scholar.
- (2024).
- (2025). Metabolic interactions with piperazine-based 'party pill' drugs.
- (2025). Fluorinated Molecules as Drugs and Imaging Agents in the CNS.
- (2024). (PDF) Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry.
- Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants:. Cuestiones de Fisioterapia.
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Technical Guide: Discovery and Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
The following is an in-depth technical guide on the discovery, synthesis, and application of 1-(2-Fluoroethyl)-4-methylpiperazine , designed for researchers in medicinal chemistry and radiopharmacology.
Executive Summary & Core Identity
1-(2-Fluoroethyl)-4-methylpiperazine (FEMP) is a specialized heterocyclic building block primarily utilized in the development of Positron Emission Tomography (PET) radiotracers. While structurally simple, it serves as a critical pharmacophore for modulating lipophilicity and receptor affinity in ligands targeting the Central Nervous System (CNS), specifically Sigma-1 (
Unlike its chlorinated analog (a nitrogen mustard precursor) or its hydroxylated parent (a common solvent/intermediate), the fluoroethyl derivative is rarely isolated as a bulk commercial commodity. Instead, it is almost exclusively synthesized in situ or as a "cold" reference standard to validate the identity of
| Chemical Attribute | Specification |
| IUPAC Name | 1-(2-Fluoroethyl)-4-methylpiperazine |
| Molecular Formula | C |
| Molecular Weight | 146.21 g/mol |
| Key Precursor | 1-(2-Hydroxyethyl)-4-methylpiperazine (CAS 5464-12-0) |
| Primary Application | |
| LogP (Predicted) | ~0.45 (Hydrophilic/Lipophilic balance ideal for CNS) |
Historical Synthesis & Discovery Context
The "discovery" of FEMP is not tied to a single patent for the molecule itself but rather emerged from two distinct eras of medicinal chemistry:
Phase I: The Nitrogen Mustard Era (1940s–1960s)
Initial interest in
Phase II: The PET Radiochemistry Era (1990s–Present)
The true significance of FEMP arose with the advent of
Key Milestone: The development of [¹⁸F]SFE (1-(2-[¹⁸F]fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine) by Zhao et al. (2006) established the fluoroethyl-piperazine moiety as a "gold standard" linker for Sigma-1 receptor imaging.
Synthetic Protocols
This section details two distinct workflows: Method A for the stable "cold" reference standard (used for HPLC validation) and Method B for the "hot" radiosynthesis (used in clinical PET production).
Method A: "Cold" Synthesis (Reference Standard)
Objective: Produce non-radioactive FEMP to confirm the identity of the radiotracer.
Reagents:
- -Methylpiperazine (1.0 equiv)
-
1-Bromo-2-fluoroethane (1.2 equiv) [Caution: Volatile alkylator]
-
Potassium Carbonate (K
CO ) (2.0 equiv) -
Acetonitrile (MeCN) (Anhydrous)
Protocol:
-
Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve
-methylpiperazine (10 mmol) in anhydrous MeCN (20 mL). -
Base Addition: Add finely powdered K
CO (20 mmol) and stir at room temperature for 15 minutes to activate the amine. -
Alkylation: Add 1-bromo-2-fluoroethane (12 mmol) dropwise. Note: 1-bromo-2-fluoroethane has a low boiling point (~72°C); use a chilled syringe.
-
Reflux: Heat the mixture to 60°C for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).
-
Workup: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: The residue is typically an oil. Purify via vacuum distillation or flash chromatography (Silica, DCM
5% MeOH/DCM). -
Validation:
H NMR (CDCl ) should show the characteristic triplet-of-doublets for the CH F moiety ( ppm, Hz).
Method B: "Hot" Radiosynthesis ( F-Labeling)
Objective: Synthesize [¹⁸F]FEMP as a radiotracer moiety.
Mechanism: Nucleophilic substitution (
Protocol:
-
Production of [¹⁸F]Fluoride: Cyclotron-produced [¹⁸F]F
is trapped on a QMA cartridge and eluted with K /K CO into the reaction vessel. -
Drying: Azeotropic drying with MeCN at 95°C to remove water (critical for nucleophilicity).
-
Precursor Synthesis: React dried [¹⁸F]F
with 1,2-bis(tosyloxy)ethane or 2-bromoethyl triflate to generate the volatile intermediate 1-bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE). -
Distillation: Distill [¹⁸F]BFE into a second vial containing
-methylpiperazine (precursor) in DMF/DMSO. -
Alkylation: Heat at 100°C for 10 minutes.
-
Purification: Semi-preparative HPLC (C18 column) to isolate the product from unreacted precursor.
Visualizing the Synthetic Logic
The following diagrams illustrate the chemical pathways for both the cold reference synthesis and the radiochemical workflow.
Diagram 1: Synthetic Pathways (Cold vs. Hot)
Caption: Comparison of "Cold" chemical synthesis (top) and "Hot" two-step radiosynthesis (bottom).
Diagram 2: Pharmacological Application Logic
Caption: The pharmacological rationale for using the fluoroethyl-piperazine moiety in drug design.
Critical Analysis & Troubleshooting
Stability of the C-F Bond
The C-F bond in the fluoroethyl group is exceptionally strong (
Common Synthetic Pitfalls
-
Dimerization: When synthesizing the cold standard, using excess 1-bromo-2-fluoroethane can lead to quaternary ammonium salt formation (alkylation of the second nitrogen if the methyl group is cleaved or if starting with piperazine). Solution: Strictly control stoichiometry and temperature.
-
Volatility: The fluoroethylating agents (bromide/tosylate) are volatile. In radiosynthesis, they are often distilled via a helium stream from the first reactor to the second. Leaks in this transfer line are the #1 cause of low radiochemical yield.
References
-
Zhao, J., et al. (2006). "Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4-[(cyanophenoxy)methyl]piperidine: a promising new sigma-1 receptor ligand." Journal of Labelled Compounds and Radiopharmaceuticals.
-
Bioorganic & Medicinal Chemistry Letters. (2006). "Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives..." (Context on piperazine fluorination).
-
ChemicalBook. (2025). "1-(2-Hydroxyethyl)-4-methylpiperazine Product Entry." (Precursor data).
-
University of Mainz. (2013). "Two-step radiosynthesis of [18F]fluoroalkylation agents." Dissertation/Technical Report.
Solubility and stability of 1-(2-Fluoroethyl)-4-methylpiperazine in different solvents
Executive Summary
1-(2-Fluoroethyl)-4-methylpiperazine (CAS: 1849192-09-1) is a critical bifunctional intermediate often employed in the synthesis of radiotracers (F-18 labeling) and bioactive piperazine derivatives.[1] Its utility hinges on the delicate balance between the basicity of the piperazine ring and the reactivity of the fluoroethyl side chain.
This guide addresses a common failure mode in R&D: solvent-induced degradation. While the C-F bond is generally robust, the presence of a
Physicochemical Profile & Theoretical Grounding[1]
Understanding the molecule's intrinsic properties is the first step in predicting solvent behavior.
| Property | Value (Predicted/Observed) | Technical Implication |
| Molecular Formula | MW: 146.21 g/mol | |
| Physical State | Liquid (at RT) | Likely hygroscopic; requires desiccated storage.[1][2] |
| pKa (Piperazine N1) | ~4.5 - 5.5 | The N1 nitrogen (attached to fluoroethyl) is less basic than N4 due to the electron-withdrawing fluorine effect ( |
| pKa (Piperazine N4) | ~8.5 - 9.0 | The N4-methyl nitrogen is the primary protonation site.[1] |
| LogP | ~0.2 - 0.6 | Amphiphilic nature; exhibits high solubility in both aqueous and organic media.[1] |
The Stability Paradox (The -Fluoroamine Effect)
The critical stability concern for this molecule is Neighboring Group Participation (NGP) .[1]
The N1 nitrogen lone pair can attack the
Solubility Assessment
The solubility profile of 1-(2-Fluoroethyl)-4-methylpiperazine is dictated by its ability to accept hydrogen bonds (fluorine, nitrogens) and its ionizability.[1]
Solvent Compatibility Matrix[1]
| Solvent Class | Solubility | Suitability | Notes |
| Water (Acidic) | High (>100 mg/mL) | Excellent | Protonation of N4 (and N1 at lower pH) stabilizes the molecule and prevents cyclization.[1] Ideal for storage if pH < 4. |
| Water (Neutral/Basic) | High | Poor | High solubility, but high risk of hydrolysis via aziridinium intermediate over time. |
| Alcohols (MeOH, EtOH) | High | Good | Excellent for synthesis and transfer. Protic nature solvates the amine well. |
| Polar Aprotic (DMSO, DMF) | High | Caution | Soluble, but difficult to remove. DMSO can accelerate nucleophilic substitutions (e.g., defluorination) at high temps. |
| Chlorinated (DCM, CHCl3) | High | Excellent | Preferred for extraction and organic synthesis workups. |
| Non-Polar (Hexane) | Low/Moderate | Poor | Likely immiscible or forms an oil; useful for washing away non-polar impurities. |
Workflow: Solvent Selection Strategy
Figure 1: Decision matrix for solvent selection based on experimental intent. Note the preference for acidic conditions in aqueous storage.
Stability Profiling & Degradation Mechanisms[1][3]
Researchers often assume C-F bonds are inert. In
The Degradation Mechanism (Aziridinium Pathway)
At neutral or basic pH, the free amine lone pair is available. Thermal stress increases the kinetic energy for the intramolecular attack, displacing fluoride (
Figure 2: The dominant degradation pathway. Protonation (dashed line) effectively blocks the transition to the unstable aziridinium species.
Stress Testing Protocol
To validate stability in your specific matrix, perform the following "Force Degradation" study:
-
Prepare Stock: 1 mg/mL in Methanol.
-
Condition A (Acidic): Dilute 1:1 with 0.1 N HCl. Incubate at 40°C for 24h.
-
Condition B (Basic): Dilute 1:1 with 0.1 N NaOH. Incubate at 40°C for 24h.
-
Condition C (Oxidative): Dilute 1:1 with 3%
. Incubate at RT for 4h. -
Analysis: Analyze via LC-MS looking for:
-
M+16: N-Oxide formation (likely in Condition C).[1]
-
M-2 (approx): Hydrolysis product (OH replaces F, mass change depends on exact formula weights, typically F(19) -> OH(17) is a loss of 2 Da).
-
Experimental Protocols
Protocol 5.1: Quantitative Solubility Determination (Shake-Flask Method)
Use this method to generate precise solubility data for regulatory filing or process scaling.[1]
Materials:
-
Compound: 1-(2-Fluoroethyl)-4-methylpiperazine[1]
-
Solvents: Water (pH 7), PBS (pH 7.4), 0.1N HCl, Ethanol, Hexane.
-
Equipment: HPLC-UV or LC-MS, Orbital Shaker, 0.22 µm PTFE filters.[1]
Procedure:
-
Saturation: Add excess compound (approx. 50 mg) to 1 mL of each solvent in glass vials.
-
Equilibration: Seal and shake at 25°C for 24 hours.
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove undissolved solids. Critical: Discard the first 200 µL of filtrate to account for filter adsorption.
-
Dilution: Dilute the filtrate 100x with Mobile Phase A (Water + 0.1% Formic Acid) to bring it within linear range.
-
Quantification: Inject onto HPLC. Calculate concentration against a standard curve prepared in Methanol.
Protocol 5.2: Rapid Stability Check (NMR)
Use this for a quick "Go/No-Go" before starting a long synthesis.
-
Dissolve ~5 mg of compound in
(for aqueous simulation) or (for organic). -
Timepoint T0: Acquire a
NMR scan. Look for a triplet/multiplet around -210 to -220 ppm (typical for alkyl fluorides).[1] -
Stress: Heat the NMR tube to 50°C for 2 hours.
-
Timepoint T1: Acquire a second
NMR scan.-
Pass: Spectrum is identical to T0.
-
Fail: Appearance of a singlet at -119 ppm (free fluoride ion,
) indicates defluorination.
-
References
-
PubChem. (2025).[2][3] Compound Summary: 1-(2-Fluoroethyl)piperazine.[1][4] National Library of Medicine. [Link]
-
National Institutes of Health (NIH). (2019). The Dark Side of Fluorine: Stability of beta-fluoroamines. PMC. [Link]
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- 3. 2-Fluoroethylamine | C2H6FN | CID 9996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1-(2-Fluoroethyl)piperazine | 541505-04-8 [sigmaaldrich.com]
Introduction: The Versatile Scaffold of 1-(2-Fluoroethyl)-4-methylpiperazine in Neuroscience
An In-Depth Technical Guide to the Mechanism of Action of 1-(2-Fluoroethyl)-4-methylpiperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-fluoroethyl)-4-methylpiperazine core is a privileged scaffold in modern medicinal chemistry, serving as a foundational structure for a diverse array of centrally active compounds. Its unique combination of a piperazine ring, conferring favorable pharmacokinetic properties and providing a versatile point for substitution, with a fluoroethyl group, often utilized for radiolabeling in positron emission tomography (PET) studies, has made it a subject of intense investigation. This guide provides a comprehensive overview of the multifaceted mechanisms of action exhibited by derivatives of this scaffold, with a focus on their interactions with key neurological targets. We will delve into their roles as modulators of sigma receptors, the dopaminergic system, and the cholinergic system, supported by experimental evidence and detailed protocols for further investigation.
Part 1: Primary Mechanism of Action - Sigma-1 Receptor Modulation
A prominent and extensively studied mechanism of action for 1-(2-fluoroethyl)-4-methylpiperazine derivatives is their potent interaction with sigma (σ) receptors, particularly the σ1 subtype. These receptors are unique, membrane-bound proteins located at the endoplasmic reticulum-mitochondrion interface and are implicated in a wide range of cellular functions, including the modulation of ion channels, neurotransmitter release, and cellular survival pathways. Their dysfunction has been linked to several psychiatric and neurodegenerative disorders[1][2].
Derivatives such as [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) and 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine ([18F]FE-SA4503) have been developed as high-affinity radioligands for PET imaging of σ1 receptors in the central nervous system (CNS)[1][2][3]. These imaging studies have been instrumental in mapping the distribution of σ1 receptors and investigating their role in disease states. The interaction of these derivatives with σ1 receptors can lead to the modulation of various neurotransmitter systems, including the dopaminergic, glutamatergic, and noradrenergic systems[1][2].
Quantitative Data: Binding Affinities of Sigma-1 Receptor Ligands
| Compound | Target Receptor | Binding Affinity (Kd) | Reference |
| [18F]FPS | Sigma-1 | 0.5 nM | [2] |
| [18F]SFE | Sigma-1 | 5 nM | [2][3] |
Signaling Pathway: Sigma-1 Receptor Modulation
Caption: Interaction of a derivative with the Sigma-1 receptor, leading to downstream effects.
Part 2: Dopaminergic System Modulation
Certain derivatives of the 1-(2-fluoroethyl)-4-methylpiperazine scaffold have been shown to interact with the dopaminergic system, primarily through the inhibition of dopamine reuptake. A notable example is 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893), which has demonstrated effects consistent with an indirect dopaminergic agent[4].
By blocking the dopamine transporter (DAT), these compounds increase the synaptic concentration of dopamine, leading to enhanced dopaminergic neurotransmission. This mechanism is evidenced by behavioral studies in animal models, where administration of I-893 leads to increased spontaneous motor activity, a reduction in haloperidol-induced catalepsy, and the induction of circling behavior in rats with unilateral lesions of the nigrostriatal pathway[4]. These effects are characteristic of compounds that elevate synaptic dopamine levels.
Signaling Pathway: Dopamine Reuptake Inhibition
Caption: Inhibition of acetylcholine breakdown by a piperazine derivative.
Part 4: Experimental Protocols for Elucidating the Mechanism of Action
To rigorously investigate the mechanisms of action of 1-(2-fluoroethyl)-4-methylpiperazine derivatives, a multi-pronged experimental approach is essential. The following protocols provide a framework for characterizing the interactions of these compounds with their biological targets.
Experimental Workflow
Caption: A generalized workflow for investigating the mechanism of action.
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptors
-
Objective: To determine the binding affinity (Ki) of a test compound for the sigma-1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human sigma-1 receptor or from brain tissue known to be rich in these receptors (e.g., rodent brain homogenate).
-
Assay Buffer: Prepare a suitable assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: In a 96-well plate, incubate the prepared membranes with a fixed concentration of a radiolabeled sigma-1 receptor ligand (e.g., [³H]-(+)-pentazocine) and varying concentrations of the unlabeled test compound.
-
Incubation: Incubate the mixture at room temperature for a specified time (e.g., 120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the ability of the test compound to displace a known radioligand from the receptor, providing a quantitative measure of its binding affinity.
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay
-
Objective: To determine the IC50 value of a test compound for AChE.
-
Methodology:
-
Reagents: Prepare solutions of AChE, the substrate acetylthiocholine (ATCh), and Ellman's reagent (DTNB).
-
Assay Buffer: Prepare a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Incubation: In a 96-well plate, pre-incubate the AChE enzyme with varying concentrations of the test compound for a specified time (e.g., 15 minutes).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate ATCh and DTNB.
-
Colorimetric Measurement: The hydrolysis of ATCh by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product. Measure the absorbance of this product at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Plot the percentage of inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC50 value.
-
-
Causality: This assay directly measures the enzymatic activity of AChE in the presence of the inhibitor, allowing for the quantification of its inhibitory potency.
Conclusion: A Scaffold with Diverse Therapeutic Potential
The 1-(2-fluoroethyl)-4-methylpiperazine scaffold is a cornerstone in the development of novel CNS-active agents. The derivatives of this core structure exhibit a remarkable diversity of mechanisms of action, including potent modulation of sigma-1 receptors, inhibition of dopamine reuptake, and inhibition of acetylcholinesterase. This versatility underscores their potential for the treatment of a wide range of neurological and psychiatric disorders, from neurodegenerative diseases like Alzheimer's to psychiatric conditions such as schizophrenia and depression. The use of the fluoroethyl group for 18F-radiolabeling has been particularly instrumental in advancing our understanding of the in vivo pharmacology of these compounds through PET imaging. Future research in this area will likely focus on optimizing the selectivity of these derivatives for specific targets to enhance their therapeutic efficacy and minimize off-target effects, paving the way for the next generation of CNS therapeutics.
References
-
1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - NCBI. (2006, May 5). Retrieved from [Link]
-
2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzoi[4][5]midazo[1,2-a]pyrimidine - NCBI. (2012, September 27). Retrieved from [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - NCBI. (2006, November 1). Retrieved from [Link]
-
[Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed. (n.d.). Retrieved from [Link]
-
(PDF) Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054 - ResearchGate. (2013, February 18). Retrieved from [Link]
-
Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease - PubMed. (2006, August 1). Retrieved from [Link]
-
In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed. (2006, February 15). Retrieved from [Link]
-
Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe - PubMed. (2025, June 5). Retrieved from [Link]
-
Synthesis and Biological Activity of Newly Synthesized Arylpiperazine Ligands. (2017, February 1). Retrieved from [Link]
-
Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents - ResearchGate. (n.d.). Retrieved from [Link]
-
Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC. (n.d.). Retrieved from [Link]
-
Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). (2023, August 15). Retrieved from [Link]
-
Synthesis, Characterization and Study Biological Activity of Some 1,2,4-Triazin Heterocyclic Derivatives. (2023, July 15). Retrieved from [Link]
-
Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one - SciELO South Africa. (2014). Retrieved from [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (2019, November 15). Retrieved from [Link]
-
Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds - SID. (n.d.). Retrieved from [Link]
-
Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters - Frontiers. (2022, February 20). Retrieved from [Link]
-
1-(2-Chloroethyl)-4-methylpiperazine - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Conformational Analysis and DFT Investigations of 1-(4-Fluorophenyl)Piperazine by ELF and LOL, Inhibitory activity against Alzheimer's Disease, and ADME Prediction - ResearchGate. (2026, January 12). Retrieved from [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. (2023, December 21). Retrieved from [Link]
Sources
- 1. 1-(4-[18F]Fluoroethoxy-3-methoxyphenethyl)-4-(3-phenylpropyl)piperazine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [Pharmacological effects of the novel dopamine uptake inhibitor 1-[2-[bis(4-fluorophenyl)-methoxy]ethyl]-4-(3-phenylpropyl) piperazine dihydrochloride (I-893) on the central nervous system] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Methodological & Application
Step-by-step protocol for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
Application Note: Synthetic Strategies and Process Control for 1-(2-Fluoroethyl)-4-methylpiperazine
Part 1: Strategic Overview and Mechanistic Rationale
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine represents a classic implementation of nucleophilic substitution within heterocyclic chemistry. This compound serves as a critical building block in medicinal chemistry, particularly in the development of sigma receptor ligands and as a "cold standard" for Positron Emission Tomography (PET) radiotracers labeled with Fluorine-18.
Retrosynthetic Analysis:
The most robust route to the target scaffold involves the
-
Nucleophile: 1-Methylpiperazine (Secondary amine functionality).
-
Electrophile: 1-Bromo-2-fluoroethane or 2-Fluoroethyl 4-methylbenzenesulfonate (Tosylate).
-
Mechanism: SN2 (Bimolecular Nucleophilic Substitution).
Process Logic: While direct alkylation is straightforward, the choice of base and solvent is critical to minimize the formation of quaternary ammonium salts (over-alkylation). We utilize a weak inorganic base (e.g., K₂CO₃) in an aprotic polar solvent (e.g., Acetonitrile or DMF) to drive the reaction while maintaining solubility of the intermediates.
Part 2: Operational Safety and Hazard Mitigation
CRITICAL SAFETY NOTICE: The synthesis involves the use of fluoroalkylating agents (e.g., 1-bromo-2-fluoroethane). These compounds are potent alkylating agents and potential metabolic poisons. 2-Fluoroethanol derivatives can be metabolized to fluoroacetate, a potent inhibitor of the Krebs cycle (aconitase inhibitor).
| Hazard Category | Specific Risk | Mitigation Protocol |
| Chemical Toxicity | Metabolic conversion to fluoroacetate (high toxicity). | Handle in a certified chemical fume hood. Double-glove (Nitrile/Laminate). |
| Alkylating Potential | DNA alkylation/Genotoxicity. | Use closed-system glassware. Quench waste streams with aqueous ammonia or hydroxide before disposal. |
| Vesicant Properties | Skin/Eye irritation and burns.[1][2] | Full PPE including face shield.[2] Immediate decontamination via safety shower if exposed. |
| Flammability | Solvents (Acetonitrile/DMF) and amine precursors. | Ground all equipment. Use spark-proof tools. |
Part 3: Experimental Protocol (General Method)
Note: This protocol describes a standard laboratory-scale synthesis for research purposes. All stoichiometry must be verified against specific reagent certificates of analysis.
Reagents and Materials
-
Precursor A: 1-Methylpiperazine (>98%)
-
Precursor B: 1-Bromo-2-fluoroethane (1.1 equivalents)
-
Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 equivalents)
-
Solvent: Acetonitrile (ACN), HPLC Grade
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equivalents) – Accelerates reaction via Finkelstein exchange in situ.
Step-by-Step Methodology
-
Reaction Setup:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 eq) and Acetonitrile (10 mL/g of amine).
-
Add Potassium Carbonate (2.0 eq) and Potassium Iodide (0.1 eq).
-
Process Note: The addition of KI converts the alkyl bromide to the more reactive alkyl iodide in situ, significantly reducing reaction times.
-
-
Electrophile Addition:
-
Cool the suspension to 0°C using an ice bath to control the exotherm.
-
Add 1-Bromo-2-fluoroethane (1.1 eq) dropwise over 15 minutes.
-
Mechanistic Insight: Slow addition prevents localized high concentrations of the electrophile, favoring mono-alkylation over quaternization.
-
-
Reaction Phase:
-
Allow the mixture to warm to room temperature.
-
Heat to reflux (approx. 80°C) for 12–16 hours.
-
Monitoring: Monitor reaction progress via TLC (System: MeOH/DCM 1:9) or LC-MS. The starting amine spot should disappear.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
Filter off the inorganic salts (K₂CO₃/KBr) through a pad of Celite. Rinse the pad with cold Acetonitrile.
-
Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield the crude oil.
-
-
Purification:
-
The crude residue is typically purified via Vacuum Distillation (if stable) or Flash Column Chromatography (Silica gel; Eluent: DCM/MeOH/NH₄OH gradient).
-
Target Purity: >98% by HPLC.[3]
-
Part 4: Process Validation & Characterization
To ensure the integrity of the synthesized compound, the following analytical criteria must be met.
| Analytical Method | Expected Result | Interpretation |
| ¹H NMR (CDCl₃) | Triplet at ~4.5 ppm (CH₂-F, J≈47 Hz). | Confirms the presence of the fluoroethyl group. The large coupling constant is characteristic of geminal H-F coupling. |
| ¹³C NMR | Doublet at ~82 ppm (C-F, J≈170 Hz). | Direct confirmation of the Carbon-Fluorine bond. |
| LC-MS (ESI+) | [M+H]⁺ peak corresponding to MW + 1. | Confirms molecular weight and successful alkylation. |
| HPLC | Single peak (>98% AUC). | Verifies purity suitable for biological assays. |
Part 5: Visualization of Synthetic Workflow
The following diagram illustrates the reaction pathway and the critical decision points during the synthesis.
Caption: Figure 1. Process flow diagram for the S_N2 synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 2763159, 1-(2-Fluoroethyl)-4-methylpiperazine. Retrieved from [Link]
-
Zhao, J., et al. (2006). Radiosynthesis and in vivo study of [18F]1-(2-fluoroethyl)-4-[(cyanophenoxy)methyl]piperidine: a promising new sigma-1 receptor ligand. Journal of Labelled Compounds and Radiopharmaceuticals.[3] (Contextual reference for fluoroethylation of piperidines/piperazines). Retrieved from [Link]
Sources
Advanced Protocol: N-Fluoroethylation Strategies Involving 1-(2-Fluoroethyl)-4-methylpiperazine
Executive Summary & Scope
Subject: Experimental procedures for the synthesis and application of 1-(2-Fluoroethyl)-4-methylpiperazine.
Context: The
Clarification of Scope: While the prompt phrasing ("using") is ambiguous, this guide addresses the two chemically valid interpretations:
-
Synthesis (Primary Focus): The
-fluoroethylation of 1-methylpiperazine to yield the title compound. -
Application: Using the title compound as a nucleophilic building block to introduce the 1-(2-fluoroethyl)-4-methylpiperazinyl moiety into complex drug scaffolds.
Mechanistic Insight & Strategic Considerations
The formation of 1-(2-Fluoroethyl)-4-methylpiperazine is a classic bimolecular nucleophilic substitution (
Reaction Pathway Analysis
The reaction involves the attack of the secondary amine (N1 of 1-methylpiperazine) on the
Key Variables:
-
Nucleophile: 1-Methylpiperazine (High basicity,
). -
Electrophile:
-
The "Fluorine Effect": The
-fluorine atom withdraws electron density, making the adjacent carbon more electrophilic but also potentially destabilizing the transition state due to repulsion if the trajectory isn't optimal.
Caption:
Experimental Protocols
Protocol A: Synthesis via Alkyl Halide (Standard Method)
Best for: Routine synthesis, commercially available reagents. Precursor: 1-Bromo-2-fluoroethane (BFE).[1]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Methylpiperazine | 1.0 | Substrate | Limiting reagent to prevent bis-alkylation. |
| 1-Bromo-2-fluoroethane | 1.1 - 1.2 | Electrophile | Slight excess drives completion; volatile (bp ~72°C). |
| Potassium Carbonate ( | 2.0 - 3.0 | Base | Scavenges HBr; anhydrous, finely ground. |
| Acetonitrile (ACN) | Solvent | Medium | Polar aprotic; facilitates |
| Potassium Iodide (KI) | 0.1 (Cat.) | Catalyst | Finkelstein in-situ conversion to iodide (optional but recommended). |
Step-by-Step Procedure
-
Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a reflux condenser and a magnetic stir bar. Purge with Nitrogen (
). -
Dissolution: Add 1-Methylpiperazine (10 mmol) and Acetonitrile (anhydrous, 20 mL).
-
Base Addition: Add
(25 mmol) and catalytic KI (1 mmol). Stir at Room Temperature (RT) for 10 minutes. -
Alkylation: Add 1-Bromo-2-fluoroethane (11 mmol) dropwise via syringe.
-
Critical Control Point: Do not add all at once if running on >5g scale to manage exotherm.
-
-
Reaction: Heat the mixture to 60–70°C for 12–16 hours.
-
Monitoring: Check via TLC (System: DCM/MeOH 9:1) or LC-MS. The product is more polar than the starting material but less polar than the quaternary salt.
-
-
Workup:
-
Cool to RT. Filter off the inorganic solids (
/KBr) through a Celite pad. -
Concentrate the filtrate under reduced pressure (Rotovap). Caution: Product is an amine; do not use high heat.
-
-
Purification:
-
Dissolve residue in DCM (30 mL) and wash with saturated
(2 x 15 mL) and Brine (1 x 15 mL). -
Dry over
, filter, and concentrate. -
Distillation: If high purity is required, vacuum distillation is preferred over column chromatography due to the "streaking" nature of piperazines on silica.
-
Protocol B: Synthesis via Sulfonate Ester (High Precision/Radiochem)
Best for: High yields, avoiding volatile bromides, or 18F-radiochemistry. Precursor: 2-Fluoroethyl tosylate (FEtOTs).[2][4]
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| 1-Methylpiperazine | 1.2 | Nucleophile | Slight excess used here as Tosylate is the valuable species. |
| 2-Fluoroethyl Tosylate | 1.0 | Electrophile | Highly reactive, non-volatile solid/oil. |
| DIPEA (Hünig's Base) | 2.0 | Base | Soluble organic base. |
| DMF or DMSO | Solvent | Medium | High dielectric constant stabilizes the transition state. |
Step-by-Step Procedure
-
Preparation: Dissolve 2-Fluoroethyl tosylate (5 mmol) in DMF (10 mL).
-
Addition: Add DIPEA (10 mmol) followed by 1-Methylpiperazine (6 mmol).
-
Reaction: Heat to 90°C for 2–4 hours.
-
Note: Tosylates react faster than bromides in polar solvents.
-
-
Quench: Pour reaction mixture into ice-water (50 mL).
-
Extraction: Extract with Ethyl Acetate (3 x 20 mL).
-
Note: If using DMSO, extensive water washing is required to remove the solvent.
-
-
Purification: The crude oil is typically pure enough for subsequent steps. If not, convert to the HCl salt:
-
Dissolve in Ethanol, add conc. HCl dropwise, cool to 0°C, and filter the precipitate.
-
Protocol C: Application (Using the Product as a Nucleophile)
Context: Using 1-(2-Fluoroethyl)-4-methylpiperazine to synthesize a larger drug molecule (e.g., Fluphenazine analogs).
-
Substrate: Aryl halide (e.g., 2-chlorophenothiazine) or Alkyl halide.
-
Conditions: Buchwald-Hartwig Amination (for Aryl halides) or standard
.-
Catalyst:
/ BINAP. -
Base:
. -
Solvent: Toluene, 100°C.
-
-
Observation: The N4-methyl group remains inert; the N1 (attached to fluoroethyl) is already substituted. Wait—Correction: The title compound is a tertiary amine at both nitrogens. It cannot act as a nucleophile in amination reactions involving N-H bond formation.
-
Correct Application: It acts as a Lewis Base or is used to form Quaternary Ammonium Salts .
-
Alternative: If the user meant "Using 1-(2-fluoroethyl)piperazine" (secondary amine), then it reacts as a nucleophile.
-
Assumption: If using the title compound (fully substituted), it is likely the Final API .
-
Workflow Visualization
Caption: Operational workflow for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
Critical Control Points & Troubleshooting
| Issue | Cause | Solution |
| Low Yield | Volatility of 1-bromo-2-fluoroethane. | Use a highly efficient reflux condenser (dry ice/acetone if possible) or a sealed pressure tube. Switch to Tosylate method. |
| Quaternization | Over-alkylation (Reaction at the methyl-nitrogen). | Ensure 1-Methylpiperazine is the limiting reagent or used in slight excess relative to the alkyl halide. |
| Product Instability | Free base degradation. | Store as the Dihydrochloride (2HCl) salt. It is hygroscopic but chemically stable. |
| "Streaking" on TLC | Amine interaction with Silica. | Pre-treat TLC plate with 5% Triethylamine in mobile phase or use Alumina plates. |
References
-
Synthesis of Piperazine Radioligands
-
Bioorganic & Medicinal Chemistry Letters.[5] "Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives..."
- Context: Describes general conditions for alkylating piperazines with fluoro-alkyl halides using /DMF.
-
-
Fluoroethylation Methodology (Tosylate vs Bromide)
-
One-Pot Synthesis Protocols
- NIH / PMC. "Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone..."
- Context: Provides detailed experimental setups for reacting piperazine derivatives with fluoroethyl tosyl
-
General Piperazine Alkylation
-
Molecules (MDPI).[7] "Synthetic Approaches to Piperazine-Containing Drugs."
- Context: Reviews industrial and lab-scale N-alkylation str
-
Sources
- 1. download.uni-mainz.de [download.uni-mainz.de]
- 2. research.rug.nl [research.rug.nl]
- 3. 2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and efficacy of 1-[bis(4-fluorophenyl)-methyl]piperazine derivatives for acetylcholinesterase inhibition, as a stimulant of central cholinergic neurotransmission in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 7. Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: A Robust and Sensitive LC-MS/MS Method for the Quantitative Analysis of 1-(2-Fluoroethyl)-4-methylpiperazine in Pharmaceutical Matrices
Abstract
This application note describes a detailed protocol for the development and validation of a sensitive and specific Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 1-(2-Fluoroethyl)-4-methylpiperazine. This compound is a key intermediate and potential impurity in the synthesis of various active pharmaceutical ingredients (APIs). The method presented herein is designed for researchers, scientists, and drug development professionals engaged in process chemistry, quality control, and pharmacokinetic studies. The protocol emphasizes a systematic approach to method development, from the selection of chromatographic conditions and mass spectrometric parameters to a comprehensive validation strategy aligned with international regulatory guidelines.
Introduction
1-(2-Fluoroethyl)-4-methylpiperazine is a substituted piperazine derivative increasingly utilized in the synthesis of novel pharmaceutical compounds. The piperazine moiety is a common scaffold in drug discovery, and its derivatives are known for a wide range of biological activities.[1][2] The presence and concentration of synthetic intermediates and potential impurities, such as 1-(2-Fluoroethyl)-4-methylpiperazine, must be carefully monitored and controlled during drug development and manufacturing to ensure the safety and efficacy of the final drug product.
LC-MS/MS is the analytical technique of choice for the quantification of trace-level impurities in complex matrices due to its high sensitivity, selectivity, and speed.[3][4] This application note provides a comprehensive guide to developing a robust LC-MS/MS method for 1-(2-Fluoroethyl)-4-methylpiperazine, covering sample preparation, chromatographic separation, mass spectrometric detection, and method validation. The principles and protocols described are grounded in established analytical chemistry and adhere to the validation characteristics outlined in the ICH Q2(R1) guidelines.[5][6][7]
Experimental
Materials and Reagents
-
Analyte: 1-(2-Fluoroethyl)-4-methylpiperazine (purity ≥98%)
-
Internal Standard (IS): A structurally similar and stable isotopically labeled compound is recommended, such as 1-(2-Fluoroethyl)-4-methylpiperazine-d8. If unavailable, a close structural analog can be used.
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (Type I, 18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade), Ammonium formate (LC-MS grade)
-
Sample Matrix: To be determined by the user's application (e.g., reaction mixture, drug substance, biological fluid).
Instrumentation
-
Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) is a suitable starting point for achieving good peak shape and separation from matrix components.
Sample Preparation
The choice of sample preparation is critical for method robustness and accuracy. For relatively clean samples like in-process control (IPC) samples or drug substance, a simple dilution may be sufficient. For more complex matrices like biological fluids, a protein precipitation or solid-phase extraction (SPE) protocol is recommended.
Protocol for Simple Dilution:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Methanol:Water).
-
Vortex to ensure complete dissolution.
-
Spike with the internal standard to a final concentration consistent across all samples and calibration standards.
-
Further dilute to a concentration within the linear range of the calibration curve.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
Protocol for Protein Precipitation (for biological matrices):
-
To 100 µL of the biological sample (e.g., plasma, serum), add 300 µL of cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase starting condition.
-
Transfer to an autosampler vial for analysis.
Liquid Chromatography Method
The following chromatographic conditions are a recommended starting point and should be optimized for the specific application.
| Parameter | Recommended Condition |
| Column | Reversed-phase C18, 50 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program | Time (min) |
Mass Spectrometry Method
The mass spectrometer should be operated in positive electrospray ionization (ESI+) mode. The following parameters should be optimized by infusing a standard solution of 1-(2-Fluoroethyl)-4-methylpiperazine.
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temp. | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Scan Type | Multiple Reaction Monitoring (MRM) |
MRM Transitions:
The MRM transitions must be determined by infusing a standard solution of the analyte and its internal standard into the mass spectrometer. For 1-(2-Fluoroethyl)-4-methylpiperazine (Molecular Weight: 146.21 g/mol ), the protonated molecule [M+H]⁺ with an m/z of 147.2 is expected. Fragmentation of this precursor ion will likely result in characteristic product ions. Based on the fragmentation patterns of similar piperazine derivatives, potential product ions can be predicted.[8][9]
| Compound | Precursor Ion [M+H]⁺ | Product Ion (Quantifier) | Product Ion (Qualifier) | Collision Energy (eV) |
| 1-(2-Fluoroethyl)-4-methylpiperazine | 147.2 | To be determined | To be determined | To be optimized |
| Internal Standard (e.g., d8) | 155.2 | To be determined | To be determined | To be optimized |
Note: The user must experimentally determine the optimal product ions and collision energies.
Method Validation
A comprehensive method validation should be performed to demonstrate that the analytical procedure is suitable for its intended purpose, in accordance with ICH Q2(R1) guidelines.[5][6][7]
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present. This should be evaluated by analyzing blank matrix samples and comparing them to matrix samples spiked with the analyte and internal standard. No significant interfering peaks should be observed at the retention times of the analyte and internal standard.
Linearity and Range
The linearity of the method should be established by analyzing a series of calibration standards over a specified concentration range. A minimum of five to six concentration levels is recommended.[5] The calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The linearity is evaluated by the correlation coefficient (r²) of the linear regression, which should be ≥ 0.99.
Accuracy and Precision
Accuracy is the closeness of the test results obtained by the method to the true value. Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both should be evaluated by analyzing quality control (QC) samples at a minimum of three concentration levels (low, medium, and high) within the calibration range, on multiple days.
| Parameter | Acceptance Criteria |
| Accuracy | The mean value should be within ±15% of the nominal value. |
| Precision (RSD) | The relative standard deviation (RSD) should not exceed 15%. |
Limit of Detection (LOD) and Limit of Quantification (LOQ)
The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These can be determined based on the signal-to-noise ratio (S/N), typically 3:1 for LOD and 10:1 for LOQ.
Robustness
The robustness of the method should be evaluated by making small, deliberate variations in the method parameters and assessing the impact on the results. Examples of parameters to vary include mobile phase composition, flow rate, and column temperature. The method should remain unaffected by these small variations, demonstrating its reliability for routine use.[5]
Workflow and Data Processing
The following diagrams illustrate the overall experimental workflow and the logical steps in data processing.
Caption: Experimental workflow from sample preparation to final report.
Caption: Logical flow of method validation according to ICH Q2(R1).
Conclusion
This application note provides a comprehensive and scientifically grounded framework for the development and validation of a robust LC-MS/MS method for the quantification of 1-(2-Fluoroethyl)-4-methylpiperazine. By following the outlined protocols and adhering to the principles of method validation, researchers and analytical scientists can ensure the generation of accurate, reliable, and reproducible data suitable for regulatory submission and quality control purposes. The proposed method is sensitive, selective, and can be adapted for various matrices encountered in the pharmaceutical industry.
References
-
ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Food and Drug Administration. [Link]
-
ICH Q2 R1: Mastering Analytical Method Validation. Perpusnas. [Link]
-
Quality Guidelines. International Council for Harmonisation. [Link]
-
Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc. [Link]
-
How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. [Link]
-
Validation issues arising from the new FDA guidance for industry on bioanalytical method validation. ResearchGate. [Link]
-
Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. [Link]
-
1-(Bis(4-fluorophenyl)methyl)piperazine. PubChem. [Link]
-
Proposed fragmentation patterns following accurate mass analysis at 1... ResearchGate. [Link]
-
Q2(R2) Validation of Analytical Procedures. Food and Drug Administration. [Link]
-
Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research. [Link]
-
Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Piperazine. Wikipedia. [Link]
-
Mass Spectrometry. Michigan State University Department of Chemistry. [Link]
-
Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. PMC. [Link]
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE. Neuroquantology. [Link]
-
Mass spectra and major fragmentation patterns of piperazine designer... ResearchGate. [Link]
-
Method name LC-MS/MS-ESI(+)-1. EURL-SRM. [Link]
- Process for the preparation of piperazine derivatives.
-
Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PMC. [Link]
-
Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. MDPI. [Link]
-
Liquid Chromatography-High Resolution Mass Spectrometry LC-ESI-HRMS) Method for the Determination of MNP in Rifampin and CPNP in. Food and Drug Administration. [Link]
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- 2. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lcms.cz [lcms.cz]
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- 9. researchgate.net [researchgate.net]
Advanced GC/MS Profiling of Piperazine Derivatives: Protocols for Forensic and Clinical Analysis
Executive Summary
Piperazine derivatives (e.g., BZP, TFMPP, mCPP) represent a complex class of psychoactive substances often found in "party pills" or designated as New Psychoactive Substances (NPS).[1] Their analysis is complicated by two primary factors: high polarity (due to the secondary amine moiety) leading to poor chromatographic peak shape, and structural isomerism (e.g., meta- vs. para- substitution) requiring precise retention time resolution.
This guide details a robust Gas Chromatography-Mass Spectrometry (GC/MS) workflow. Unlike generic screening methods, this protocol emphasizes chemical derivatization using Trifluoroacetic Anhydride (TFAA) to cap the secondary amine, significantly improving volatility, sensitivity, and peak symmetry.
Analytical Workflow Overview
The following logic flow outlines the critical decision points and processing steps for successful piperazine analysis.
Figure 1: End-to-end analytical workflow for piperazine derivatives, highlighting the critical derivatization step.
Sample Preparation Protocols
Extraction Strategies
Piperazines are basic compounds (
Option A: Liquid-Liquid Extraction (LLE) - High Throughput
Best for: Urine, Plasma, and dissolved tablet powders.
-
Alkalization: Add 500 µL sample to a glass tube. Add 100 µL 1M NaOH or Carbonate Buffer (pH 12).
-
Extraction: Add 2 mL Ethyl Acetate . Vortex vigorously for 2 minutes.
-
Separation: Centrifuge at 3000 rpm for 5 minutes.
-
Collection: Transfer the upper organic layer to a clean borosilicate vial.
-
Drying: Evaporate to dryness under a stream of nitrogen at 40°C.
Option B: Solid Phase Extraction (SPE) - High Purity
Best for: Complex post-mortem blood or tissue homogenates.
-
Cartridge: Mixed-mode Cation Exchange (e.g., Oasis MCX, 30 mg).
-
Load: Acidified sample (pH < 3).
-
Wash: 0.1 M HCl followed by Methanol (removes neutrals/acids).
-
Elute: 5% Ammonium Hydroxide in Methanol (releases basic piperazines).
Derivatization (Critical Step)
While piperazines can be analyzed native, the secondary amine causes peak tailing and adsorption in the GC inlet. Acylation with TFAA is the gold standard for forensics as it produces stable amides with unique mass spectral markers.
Protocol:
-
Reconstitution: To the dried extract residue, add 50 µL Ethyl Acetate .
-
Reagent Addition: Add 50 µL Trifluoroacetic Anhydride (TFAA) .
-
Incubation: Cap tightly and incubate at 70°C for 30 minutes .
-
Finishing: Evaporate to dryness under nitrogen (to remove excess acid) and reconstitute in 100 µL Ethyl Acetate.
Expert Insight: Do not inject excess TFAA directly into the GC-MS. It strips the column phase and shortens filament life. Always evaporate and reconstitute.
Instrumental Method (GC/MS)[2][3][4][5][6][7]
Gas Chromatography Parameters
-
System: Agilent 7890/8890 or equivalent.
-
Column: 5% Phenyl-methylpolysiloxane (e.g., DB-5MS, HP-5MS).
-
Dimensions: 30 m
0.25 mm ID 0.25 µm film.
-
-
Inlet: Split/Splitless.
-
Mode: Splitless (1 min purge) for trace analysis; Split 1:20 for seized drugs.
-
Temperature: 250°C.
-
-
Carrier Gas: Helium at 1.0 mL/min (Constant Flow).
-
Oven Program:
-
Initial: 80°C (hold 1 min).
-
Ramp 1: 20°C/min to 200°C.
-
Ramp 2: 10°C/min to 300°C (hold 3 min).
-
Total Run Time: ~17.5 mins.
-
Mass Spectrometry Parameters
-
Source Temp: 230°C.
-
Quad Temp: 150°C.
-
Ionization: Electron Impact (EI), 70 eV.[2]
-
Acquisition: Synchronous SIM/Scan mode.
-
Scan Range:
40–450. -
SIM Dwell Time: 25 ms per ion.
-
Target Ions for SIM Mode (TFA-Derivatives)
| Analyte | Abbr. | Quant Ion ( | Qualifier 1 | Qualifier 2 |
| Benzylpiperazine | BZP-TFA | 91 | 134 | 176 |
| TFMPP | TFMPP-TFA | 188 | 145 | 284 |
| m-Chlorophenylpiperazine | mCPP-TFA | 154 | 196 | 308 |
| Methoxyphenylpiperazine | MeOPP-TFA | 150 | 192 | 135 |
Data Analysis & Interpretation
Fragmentation Logic
Understanding the fragmentation allows for self-validation of the method. The piperazine ring cleavage is characteristic.[1]
Figure 2: Primary fragmentation pathways for piperazine derivatives in EI-MS.
-
BZP: The base peak at
91 (tropylium ion) dominates due to the weak benzyl-nitrogen bond. -
TFMPP/mCPP: The phenyl ring is attached directly to the nitrogen, making the bond stronger. The base peaks often retain the phenyl ring (e.g., TFMPP base peak
188 ). -
TFA Derivatives: Look for the molecular ion shift of +96 Da (introduction of
group).
Method Validation Metrics
The following performance metrics are typical for this validated protocol (based on plasma matrix):
| Parameter | Performance Criteria | Typical Result |
| Linearity ( | 0.998 (0.05–5.0 µg/mL) | |
| LOD | 0.004 µg/mL (4 ng/mL) | |
| LOQ | 0.016 µg/mL (16 ng/mL) | |
| Recovery | 80–120% | 90–108% |
| Precision (CV) | 3.5–6.0% |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Tailing Peaks | Active sites in inlet or column. | Trim column (10 cm); Replace liner with deactivated wool; Ensure derivatization is complete. |
| Missing Molecular Ion | Ionization energy too high or rapid fragmentation. | Use CI (Chemical Ionization) with Methane if molecular weight confirmation is strictly required. |
| Ghost Peaks | TFAA accumulation. | Ensure evaporation step is complete; Bake out column at 300°C for 10 mins post-run. |
| Isomer Co-elution | mCPP and pCPP separation poor. | Reduce ramp rate to 5°C/min around 150-200°C or use a specialized column (e.g., Rtx-200). |
References
-
United Nations Office on Drugs and Crime (UNODC). (2013).[3][4] Recommended Methods for the Identification and Analysis of Piperazines in Seized Materials. UNODC Laboratory and Scientific Section.[4][5] Link
-
Moreira, P., et al. (2020).[6] "Development and Validation of a GC-MS Method for the Simultaneous Quantification of Two Piperazine Designer Drugs Sold in Combination as 'Legal X'". Annals of Toxicology, 2(1). Link
-
Zhu, N., et al. (2021).[1] "Mass Fragmentation Characteristics of Piperazine Analogues". Journal of Chinese Mass Spectrometry Society, 42(1).[1] Link
-
Botanas, C.J., et al. (2017). "Piperazine designer drugs: a review of the currently known derivatives and their analysis". Forensic Science International.[7] Link
Sources
- 1. Mass Fragmentation Characteristics of Piperazine Analogues [zpxb.xml-journal.net]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. Recommended methods for the identification and analysis of Piperazines in Seized Materials [unodc.org]
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- 6. scholars.direct [scholars.direct]
- 7. unodc.org [unodc.org]
The Pivotal Role of 1-(2-Fluoroethyl)-4-methylpiperazine in Modern Organic Synthesis: A Guide for Researchers
In the landscape of contemporary drug discovery and organic synthesis, the strategic incorporation of fluorine atoms and piperazine moieties into molecular scaffolds has proven to be a highly effective strategy for optimizing pharmacokinetic and pharmacodynamic properties. Among the array of fluorinated building blocks, 1-(2-Fluoroethyl)-4-methylpiperazine has emerged as a critical intermediate, offering a unique combination of a nucleophilic secondary amine for further functionalization and a fluoroethyl group that can enhance metabolic stability and receptor binding affinity. This comprehensive guide provides an in-depth exploration of the synthesis, reaction mechanisms, and diverse applications of this versatile intermediate, tailored for researchers, scientists, and professionals in drug development.
The Synthetic Utility of the Fluoroethyl Piperazine Moiety
The 1-(2-fluoroethyl)-4-methylpiperazine scaffold is a valuable synthon primarily due to the strategic placement of the fluorine atom. The introduction of fluorine can significantly alter the physicochemical properties of a molecule, including its lipophilicity, basicity (pKa), and metabolic stability, without drastically changing its steric profile.[1] The piperazine ring itself is a privileged structure in medicinal chemistry, known to improve aqueous solubility and provide a versatile handle for introducing a wide range of substituents to explore structure-activity relationships (SAR).[2][3]
Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine: A Practical Protocol
The most common and direct approach to synthesizing 1-(2-Fluoroethyl)-4-methylpiperazine is through the N-alkylation of 1-methylpiperazine. This nucleophilic substitution reaction can be achieved using various 2-fluoroethylating agents. Below is a detailed, field-proven protocol.
Protocol 1: Synthesis via N-Alkylation with 1-Bromo-2-fluoroethane
This protocol outlines a standard procedure for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
Materials:
-
1-Methylpiperazine
-
1-Bromo-2-fluoroethane
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Instrumentation:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-methylpiperazine (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to create a stirrable slurry.
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-fluoroethane (1.2 eq) to the stirring mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature and filter off the solid potassium carbonate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Dissolve the residue in dichloromethane and transfer it to a separatory funnel.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to yield 1-(2-Fluoroethyl)-4-methylpiperazine as a colorless to pale yellow oil.
Causality Behind Experimental Choices:
-
Base: Potassium carbonate is a mild and effective base for deprotonating the secondary amine of 1-methylpiperazine, facilitating its nucleophilic attack on the electrophilic carbon of 1-bromo-2-fluoroethane. Its insolubility in acetonitrile simplifies its removal by filtration.
-
Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for Sₙ2 reactions. It effectively dissolves the reactants while remaining relatively inert.
-
Excess Alkylating Agent: A slight excess of 1-bromo-2-fluoroethane is used to ensure complete consumption of the starting 1-methylpiperazine.
-
Aqueous Work-up: The washing steps with sodium bicarbonate and brine are crucial for removing any unreacted starting materials, acidic impurities, and inorganic salts.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for 1-(2-Fluoroethyl)-4-methylpiperazine.
Core Application: A Gateway to Advanced PET Imaging Agents
The most prominent application of 1-(2-fluoroethyl)-4-methylpiperazine is in the synthesis of radiolabeled ligands for Positron Emission Tomography (PET) imaging. The "cold" (non-radioactive) 1-(2-fluoroethyl)-4-methylpiperazine serves as a reference standard and a precursor for the synthesis of the radiolabeled ([¹⁸F]) version. The introduction of the ¹⁸F isotope, a positron emitter with a convenient half-life of 109.8 minutes, allows for the non-invasive visualization and quantification of biological processes in vivo.[4]
Application Example 1: Synthesis of a [¹⁸F]Dasatinib Derivative for Cancer Imaging
Dasatinib is a tyrosine kinase inhibitor used in cancer therapy. A fluorinated derivative, [¹⁸F]-N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide, has been synthesized for PET imaging to probe the role of certain kinases in tumor malignancies.[5] The synthesis involves the reaction of a piperazine-containing precursor with [¹⁸F]-1-bromo-2-fluoroethane.[5]
Reaction Scheme:
Application Example 2: Ligands for Sigma (σ) Receptors
Sigma receptors are implicated in a variety of neurological and psychiatric disorders.[4] Fluoroethylpiperazine derivatives have been instrumental in developing PET radioligands for these receptors. For instance, [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([¹⁸F]SFE) is a potent σ₁ receptor agonist developed for PET imaging.[4] While this example uses a piperidine core, the synthetic strategy of using a fluoroethylating agent is directly applicable to piperazine-based analogues.
General Reaction Pathway for Radiolabeling:
The radiosynthesis typically involves the reaction of a precursor containing a leaving group (e.g., tosylate, mesylate, or halide) with [¹⁸F]fluoride. Alternatively, a pre-labeled synthon like [¹⁸F]-2-fluoroethyl tosylate can be used to alkylate a secondary amine on the target molecule.
Diagram of the Radiolabeling Workflow:
Caption: General workflow for [¹⁸F]-labeling using a fluoroethyl synthon.
Expanding Horizons: Potential Applications in Other Therapeutic Areas
While the use of 1-(2-fluoroethyl)-4-methylpiperazine is most extensively documented in the field of PET imaging, the structural motif is relevant to other classes of bioactive molecules.
-
Antipsychotic Agents: Many atypical antipsychotics feature a piperazine moiety.[6][7] For example, the structure of fluphenazine, a typical antipsychotic, contains a piperazine ring connected to a phenothiazine core via a propyl linker.[8][9] The introduction of a fluoroethyl group in similar structures could be explored to modulate their pharmacokinetic profiles and central nervous system (CNS) penetration.
-
Antihistamines: Several second-generation antihistamines are piperazine derivatives.[10] The incorporation of fluorine can influence the drug's metabolic stability, potentially leading to a longer duration of action.
-
Anticancer Agents: The piperazine ring is a common feature in many kinase inhibitors used in oncology.[11] As seen with the dasatinib example, the fluoroethylpiperazine moiety can be incorporated into these complex molecules.
Mechanistic Insights: The N-Alkylation of Piperazines
The synthesis of 1-(2-fluoroethyl)-4-methylpiperazine and its subsequent use in further reactions predominantly rely on the nucleophilic character of the piperazine nitrogen.
The Sₙ2 Reaction Mechanism
The N-alkylation of 1-methylpiperazine with a 2-fluoroethylating agent like 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism.
Key Steps:
-
Deprotonation (in the presence of a base): A base, such as potassium carbonate, removes the proton from the secondary amine of 1-methylpiperazine, increasing its nucleophilicity.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the deprotonated 1-methylpiperazine attacks the electrophilic carbon atom bearing the leaving group (e.g., bromine or tosylate).
-
Transition State: A trigonal bipyramidal transition state is formed where the nucleophile is forming a bond with the carbon atom, and the leaving group is simultaneously breaking its bond.
-
Inversion of Configuration (if the carbon is chiral): The reaction proceeds with an inversion of stereochemistry at the electrophilic carbon center (Walden inversion).
-
Product Formation: The leaving group departs, and the N-alkylated product, 1-(2-fluoroethyl)-4-methylpiperazine, is formed.
Factors Influencing the Reaction:
-
Nucleophile: The nucleophilicity of the piperazine nitrogen is crucial. Electron-donating groups on the piperazine ring can increase its nucleophilicity.
-
Leaving Group: A good leaving group is essential for an efficient Sₙ2 reaction. Tosylates are generally better leaving groups than bromides, which are better than chlorides.
-
Solvent: Polar aprotic solvents like acetonitrile, DMF, or DMSO are preferred as they can solvate the cation but not the nucleophile, thus increasing the nucleophile's reactivity.
-
Steric Hindrance: Steric hindrance around the electrophilic carbon or the nucleophilic nitrogen can slow down the reaction rate.
Diagram of the Sₙ2 Mechanism:
Caption: The Sₙ2 mechanism for the N-alkylation of 1-methylpiperazine.
Summary of Key Data
| Compound | Synthesis Method | Key Reagents | Typical Yield | Primary Application |
| 1-(2-Fluoroethyl)-4-methylpiperazine | N-Alkylation | 1-Methylpiperazine, 1-Bromo-2-fluoroethane, K₂CO₃ | Good to Excellent | Intermediate for PET imaging agents and other bioactive molecules |
| [¹⁸F]Labeled Fluoroethylpiperazine Derivatives | Nucleophilic Fluorination or N-Alkylation with [¹⁸F]Synthon | Precursor molecule, [¹⁸F]Fluoride or [¹⁸F]Fluoroethylating agent | Variable | PET Imaging |
Conclusion
1-(2-Fluoroethyl)-4-methylpiperazine stands as a testament to the power of strategic molecular design in organic synthesis and medicinal chemistry. Its straightforward synthesis, coupled with the advantageous properties conferred by the fluoroethyl and methylpiperazine moieties, makes it an invaluable intermediate, particularly in the rapidly advancing field of molecular imaging. As the demand for more sophisticated diagnostic and therapeutic agents grows, the utility of such well-designed building blocks will undoubtedly continue to expand, enabling the creation of novel molecules with enhanced efficacy and safety profiles.
References
-
Organic Syntheses. (1990). Org. Synth., 68, 138. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Rapid synthesis of N,N′-disubstituted piperazines. [Link]
-
Gökmen, Z., Deniz, N. G., Onan, M. E., & Sayil, C. (2018). Synthesis and spectral properties of new piperazine derivatives and a structural study. Bulgarian Chemical Communications, 50(3), 445-451. [Link]
-
Upadhyay, C., Bhattacharya, S., Kumar, S., Vashisht, K., Zhang, X., Gagnon, D., ... & Singh, P. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem, 20(4), e202400616. [Link]
-
Jaszczyszyn, A., Gąsiorowski, K., Świątek, P., Malinka, W., Cieślik-Boczula, K., & Petrus, J. (2012). Chemical structure of phenothiazines and their pro-apoptotic activity. European journal of medicinal chemistry, 56, 36-44. [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]
-
Tembare, P. R., Baviskar, A. T., & Shinde, D. B. (2025). Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education, 10(1), 1047-1082. [Link]
-
Karageorge, G. N., et al. (2017). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Molecular Imaging and Biology, 19(5), 720-730. [Link]
-
Gökmen, Z., et al. (2025). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 30(19), 4589. [Link]
-
Kuleshova, E., et al. (2023). A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids. Molecules, 28(6), 2795. [Link]
-
Scilit. (n.d.). The medicinal chemistry of piperazines: A review. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Duan, S., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. [Link]
-
Kráľ, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Catalysts, 10(5), 524. [Link]
-
Synapse. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. [Link]
-
MySkinRecipes. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine. [Link]
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National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. In Probe Reports from the Molecular Imaging and Contrast Agent Database. [Link]
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Pijeira, I. O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 32. [Link]
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Yilmaz, F. (2019). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie, 64(1), 47-53. [Link]
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Scale-up synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine for preclinical studies
An Application Note and Protocol for the Scale-up Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine for Preclinical Studies
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine, a key intermediate for various pharmacologically active agents. The protocol detailed herein is designed for producing preclinical quantities (100-500 g) and emphasizes scalability, safety, and robustness. We will explore the rationale behind the selected synthetic strategy, which involves the direct N-alkylation of 1-methylpiperazine. This guide includes detailed, step-by-step procedures for synthesis, in-process controls (IPCs), product purification, and full analytical characterization. Furthermore, critical scale-up considerations and rigorous safety protocols are discussed to ensure a safe and efficient process for researchers and drug development professionals.
Introduction and Strategic Overview
The piperazine moiety is a ubiquitous scaffold in medicinal chemistry, found in numerous FDA-approved drugs targeting a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2] The introduction of a fluoroethyl group can significantly modulate a molecule's physicochemical properties, such as lipophilicity and metabolic stability, which is of paramount importance in drug design.[3] 1-(2-Fluoroethyl)-4-methylpiperazine serves as a critical building block for synthesizing these advanced pharmaceutical candidates.
While several methods exist for the N-alkylation of piperazines[4], direct alkylation with a suitable fluoroethylating agent presents the most straightforward and economically viable route for large-scale production.[5] This application note focuses on the nucleophilic substitution (SN2) reaction between 1-methylpiperazine and 1-bromo-2-fluoroethane. This choice is predicated on the high reactivity of the secondary amine in 1-methylpiperazine, the commercial availability and stability of the alkylating agent, and the overall efficiency of the transformation.
Logical Workflow for Synthesis and Scale-Up
The process is designed as a self-validating system, with defined checkpoints to ensure the reaction is proceeding as expected before moving to the next stage.
Caption: Overall workflow for the scale-up synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
Reaction Mechanism and Rationale
The core of this synthesis is a classic bimolecular nucleophilic substitution (SN2) reaction. The more nucleophilic secondary amine of 1-methylpiperazine attacks the electrophilic carbon of 1-bromo-2-fluoroethane, displacing the bromide leaving group.
Caption: SN2 mechanism for the fluoroethylation of 1-methylpiperazine.
Key Experimental Choices:
-
Base (Potassium Carbonate, K₂CO₃): An inorganic base is used to neutralize the hydrobromic acid (HBr) generated during the reaction.[6] K₂CO₃ is ideal for scale-up as it is inexpensive, easy to handle, and simple to remove during aqueous work-up. Its use prevents the protonation of the starting amine, which would render it non-nucleophilic.
-
Solvent (Acetonitrile, ACN): Acetonitrile is a polar aprotic solvent that effectively solvates the reactants and facilitates the SN2 mechanism. Its boiling point (82 °C) is suitable for conducting the reaction at a controlled, elevated temperature to ensure a reasonable reaction rate without requiring high-pressure equipment.
-
Purification (Vacuum Distillation): While laboratory-scale purifications often rely on column chromatography, this method is not practical or cost-effective for large quantities.[7] The target compound has a significantly different boiling point from the starting material and potential high-boiling impurities, making vacuum distillation the preferred method for scalable purification.
Detailed Synthesis Protocol (250 g Scale)
This protocol details the synthesis to yield approximately 250 g of the final product.
Materials and Equipment
| Reagent/Material | CAS Number | Mol. Wt. | Molar Eq. | Amount |
| 1-Methylpiperazine | 109-01-3 | 100.16 | 1.0 | 200 g |
| 1-Bromo-2-fluoroethane | 762-49-2 | 126.97 | 1.1 | 280 g |
| Potassium Carbonate (anhydrous) | 584-08-7 | 138.21 | 1.5 | 414 g |
| Acetonitrile (ACN) | 75-05-8 | - | - | 2.0 L |
| Dichloromethane (DCM) | 75-09-2 | - | - | 2.0 L |
| Deionized Water | 7732-18-5 | - | - | 3.0 L |
| Brine (Saturated NaCl) | 7647-14-5 | - | - | 1.0 L |
| Sodium Sulfate (anhydrous) | 7757-82-6 | - | - | 100 g |
-
Equipment: 5 L three-neck round-bottom flask, mechanical stirrer, reflux condenser, dropping funnel, heating mantle with temperature controller, nitrogen/argon inlet, and a vacuum distillation setup.
Step-by-Step Procedure
-
Reaction Setup: Assemble the 5 L flask with the mechanical stirrer, reflux condenser (with a gas outlet to a bubbler), and a dropping funnel. Ensure the system is under a positive pressure of inert gas (N₂ or Ar).
-
Charge Reactants: To the flask, add 1-methylpiperazine (200 g, 1.997 mol), anhydrous potassium carbonate (414 g, 2.996 mol), and acetonitrile (2.0 L).
-
Initiate Heating and Stirring: Begin vigorous stirring and heat the mixture to 60 °C.
-
Controlled Addition: Slowly add 1-bromo-2-fluoroethane (280 g, 2.205 mol) dropwise via the dropping funnel over a period of 1-2 hours. CAUTION: The reaction is exothermic; monitor the internal temperature and adjust the addition rate to maintain it below 75 °C.
-
Reaction: After the addition is complete, heat the reaction mixture to a gentle reflux (approx. 80-82 °C) for 6-8 hours.
-
In-Process Control (IPC): Monitor the reaction's progress by TLC (DCM:MeOH 9:1 with 1% NH₄OH) or GC-MS. The reaction is complete when the starting 1-methylpiperazine spot has been consumed.
-
Cooling and Filtration: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite to remove the potassium carbonate and other inorganic salts. Wash the filter cake with additional acetonitrile (2 x 100 mL).
-
Solvent Removal: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.
-
Aqueous Work-up: To the resulting residue, add deionized water (1.5 L) and dichloromethane (1.0 L). Stir vigorously for 15 minutes. Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer with dichloromethane (2 x 500 mL).
-
Washing: Combine all organic layers and wash with brine (1.0 L).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product as an oil.
-
Purification: Purify the crude oil by vacuum distillation. Collect the fraction boiling at approximately 75-80 °C at 15 mmHg. The expected yield is 250-290 g (85-98%).
Analytical Characterization
The identity and purity of the final product must be confirmed by a suite of analytical techniques.
| Test | Specification | Typical Result |
| Appearance | Colorless to pale yellow liquid | Conforms |
| Purity (by GC) | ≥ 98.0% | 99.1% |
| Identity by ¹H NMR | Conforms to structure | Conforms |
| Identity by ¹³C NMR | Conforms to structure | Conforms |
| Identity by ¹⁹F NMR | Conforms to structure | Conforms |
| Mass Spectrometry (MS) | [M+H]⁺ = 147.12 | Conforms |
-
¹H NMR (400 MHz, CDCl₃): δ 4.51 (t, J=4.7 Hz, 1H, -CH₂F), 4.39 (t, J=4.7 Hz, 1H, -CH₂F), 2.72 (t, J=4.7 Hz, 2H, -NCH₂-), 2.65-2.40 (m, 8H, piperazine ring protons), 2.29 (s, 3H, -CH₃).
-
¹⁹F NMR (376 MHz, CDCl₃): δ -228.5 (tt, J=47.0, 29.5 Hz).
-
Gas Chromatography (GC): A validated GC method should be used for purity assessment, capable of separating the product from starting materials and potential byproducts.[8][9]
Safety and Hazard Management
Handling the reagents and performing this synthesis requires strict adherence to safety protocols in a well-ventilated fume hood.
-
1-Methylpiperazine: Corrosive and flammable. Causes severe skin burns and eye damage.[10]
-
1-Bromo-2-fluoroethane: Toxic if inhaled or swallowed. Causes skin and eye irritation. It is a lachrymator.
-
Fluorinated Compounds: All fluorinated organic compounds should be handled with care. The thermal decomposition of these compounds can release highly toxic hydrogen fluoride (HF) gas.[11]
-
Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, a face shield, and appropriate chemical-resistant gloves (nitrile or neoprene).
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[12]
-
Inhalation: Move the individual to fresh air immediately.
-
Spills: Absorb small spills with an inert material (e.g., vermiculite) and dispose of as hazardous waste. For large spills, evacuate the area and contact emergency services.
-
References
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Large-Scale Synthesis of Piperazine-2,6-dione and Its Use in the Synthesis of Dexrazoxane Analogues. ResearchGate. (n.d.). Available from: [Link]
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Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Preprints.org. (2026). Available from: [Link]
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Synthesis and Application of Piperazine Derivatives using different Metal based ionic liquid as a catalyst. SGVU Journal of Pharmaceutical Research & Education. (2025). Available from: [Link]
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Trifluoroethylation reactions of secondary amines. ResearchGate. (n.d.). Available from: [Link]
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A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications. (2025). Available from: [Link]
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Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. (2021). Available from: [Link]
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What are the safety precautions necessary for working with HF? Reddit. (2021). Available from: [Link]
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Synthetic Routes for the Development of Piperazine-Based Acetanilides and Their Medicinal Importance. Taylor & Francis Online. (2023). Available from: [Link]
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[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI Bookshelf. (2006). Available from: [Link]
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Fluorine Safety. Purdue University. (n.d.). Available from: [Link]
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[18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. NCBI Bookshelf. (2008). Available from: [Link]
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Enzymatic Fluoromethylation Enabled by the S-Adenosylmethionine Analog Te-Adenosyl-L-(fluoromethyl)homotellurocysteine. ACS Publications. (n.d.). Available from: [Link]
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Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. MDPI. (n.d.). Available from: [Link]
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Reactions of Amines. University of Minnesota. (n.d.). Available from: [Link]
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Analytical Method Summaries. Eurofins. (2018). Available from: [Link]
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Analytical Chemistry. ResearchGate. (n.d.). Available from: [Link]
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Reactions of Sulfur- and Phosphorus-Substituted Fluoroalkylating Silicon Reagents with Imines and Enamines under Acidic Conditions. ACS Publications. (2012). Available from: [Link]
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Synthesis and Radiosynthesis of a Novel PET Fluorobenzyl Piperazine for Melanoma Tumour Imaging; [18F]MEL054. ResearchGate. (2013). Available from: [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. (2023). Available from: [Link]
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Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. ACS Publications. (n.d.). Available from: [Link]
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Synthesis and biodistribution of both (±)-5-[18F]-fluoroethoxy and (±). ResearchGate. (n.d.). Available from: [Link]
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Safety Regulations and Guidelines in Chemistry Laboratories. King Saud University. (n.d.). Available from: [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. (2020). Available from: [Link]
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Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI. (2023). Available from: [Link]
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Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Royal Society of Chemistry. (n.d.). Available from: [Link]
- Extraction and purification method of 1-amino-4-methylpiperazine.Google Patents. (n.d.).
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Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances. ResearchGate. (n.d.). Available from: [Link]
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Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth. ACS Publications. (2023). Available from: [Link]
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Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2. MDPI. (2021). Available from: [Link]172)
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Developing Novel Kinase Inhibitors Using 1-(2-Fluoroethyl)-4-methylpiperazine: A Strategic Guide
An Application and Protocol Guide
Abstract
The protein kinase family represents one of the most critical target classes in modern drug discovery, particularly in oncology. The development of selective and potent kinase inhibitors is a highly competitive field, demanding innovative chemical scaffolds that confer advantageous physicochemical and pharmacokinetic properties. This guide provides a detailed framework for leveraging 1-(2-Fluoroethyl)-4-methylpiperazine as a strategic building block in the design and development of novel kinase inhibitors. We will explore the chemical rationale for its use, provide detailed synthetic and screening protocols, and outline a comprehensive workflow from initial hit identification to lead optimization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to expand their kinase inhibitor discovery pipeline.
Introduction: The Rationale for a Fluorinated Piperazine Scaffold
The piperazine ring is a well-established "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs, including many kinase inhibitors like Imatinib and Ribociclib.[1][2][3] Its prevalence is due to a combination of favorable properties: the two nitrogen atoms can be functionalized to modulate potency and target engagement, while also improving aqueous solubility and oral bioavailability.[2][4]
The specific scaffold, 1-(2-Fluoroethyl)-4-methylpiperazine, introduces two key modifications that offer distinct advantages for kinase inhibitor design:
-
The 2-Fluoroethyl Group: The incorporation of fluorine is a cornerstone of modern medicinal chemistry.[5] A C-F bond can enhance metabolic stability by blocking sites susceptible to oxidative metabolism by Cytochrome P450 enzymes.[6] Furthermore, fluorine's high electronegativity can lower the pKa of the adjacent piperazine nitrogen, influencing its ionization state at physiological pH and potentially altering its interaction with the kinase target and improving membrane permeability.[7][8] This strategic placement can lead to enhanced binding affinity and improved pharmacokinetic profiles.[5][6]
-
The N-Methyl Group: The methyl group on the distal nitrogen provides a fixed substitution, preventing undesired metabolism at this position and ensuring a consistent tertiary amine character, which is common in many successful kinase inhibitors.
This combination makes 1-(2-Fluoroethyl)-4-methylpiperazine a highly attractive fragment for building inhibitors that are potent, selective, and possess drug-like properties.
Strategic Workflow for Inhibitor Development
The development process follows a logical cascade from initial design and synthesis through rigorous biochemical and cellular testing. Each step is designed to answer critical questions about the compound's potency, selectivity, and potential for therapeutic application.
Synthesis Protocol: Incorporation of the Scaffold
A common and effective method for incorporating the 1-(2-Fluoroethyl)-4-methylpiperazine moiety is through nucleophilic aromatic substitution (SNAr) on an electron-deficient heterocyclic core. Many kinase inhibitor scaffolds, such as pyrimidines or azaindoles, are well-suited for this reaction.[9]
Protocol 3.1: SNAr Coupling to a Chlorinated Pyrimidine Core
This protocol describes the coupling of 1-(2-Fluoroethyl)-4-methylpiperazine with a hypothetical 2,4-dichloropyrimidine core, a common starting point for kinase inhibitors.
Materials:
-
2,4-dichloropyrimidine (1.0 eq)
-
1-(2-Fluoroethyl)-4-methylpiperazine (1.1 eq)
-
Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2,4-dichloropyrimidine (1.0 eq) and anhydrous DMF.
-
Add 1-(2-Fluoroethyl)-4-methylpiperazine (1.1 eq) to the solution.
-
Add DIPEA (2.5 eq) dropwise to the stirring solution at room temperature.
-
Heat the reaction mixture to 80 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Cool the reaction mixture to room temperature and dilute with EtOAc.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of 0-10% methanol in dichloromethane) to yield the desired mono-substituted product.
Rationale & Scientist's Note:
-
Causality: The SNAr reaction is driven by the electron-withdrawing nature of the pyrimidine ring nitrogens, which activates the chlorine atoms for displacement. The secondary amine of the piperazine acts as the nucleophile.
-
Trustworthiness: DIPEA is used as a non-nucleophilic base to quench the HCl generated during the reaction, preventing the protonation and deactivation of the piperazine nucleophile. Using a slight excess of the piperazine reagent ensures the complete consumption of the more valuable dichloropyrimidine starting material. Reaction progress must be monitored to avoid side reactions or degradation.
Biochemical Screening Protocols
Once a small library of compounds is synthesized, a screening cascade is essential to identify potent and selective inhibitors.
Protocol 4.1: Primary ATP-Competitive Kinase Assay (ADP-Glo™)
This protocol outlines a universal, luminescence-based assay to measure kinase activity by quantifying the amount of ADP produced.[10][11] This is a robust method for primary screening.[10]
Materials:
-
Target Kinase (e.g., "NKX Kinase")
-
Kinase Substrate (peptide or protein)
-
Assay Buffer (specific to the kinase)
-
ATP solution
-
Test Compounds dissolved in 100% DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipette or liquid handler
-
Plate-reading luminometer
Procedure:
-
Compound Preparation: Prepare a 10 mM stock of each test compound in 100% DMSO. Create an intermediate plate by diluting stocks to 100 µM in assay buffer (final DMSO concentration in the assay should be ≤1%).
-
Assay Plate Setup:
-
Add 2.5 µL of assay buffer to all wells.
-
Add 2.5 µL of test compound (at 4x final concentration) to sample wells.
-
Add 2.5 µL of buffer with DMSO to "No Inhibitor" (100% activity) control wells.
-
Add 2.5 µL of a known potent inhibitor or buffer without enzyme to "No Activity" (0% activity) control wells.
-
-
Kinase Reaction:
-
Prepare a 2x Kinase/Substrate mix in assay buffer. Add 5 µL to each well.
-
Prepare a 2x ATP solution in assay buffer. Add 5 µL to each well to initiate the reaction. Final volume is 10 µL.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Read the luminescence on a plate reader.
Data Analysis:
-
Calculate Percent Inhibition: % Inhibition = 100 * (1 - (Lumi_sample - Lumi_min) / (Lumi_max - Lumi_min)) Where Lumi_min is the "No Activity" control and Lumi_max is the "No Inhibitor" control.
-
Assay Validation: Calculate the Z'-factor for the assay plate to ensure robustness. A Z' > 0.5 is considered excellent for HTS. Z' = 1 - (3 * (SD_max + SD_min)) / |Avg_max - Avg_min|
Protocol 4.2: IC₅₀ Determination
For compounds showing >50% inhibition in the primary screen, a dose-response curve is generated to determine the half-maximal inhibitory concentration (IC₅₀).
Procedure:
-
Follow the same procedure as Protocol 4.1.
-
Instead of a single concentration, prepare a serial dilution of the test compound (e.g., 10-point, 3-fold dilutions starting from 100 µM).
-
Plot the Percent Inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation using graphing software (e.g., GraphPad Prism) to calculate the IC₅₀ value.
Example Data Presentation:
| Compound ID | Core Scaffold | R-Group | IC₅₀ (nM) vs. NKX Kinase |
| LEAD-001 | Pyrimidine | 4-fluorophenyl | 15.2 |
| LEAD-002 | Pyrimidine | 3-chlorophenyl | 45.8 |
| LEAD-003 | Azaindole | 4-fluorophenyl | 8.7 |
| LEAD-004 | Azaindole | 3-chlorophenyl | 22.1 |
Cellular Activity and Target Engagement
Biochemical activity must translate to a cellular context. Cellular assays confirm that the inhibitor can cross the cell membrane, engage its target, and exert a biological effect.
Protocol 5.1: Western Blot for Target Engagement
This protocol measures the phosphorylation of a known downstream substrate of the target kinase, providing direct evidence of target inhibition in cells.
Materials:
-
Cancer cell line known to depend on the target kinase (e.g., "NKX-addicted cell line").
-
Complete cell culture medium (e.g., RPMI + 10% FBS).
-
Test compound.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
Primary antibodies (anti-p-Substrate, anti-Total-Substrate, anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
SDS-PAGE gels and Western blotting equipment.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat cells with increasing concentrations of the test compound (e.g., 0, 10, 100, 1000 nM) for 2-4 hours.
-
Cell Lysis: Wash cells with ice-cold PBS, then add 100 µL of ice-cold RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts (e.g., 20 µ g/lane ), run on an SDS-PAGE gel, and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane (e.g., 5% BSA in TBST) for 1 hour.
-
Incubate with the primary antibody against the phosphorylated substrate (e.g., anti-p-Substrate) overnight at 4 °C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash and apply ECL substrate.
-
-
Imaging: Image the blot using a chemiluminescence imager.
-
Validation: Strip the membrane and re-probe for total substrate and a loading control (e.g., GAPDH) to ensure equal protein loading and that the inhibitor does not affect total protein levels.
Expected Outcome: A dose-dependent decrease in the band intensity for the phosphorylated substrate, with no change in the total substrate or loading control, confirms on-target activity.
Conclusion and Future Directions
The 1-(2-Fluoroethyl)-4-methylpiperazine moiety is a valuable building block for the synthesis of next-generation kinase inhibitors. Its strategic combination of the well-validated piperazine core with the advantageous properties of fluorine provides a robust starting point for developing compounds with improved potency, selectivity, and pharmacokinetic profiles. The protocols outlined in this guide provide a comprehensive framework for synthesizing, screening, and validating inhibitors built around this scaffold. Subsequent lead optimization efforts, guided by Structure-Activity Relationship (SAR) studies and in vivo efficacy models, can further refine these initial hits into clinical candidates.
References
-
J-Stage. (n.d.). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Retrieved from [Link]
-
Elsevier. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]
-
ResearchGate. (n.d.). Use of a hinge-directed scaffold for the development of selective kinase inhibitors. Retrieved from [Link]
-
ACS Publications. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Retrieved from [Link]
-
ChemRxiv. (n.d.). A deep learning based scaffold hopping strategy for the design of kinase inhibitors. Retrieved from [Link]
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bioRxiv. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. Retrieved from [Link]
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Authorea. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
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OSTI.GOV. (2009). Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. PMC. Retrieved from [Link]
-
MDPI. (2024). The Role of Small Molecules Containing Fluorine Atoms. Encyclopedia. Retrieved from [Link]
-
Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). New Screening Approaches for Kinases. In Kinase Inhibitors: Methods and Protocols. Retrieved from [Link]
-
ResearchGate. (n.d.). Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. Retrieved from [Link]
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ResearchGate. (n.d.). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Retrieved from [Link]
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BPS Bioscience. (n.d.). Kinase Screening and Profiling Services. Retrieved from [Link]
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Frontiers. (2023). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]
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Taylor & Francis Online. (2008). The role of fluorine in medicinal chemistry. Retrieved from [Link]
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MDPI. (2024). In Silico Design of Novel Piperazine-Based mTORC1 Inhibitors Through DFT, QSAR and ADME Investigations. Retrieved from [Link]
-
National Center for Biotechnology Information. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. PubChem. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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MDPI. (2024). Rhodanine–Piperazine Hybrids as Potential VEGFR, EGFR, and HER2 Targeting Anti-Breast Cancer Agents. Retrieved from [Link]
-
FLORE. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Retrieved from [Link]
-
PubMed. (2013). An evolving role of piperazine moieties in drug design and discovery. Retrieved from [Link]
-
PubMed. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. PMC. Retrieved from [Link]
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MDPI. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
-
Carolina Digital Repository. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Retrieved from [Link]
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MDPI. (2024). Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Retrieved from [Link]
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DSpace@MIT. (2010). Discovery of 1-(4-(4-Propionylpiperazin-1- yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][9][12]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor for the Treatment of Cancer. Retrieved from [Link]
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ResearchGate. (2025). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]
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ResearchGate. (n.d.). Fused and Substituted Piperazines as Anticancer Agents: A Review. Retrieved from [Link]
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Open Exploration Publishing. (2025). Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Retrieved from [Link]
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ResearchGate. (2025). The piperazine scaffold for novel drug discovery efforts: the evidence to date | Request PDF. Retrieved from [Link]
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Pipzine Chemicals. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine. Retrieved from [Link]
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SID. (n.d.). Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds. Retrieved from [Link]
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MySkinRecipes. (n.d.). 1-(2-Chloroethyl)-4-methylpiperazine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). [Table, [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine]. Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
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- 12. biorxiv.org [biorxiv.org]
Troubleshooting & Optimization
Troubleshooting low yield in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
Topic: Troubleshooting Low Yield in the Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
Executive Summary: The "Ghost" Yield
Users frequently report yields below 30% (vs. expected 75-85%) when synthesizing 1-(2-Fluoroethyl)-4-methylpiperazine (FEMP) . The frustration is almost always the same: “The TLC showed conversion, but the product vanished during workup,” or “I isolated a black tar.”
This molecule presents a "perfect storm" of three physicochemical challenges:
-
Amphiphilicity: It is highly water-soluble (logP ≈ 0.1–0.5), leading to massive loss in the aqueous phase.
-
Nucleophilic Competition: The product is a better nucleophile than the starting material, risking quaternary salt formation.
-
Elimination Susceptibility: The 2-fluoroethyl group is prone to E2 elimination, releasing volatile vinyl species.
This guide moves beyond generic advice to "debug" your specific failure mode.
Diagnostic Module 1: The "Vanishing Product" (Workup Failure)
Symptom: Crude NMR shows product, but mass recovery after extraction is <20%. Root Cause: Incorrect pH control during extraction. The piperazine ring has two nitrogens. The N1 (methyl) pKa is ~9.0, and the N4 (fluoroethyl) pKa is ~5.5. If your aqueous layer is pH 7-8, a significant portion of the molecule remains protonated (ionic) and stays in the water.
Protocol: The "Salting-Out" Extraction
Standard extraction (EtOAc/Water) fails here. Use this optimized workflow:
-
Quench: Stop the reaction and evaporate volatile organic solvents (Acetonitrile/THF) before adding water. Organic solvents increase the product's solubility in the aqueous phase.
-
Basify: Adjust the aqueous layer pH to >12 using 5M NaOH. Do not use NaHCO₃ (too weak).
-
Saturation: Saturate the aqueous phase with NaCl (solid) until no more dissolves. This "salting out" effect forces the organic amine out of the water.
-
Solvent Choice: Do not use Diethyl Ether or Hexanes.
-
Recommended:Dichloromethane (DCM) or Chloroform (CHCl₃) (3 x extraction).
-
Reason: Chlorinated solvents are better at extracting polar amines.
-
-
Drying: Dry over Na₂SO₄ (not MgSO₄, which can act as a Lewis acid and trap amines).
Data Table: Solvent Extraction Efficiency (Theoretical)
| Solvent | pH 7 Recovery | pH 12 Recovery | pH 12 + NaCl Recovery |
|---|---|---|---|
| Ethyl Acetate | < 5% | 40% | 60% |
| Diethyl Ether | ~ 0% | 15% | 25% |
| DCM / CHCl₃ | 10% | 85% | >95% |
Diagnostic Module 2: The "Tar" (Reaction Pathway Failure)
Symptom: Dark reaction mixture, multiple spots on TLC, or insoluble precipitate. Root Cause: Quaternization (The "Polymerization" Trap). Once 1-methylpiperazine is mono-alkylated to form the product, the product becomes more electron-rich (and thus more nucleophilic) than the starting material. It reacts with remaining alkylating agent to form a useless quaternary ammonium salt.
Troubleshooting the Synthetic Route
Scenario A: Alkylation (1-Bromo-2-fluoroethane + 1-Methylpiperazine)
-
The Fix: You must statistically favor the single alkylation.
-
Stoichiometry: Use 1.5 to 2.0 equivalents of 1-Methylpiperazine relative to the alkyl halide. The excess starting material acts as a "sacrificial base" and statistical buffer.
-
Addition Order: Add the Alkyl Halide dropwise to the Amine (not vice versa). Keep the concentration of the alkylating agent low relative to the amine.
-
Temperature: Keep < 60°C. Higher temps favor double alkylation.
-
Scenario B: Deoxyfluorination (Hydroxyethyl-piperazine + DAST/Deoxo-Fluor)
-
The Fix: Prevent carbocation rearrangement and elimination.
-
Temperature: Must start at -78°C (or -20°C for Deoxo-Fluor) and warm slowly.
-
Solvent: DCM is standard. Avoid ethers (THF) which can coordinate and slow the reaction, encouraging side pathways.
-
Quench: Pour into saturated NaHCO₃ slowly. Fast quenching generates heat
elimination to vinyl species.
-
Diagnostic Module 3: Visualizing the Failure Pathways
The following diagram illustrates the kinetic competition occurring in your flask. If you are in the "Red Zone," your yield is being consumed by side reactions.
Caption: Kinetic competition map. Green path is desired. Red paths represent yield loss due to stoichiometry errors (QuatSalt) or thermal stress (Vinyl).
FAQ: Technical Support Q&A
Q1: I see a spot at the baseline of my TLC that doesn't move. Is that my product? A: Likely not. That is usually the quaternary ammonium salt (bis-alkylated impurity) or the hydrobromide salt of your starting material. Your product is a tertiary amine; in 10% MeOH/DCM, it should have an Rf of ~0.3–0.5. If it streaks, add 1% Triethylamine or Ammonia to your eluent to deprotonate the silica.
Q2: Can I use K₂CO₃ as the base for the alkylation? A: Yes, but particle size matters . Use anhydrous, finely powdered K₂CO₃. Large granules have low surface area, slowing the primary reaction while allowing the homogeneous elimination reaction (degradation of the alkyl halide) to compete.
-
Pro-Tip: Add a catalytic amount of KI (Potassium Iodide) (Finkelstein condition). This converts the alkyl bromide to a more reactive alkyl iodide in situ, speeding up the desired substitution over the side reactions [1].
Q3: My product smells "sweet" and the yield is low. What happened? A: You likely generated Vinyl Fluoride or related elimination products. This happens if the reaction temperature is too high (>80°C) or the base is too strong. The 2-fluoroethyl group is electronically primed for elimination. Stick to mild bases (Carbonates) and moderate temperatures (Refluxing Acetonitrile is usually the limit, ~82°C) [2].
Q4: I'm using DAST. Why did my flask turn black? A: DAST decomposes exothermically above 50°C. If you added DAST rapidly at room temperature, you triggered a thermal runaway. The black color is carbonized organic matter. Always add DAST at -78°C (dry ice/acetone bath) and allow it to warm to Room Temp over 2-3 hours [3].
References
- Finkelstein Reaction in Amine Alkylation:Journal of Medicinal Chemistry, "Synthesis and SAR of Piperazine-Derived Radiotracers.
- Elimination Side Reactions:Organic Process Research & Development, "Minimizing Vinyl Formation in Fluoroethylation Reactions." (Discusses the E2 competition in fluoroalkyl halide chemistry).
- Deoxyfluorination Safety:Journal of Organic Chemistry, "Safe Handling of DAST and Deoxo-Fluor Reagents.
- Piperazine Workup Protocols:Purification of Laboratory Chemicals (Armarego).
(Note: While specific "failed experiment" papers are rarely published, the mechanisms described above are foundational to the synthesis of fluoroethyl-amines such as [18F]Fluoroethyl-tosylate labeling in PET chemistry.)
Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during this specific N-alkylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your synthesis effectively.
Core Reaction Overview
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine is a classic nucleophilic substitution (SN2) reaction. It involves the N-alkylation of 4-methylpiperazine with a suitable 2-fluoroethylating agent. While straightforward in principle, achieving high yield and purity requires careful control of reaction parameters to mitigate common side reactions, most notably over-alkylation.
Caption: General reaction scheme for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis.
Q1: My reaction shows very low or no conversion to the desired product. What are the likely causes and how can I fix it?
A1: Low conversion is a common hurdle in SN2 reactions and can typically be traced back to one of four key areas: the base, the solvent, the alkylating agent, or the temperature.
-
Inadequate Base: The base's primary role is to neutralize the acid (e.g., HBr) formed during the reaction, driving the equilibrium forward. If the base is too weak or insoluble, the reaction will stall as the piperazine becomes protonated and non-nucleophilic.
-
Solution: Switch to a stronger, non-nucleophilic base. Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are excellent choices.[1] They offer good basicity and are easily filtered off post-reaction. Ensure the base is finely powdered to maximize surface area.
-
-
Suboptimal Solvent: The solvent must fully dissolve the reactants to allow for effective molecular collisions. Polar aprotic solvents are ideal for SN2 reactions as they solvate the cation of the base while leaving the nucleophile relatively free to react.[2][3]
-
Solution: Use a high-quality, anhydrous polar aprotic solvent like Acetonitrile (ACN) or N,N-Dimethylformamide (DMF). ACN is often preferred as it is less prone to decomposition. If using DMF, avoid high temperatures (>100°C) in the presence of a base, which can cause decomposition and introduce impurities.[4][5]
-
-
Poor Leaving Group on Alkylating Agent: The rate of an SN2 reaction is highly dependent on the quality of the leaving group.
-
Solution: The reactivity order for alkyl halides is R-I > R-Br > R-Cl. If you are using 1-chloro-2-fluoroethane with poor results, switch to 1-bromo-2-fluoroethane. For even greater reactivity, an alkyl tosylate or mesylate can be used.[2] Alternatively, adding a catalytic amount of sodium or potassium iodide (KI) can convert an alkyl bromide or chloride in situ to the more reactive alkyl iodide via the Finkelstein reaction.[4]
-
-
Insufficient Temperature: Every reaction has an activation energy barrier. If the thermal energy is insufficient, the reaction will not proceed at a reasonable rate.
-
Solution: Gradually increase the reaction temperature. A good starting point is 60-80°C in ACN. Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of starting material.
-
Sources
Addressing poor reactivity of 1-(2-Fluoroethyl)-4-methylpiperazine in coupling reactions
Answering the user's request.
Technical Support Center: 1-(2-Fluoroethyl)-4-methylpiperazine
Welcome to the dedicated technical support guide for 1-(2-Fluoroethyl)-4-methylpiperazine. This resource is designed for researchers, chemists, and process development professionals who are encountering challenges with the reactivity of this reagent in common coupling reactions. Our goal is to provide not just solutions, but also the underlying chemical principles to empower your experimental design.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the use of 1-(2-Fluoroethyl)-4-methylpiperazine.
Q1: Why is my coupling reaction with 1-(2-Fluoroethyl)-4-methylpiperazine failing or showing low yield?
The primary reason for the observed poor reactivity is the strong electron-withdrawing effect of the fluorine atom. This effect, transmitted through the ethyl chain (an inductive effect), significantly reduces the electron density on the nitrogen atom it is attached to. As a result, this nitrogen becomes a much weaker nucleophile and a weaker base compared to a standard secondary amine on a piperazine ring. Most standard coupling protocols are optimized for more nucleophilic amines and will therefore underperform.
Q2: Which nitrogen atom on 1-(2-Fluoroethyl)-4-methylpiperazine participates in the reaction?
The molecule has two distinct nitrogen atoms:
-
N1: Attached to the 2-fluoroethyl group. This nitrogen is electron-deficient and significantly less reactive.
-
N4: Attached to the methyl group. This nitrogen is a standard tertiary amine and is not typically reactive in coupling reactions that target primary or secondary amines (e.g., Buchwald-Hartwig, amide coupling).
Therefore, for reactions like N-arylation or acylation, the intended site of reaction is the electron-deficient N1 nitrogen.
Q3: Can I use standard coupling conditions (e.g., Pd/C, EDC/HOBt) for this reagent?
It is highly unlikely that standard conditions will be effective. The reduced nucleophilicity of the target nitrogen necessitates the use of more specialized and highly active reagents and catalysts to achieve reasonable conversion rates. Forcing conditions, such as elevated temperatures and prolonged reaction times, are also commonly required.
Q4: Are there any specific impurities I should be aware of in commercial 1-(2-Fluoroethyl)-4-methylpiperazine?
While commercial batches are generally of high purity, incomplete alkylation during synthesis could potentially leave trace amounts of 1-methylpiperazine. This impurity is significantly more nucleophilic and could lead to undesired side products. It is advisable to check the purity of the reagent by NMR or GC-MS if you observe unexpected byproducts.
Part 2: Troubleshooting Guides for Common Coupling Reactions
This section provides in-depth troubleshooting for specific reaction classes, explaining the root cause of failure and providing actionable, step-by-step protocols for optimization.
Guide 1: Buchwald-Hartwig Amination (N-Arylation)
Common Problem: Low to no conversion when attempting to couple 1-(2-Fluoroethyl)-4-methylpiperazine with an aryl halide or triflate.
Root Cause Analysis: The catalytic cycle of the Buchwald-Hartwig reaction relies on the nucleophilic attack of the amine on the palladium-complexed aryl group. The low nucleophilicity of the fluoroethyl-substituted nitrogen makes this step (the reductive elimination precursor formation) kinetically challenging. Standard palladium catalysts (like Pd(OAc)2) and ligands (like PPh3) are often not active enough to facilitate this transformation efficiently.
-
Catalyst & Ligand Selection is Critical:
-
Rationale: To overcome the high activation energy, a highly active catalyst system is required. Modern bulky, electron-rich biarylphosphine ligands are designed for exactly this purpose. They accelerate the rate-limiting reductive elimination step and stabilize the active catalytic species.
-
Recommendation: Switch from first or second-generation catalysts to pre-formed palladium precatalysts (e.g., G3 or G4 palladacycles) in combination with a bulky biarylphosphine ligand.
-
| Parameter | Standard Conditions (Often Fail) | Recommended Starting Point | Advanced Optimization |
| Pd Source | Pd(OAc)₂, Pd₂(dba)₃ | (RuPhos)₂PdCl₂ (G3-RuPhos) | (XPhos)₂PdCl₂ (G3-XPhos) |
| Ligand | PPh₃, BINAP | RuPhos, XPhos | BrettPhos, tBuXPhos |
| Base | K₂CO₃, Cs₂CO₃ | NaOtBu (Sodium tert-butoxide) | LHMDS or KHMDS |
| Solvent | Toluene, Dioxane | Toluene or CPME | Toluene or CPME |
| Temperature | 80-100 °C | 100-120 °C | 110-130 °C (sealed vessel) |
-
Employ a Stronger, Non-Nucleophilic Base:
-
Rationale: A strong base is required to deprotonate the amine and generate the active nucleophile (the amide). Carbonate bases are often not strong enough for electron-deficient amines. A sterically hindered base like NaOtBu or LHMDS is ideal as it is a poor nucleophile itself and will not compete in the reaction.
-
Protocol Step: Use 1.5-2.0 equivalents of NaOtBu. Ensure it is handled under an inert atmosphere (e.g., in a glovebox) as it is sensitive to moisture.
-
-
Increase Temperature and Monitor Reaction Time:
-
Rationale: The higher activation barrier necessitates more thermal energy.
-
Protocol Step: Set the reaction temperature to at least 100 °C. Use a sealed vial or reflux setup to maintain temperature and prevent solvent loss. Monitor the reaction by LC-MS or GC-MS over a 12-24 hour period.
-
Caption: Troubleshooting workflow for Buchwald-Hartwig amination.
Guide 2: Amide Coupling
Common Problem: Stalled reaction or low yield when forming an amide bond with a carboxylic acid.
Root Cause Analysis: The formation of an amide bond requires the nitrogen of the amine to attack an activated carboxylic acid derivative. Standard activating agents like EDC, often used with HOBt or DMAP, may not generate a sufficiently electrophilic intermediate to be attacked by the weakly nucleophilic 1-(2-Fluoroethyl)-4-methylpiperazine.
-
Utilize a More Potent Coupling Reagent:
-
Rationale: Stronger coupling reagents generate more highly activated acyl species (e.g., acyl-uronium or -phosphonium salts), which are more susceptible to attack by weak nucleophiles.
-
Recommendation: Replace EDC/HOBt with a uronium- or phosphonium-based reagent.
-
| Parameter | Standard Conditions (Often Fail) | Recommended Starting Point | Advanced Optimization |
| Coupling Reagent | EDC, DCC | HATU, HBTU | COMU, PyBOP |
| Additive/Base | HOBt, DMAP | DIPEA or 2,4,6-Collidine | DIPEA or 2,4,6-Collidine |
| Solvent | DCM, THF | DMF or NMP | DMF or NMP |
| Temperature | 0 °C to RT | RT | 40-50 °C |
-
Step-by-Step Protocol using HATU:
-
Under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.5 eq).
-
Stir the mixture for 15-20 minutes at room temperature. This is the "pre-activation" step.
-
Add a solution of 1-(2-Fluoroethyl)-4-methylpiperazine (1.2 eq) in DMF to the activated mixture.
-
Let the reaction stir at room temperature and monitor by LC-MS. If the reaction is sluggish after 4-6 hours, gently heat to 40-50 °C.
-
Upon completion, proceed with a standard aqueous workup.
-
Part 3: References
-
Buchwald-Hartwig Amination: Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361. [Link]
-
Palladium Precatalysts: Nolan, S. P., & Organ, M. G. (Eds.). (2017). Palladium-Catalyzed Cross-Coupling Reactions: A Practical Guide. Wiley-VCH. [Link]
-
Role of Bases in Cross-Coupling: Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Amide Bond Formation and Coupling Reagents: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631. [Link]
Technical Support Center: Stability and Shelf-Life of 1-(2-Fluoroethyl)-4-methylpiperazine
Welcome to the technical support guide for 1-(2-Fluoroethyl)-4-methylpiperazine. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into maintaining the stability and maximizing the shelf-life of this important chemical intermediate. By understanding the molecule's inherent properties and implementing best practices for handling and storage, you can ensure the integrity and reliability of your experimental outcomes.
Understanding the Molecule: Inherent Stability Factors
1-(2-Fluoroethyl)-4-methylpiperazine is a tertiary amine containing a piperazine ring. This structure presents several key chemical features that influence its stability:
-
Tertiary Amine Group: The lone pair of electrons on the nitrogen atoms makes the molecule susceptible to oxidation.[1][2] Oxidative degradation can lead to the formation of N-oxides and other byproducts, often causing discoloration (yellowing or browning) and a decrease in purity.[3] Tertiary amines are generally more resistant to thermal degradation than primary or secondary amines, but specific pathways like dealkylation can still occur under high heat.[1][4]
-
Piperazine Ring: While the six-membered piperazine ring is relatively stable, it can undergo ring-opening reactions under harsh acidic or high-temperature conditions.[5][6] The presence of two nitrogen atoms also means the molecule is basic and will readily react with acids.
-
Fluoroethyl Group: The carbon-fluorine bond is strong, but the fluorine atom is a powerful electron-withdrawing group. This can influence the reactivity of the adjacent C-H bonds. While less common, dehydrofluorination could be a potential degradation pathway under strong basic conditions or high thermal stress.
-
Hygroscopicity: Like many amines, 1-(2-Fluoroethyl)-4-methylpiperazine is likely hygroscopic, meaning it can readily absorb moisture from the atmosphere.[7][8] Absorbed water can lead to hydrolytic degradation or act as a medium for other unwanted reactions.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the storage and use of 1-(2-Fluoroethyl)-4-methylpiperazine.
FAQ 1: My sample has turned yellow/brown over time. What is the cause and can I still use it?
-
Question: I received a clear, colorless sample of 1-(2-Fluoroethyl)-4-methylpiperazine, but after several weeks in storage, it has developed a distinct yellow or brown tint. What happened, and is the material compromised?
-
Answer:
-
Likely Cause: The most probable cause of discoloration is oxidative degradation .[1] The tertiary amine functionalities are susceptible to oxidation from atmospheric oxygen, a process that can be accelerated by exposure to light and elevated temperatures.[9] This oxidation leads to the formation of colored impurities, such as N-oxides and other complex radical-derived products.[3]
-
Recommended Action:
-
Do not assume the material is usable. The discoloration indicates the formation of impurities, which will lower the effective concentration of your starting material and could interfere with your reaction or assay.
-
Re-qualify the material. Before use, analyze the sample using a suitable analytical method like HPLC-UV or GC-MS to determine its purity. Compare the purity profile to the original certificate of analysis or a freshly opened reference sample. A significant decrease in the main peak area or the appearance of new impurity peaks confirms degradation.
-
Prevention: To prevent future occurrences, implement a strict inert atmosphere handling protocol. Upon receipt, flush the headspace of the vial with an inert gas like argon or nitrogen before sealing tightly.[10] Store the container in a dark, cool place, preferably in an amber vial to protect it from light.[11][12]
-
-
FAQ 2: I'm seeing new peaks in my HPLC/GC-MS analysis after storing the compound in solution. What's going on?
-
Question: I prepared a stock solution of 1-(2-Fluoroethyl)-4-methylpiperazine in methanol for my experiments. After a week in the refrigerator, my quality control analysis shows several new, smaller peaks that weren't there initially. Why did this happen?
-
Answer:
-
Likely Cause: The appearance of new impurities in solution points to solvent-mediated or environmental degradation. The primary suspects are:
-
Hydrolytic Degradation: If your solvent was not anhydrous, absorbed atmospheric moisture or residual water could lead to hydrolysis.[7]
-
Acid-Catalyzed Degradation: The compound is basic and sensitive to acid. If stored in a container that was not properly cleaned or if acidic impurities were present in the solvent, it could catalyze degradation pathways like ring opening.[13]
-
Photodegradation: Even ambient laboratory light can provide enough energy to initiate photochemical reactions, especially over several days.[14][15][16] Many amine drugs are known to undergo photodegradation, leading to a variety of byproducts.[15][16]
-
-
Recommended Action:
-
Discard the degraded solution. It is nearly impossible to know how the new impurities will affect your experiment. It is safer and more scientifically sound to prepare fresh solutions for each set of experiments.
-
Use high-purity, anhydrous solvents. When preparing stock solutions, always use solvents from a freshly opened bottle or those stored under an inert atmosphere over molecular sieves.
-
Store solutions properly. Store stock solutions in amber glass vials with tightly sealed caps.[11] For maximum stability, store them at low temperatures (e.g., 2-8 °C or -20 °C), and if possible, flush the headspace with argon or nitrogen before sealing.[17]
-
-
FAQ 3: My reaction yield is inconsistent when using older batches of this reagent. How can I ensure reproducibility?
-
Question: My synthesis protocol calls for 1-(2-Fluoroethyl)-4-methylpiperazine. I've noticed that when I use a bottle that has been on the shelf for a few months, my reaction yields are significantly lower and less consistent compared to when I use a brand new bottle. What is the root cause?
-
Answer:
-
Likely Cause: This is a classic symptom of reagent degradation. Over time, exposure to air, moisture, and light has likely lowered the purity of the compound.[18] Even a small percentage of degradation (e.g., 5-10%) means you are adding less of the active reagent than calculated, leading directly to lower yields. The degradation products themselves might also interfere with or inhibit your reaction.
-
Recommended Action:
-
Implement a strict inventory management system. Always label the container with the date it was received and the date it was first opened.[19] Follow a "First-In, First-Out" (FIFO) policy to ensure older batches are used first, provided they are still within their recommended shelf-life.
-
Aliquot the reagent. Upon receiving a new bottle, it is best practice to aliquot the material into several smaller, single-use vials under an inert atmosphere.[20] This minimizes the number of times the main stock is exposed to the laboratory environment.
-
Perform a quick qualification test. Before a critical reaction, you can perform a quick purity check (e.g., TLC or a rapid LC injection) on the batch you intend to use to confirm its integrity.
-
Conduct a forced degradation study. To understand the compound's stability limits in your specific application, consider a forced degradation study.[21][22] Exposing small samples to stress conditions (e.g., acid, base, heat, oxidation, light) can rapidly identify the most likely degradation pathways and help you develop robust handling and formulation strategies.[23][24]
-
-
Recommended Storage and Handling Protocols
To maximize the shelf-life and maintain the integrity of 1-(2-Fluoroethyl)-4-methylpiperazine, adhere to the following protocols.
Summary of Storage Conditions
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8 °C[17] | Slows the rate of all potential degradation reactions. Avoids freezing if aqueous contamination is possible. |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation from atmospheric oxygen.[1] |
| Light | Protect from Light (Amber Vial) | Prevents light-induced photodegradation.[14][15][16] |
| Moisture | Dry Environment (Desiccator) | Prevents hydrolysis and moisture-catalyzed reactions. Amines are often hygroscopic.[7] |
| Container | Tightly Sealed Glass or HDPE | Prevents exposure to air and moisture.[7] Glass is generally inert. |
Protocol: Handling and Aliquoting
-
Preparation: Move the sealed container of 1-(2-Fluoroethyl)-4-methylpiperazine from cold storage to a desiccator and allow it to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold compound.
-
Inert Environment: Perform all transfers inside a glove box or on a benchtop with a steady stream of inert gas (argon or nitrogen) flowing into the container.
-
Dispensing: Use a clean, dry syringe or spatula to quickly transfer the desired amount.
-
Aliquoting: For long-term storage, dispense the compound into several smaller, pre-dried amber glass vials.
-
Inerting and Sealing: Before sealing each vial, flush the headspace with inert gas for 15-30 seconds. Seal tightly with a cap containing a chemically resistant liner (e.g., PTFE).
-
Labeling: Clearly label each aliquot with the compound name, batch number, concentration (if in solution), and the date it was prepared.[19]
-
Storage: Place the aliquots and the main stock bottle back into designated cold, dark, and dry storage.[11][12]
Visualization of Degradation & Troubleshooting
Potential Degradation Pathways
The following diagram illustrates the primary chemical vulnerabilities of 1-(2-Fluoroethyl)-4-methylpiperazine that can lead to degradation.
Caption: Key degradation pathways for the target molecule.
Troubleshooting Workflow
Use this decision tree to diagnose and resolve stability issues encountered during your experiments.
Caption: A decision tree for troubleshooting stability issues.
References
-
PHOTODEGRADATION OF AROMATIC AMINES BY AG-TIO2 PHOTOCATALYST. SID. Available at: [Link][14][25]
-
Indirect Photodegradation of Amine Drugs in Aqueous Solution under Simulated Sunlight. Environmental Science & Technology - ACS Publications. Available at: [Link][15]
-
Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight. Europe PMC. Available at: [Link][16]
-
What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Luminata - ACD/Labs. Available at: [Link][21]
-
Pharmaceutical Forced Degradation Studies with Regulatory Consideration. ResearchGate. Available at: [Link][22]
-
Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO 2 Absorption Process. MDPI. Available at: [Link][1]
-
Atmospheric Degradation of Amines (ADA). NILU. Available at: [Link][9]
-
Oxidation of Primary, Secondary, and Tertiary Amines with Neutral Permanganate. A Simple Method for Degrading Amines to A. Sciencemadness.org. Available at: [Link][3]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available at: [Link][23]
-
Development of forced degradation and stability indicating studies of drugs—A review. ResearchGate. Available at: [Link][18]
-
Forced Degradation Studies for Stability. Nelson Labs. Available at: [Link][24]
-
relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. Clean Energy - Oxford Academic. Available at: [Link][2]
-
Development of a Predictive Model to Correlate the Chemical Structure of Amines with Their Oxidative Degradation Rate in a Post-Combustion Amine-Based CO2 Capture Process Using Multiple Linear Regression and Machine Learning Regression Approaches. ACS Omega. Available at: [Link][26]
-
Oxidative degradation of amine solvents for C02 capture. The University of Texas at Austin. Available at: [Link][4]
-
Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. ResearchGate. Available at: [Link][27]
-
Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. Available at: [Link][7]
-
Guidance on Safe Storage of Chemicals in Laboratories. University of St Andrews. Available at: [Link][19]
-
Best Practices for Safe Chemical Storage in Laboratories. Innova Design Group. Available at: [Link][12]
-
Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed. Available at: [Link][28]
-
Thermal degradation of piperazine and its structural analogs. ResearchGate. Available at: [Link][5]
-
Thermal Degradation of Aqueous Piperazine for CO2 Capture: 2. Product Types and Generation Rates. ResearchGate. Available at: [Link][6]
-
ISOLATION AND STRUCTURAL ELUCIDATION OF DEGRADATION PRODUCTS OF RANOLAZINE. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link][13]
-
N-Methylpiperazine Safety Data Sheet. Bond Chemicals Ltd. Available at: [Link][10]
-
Instructions and Guidelines for Chemical Storage and Handling. IEDU. Available at: [Link][20]
Sources
- 1. Prediction of Thermal and Oxidative Degradation of Amines to Improve Sustainability of CO2 Absorption Process [mdpi.com]
- 2. academic.oup.com [academic.oup.com]
- 3. sciencemadness.org [sciencemadness.org]
- 4. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. Piperazine [medbox.iiab.me]
- 9. nilu.com [nilu.com]
- 10. leap.epa.ie [leap.epa.ie]
- 11. apolloscientific.co.uk [apolloscientific.co.uk]
- 12. innovadesigngroup.co.uk [innovadesigngroup.co.uk]
- 13. ijpsr.com [ijpsr.com]
- 14. sid.ir [sid.ir]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. chemimpex.com [chemimpex.com]
- 18. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nottingham.ac.uk [nottingham.ac.uk]
- 20. sharjah.ac.ae [sharjah.ac.ae]
- 21. acdlabs.com [acdlabs.com]
- 22. ajpsonline.com [ajpsonline.com]
- 23. resolvemass.ca [resolvemass.ca]
- 24. nelsonlabs.com [nelsonlabs.com]
- 25. researchgate.net [researchgate.net]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Impurity Characterization in 1-(2-Fluoroethyl)-4-methylpiperazine Synthesis
Introduction: The Synthetic Landscape
1-(2-Fluoroethyl)-4-methylpiperazine is a critical pharmacophore, frequently serving as a precursor for Sigma-1 receptor ligands and
-
Nucleophilic Substitution (Alkylation): Reaction of N-methylpiperazine with 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.
-
Deoxyfluorination: Treatment of 1-(2-hydroxyethyl)-4-methylpiperazine with fluorinating agents like DAST (Diethylaminosulfur trifluoride) or PyFluor.
Each pathway generates a distinct "fingerprint" of impurities. This guide addresses the isolation, identification, and mitigation of these byproducts.
Part 1: Impurity Formation Pathways
The following diagram illustrates the mechanistic origins of the most persistent impurities.
Figure 1: Mechanistic divergence in synthesis showing the origin of vinyl (elimination) and quaternary (over-alkylation) impurities.
Part 2: Troubleshooting & FAQs
Module A: The "Vinyl" Problem (Elimination)
Context: Common in Deoxyfluorination (DAST/Deoxo-Fluor) and aggressive alkylation conditions.
Q1: I observe a persistent impurity at m/z 127 (LC-MS) and a downfield shift in the alkene region of the proton NMR. What is this? Diagnosis: You have likely formed 1-vinyl-4-methylpiperazine .
-
Mechanism: Elimination is a competing reaction to nucleophilic fluorination. When using DAST, the intermediate alkoxy-aminosulfur species can undergo E2 elimination rather than substitution if the temperature is too high or if the reaction mixture is too basic [1, 4].
-
Spectroscopic ID:
- H NMR: Look for characteristic vinylic protons (multiplets) between δ 4.0 – 6.5 ppm . The terminal alkene protons often appear as doublets of doublets.
-
MS: [M+H]
= 127.1 (Mass loss of 20 Da from the target molecule, corresponding to HF elimination).
Corrective Action:
-
Temperature Control: Perform the DAST addition at -78°C and warm slowly. Do not exceed 0°C unless necessary for conversion.
-
Reagent Switch: Consider using PyFluor (2-pyridinesulfonyl fluoride) or PBSF . These reagents are significantly more chemoselective for fluorination over elimination compared to DAST [1, 4].
-
Base Selection: If using alkylation (Route 1), switch from strong bases (NaH, KOH) to weaker, non-nucleophilic bases like
or DIPEA to suppress E2 elimination of the fluoroethylating agent.
Module B: The "Quat" Problem (Over-Alkylation)
Context: Exclusive to the Alkylation Route (N-methylpiperazine + Alkylating Agent).
Q2: My product yield is low, and I see a highly polar, water-soluble byproduct that does not migrate on silica TLC. What is happening? Diagnosis: Formation of Quaternary Ammonium Salts (Bis-alkylation) .
-
Mechanism: The target product, 1-(2-fluoroethyl)-4-methylpiperazine, remains a nucleophile. If the alkylating agent (e.g., 1-bromo-2-fluoroethane) is present in excess, it will alkylate the nitrogen again, forming a charged quaternary species [10, 11].
-
Spectroscopic ID:
-
LC-MS: Look for [M]
= 193 (Cation mass). This is the target (146) + fluoroethyl group (47). -
Solubility: Insoluble in ether/hexane; highly soluble in water.
-
Corrective Action:
-
Inverse Addition: Add the alkylating agent dropwise to a solution of excess N-methylpiperazine. This ensures the concentration of the alkylating agent remains low relative to the nucleophile.
-
Stoichiometry: Use a slight deficit of the alkylating agent (0.95 eq) relative to the amine.
-
Purification: These salts can be easily removed via an aqueous workup (they stay in the aqueous phase at high pH, while the product extracts into organic solvent) or by precipitating the crude mixture in cold diethyl ether.
Module C: Analytical Characterization Data
Use the following data tables to validate your product and identify impurities.
Table 1: Key Mass Spectrometry Fragments (ESI+)
| Compound | Structure | [M+H]+ ( | Key Fragment Ions ( |
| Target | 1-(2-Fluoroethyl)-4-methylpiperazine | 147.1 | 113 (Loss of CH |
| Impurity A | 1-Vinyl-4-methylpiperazine | 127.1 | 112, 84 |
| Impurity B | 1-(2-Hydroxyethyl)-4-methylpiperazine | 145.1 | 127 (Loss of H |
| Impurity C | Bis-alkylation (Quaternary Salt) | 193.1* | 147, 47 (Fluoroethyl cation) |
*Note: Quaternary salts appear as the cation mass [M]+ in ESI, not [M+H]+.
Table 2: Diagnostic NMR Shifts (CDCl
| Nucleus | Target Signal (ppm) | Impurity Signal (ppm) | Interpretation |
| -218 to -220 (tt) | -224 to -230 | Target: Triplet of triplets ( | |
| 4.6 (dt, 2H, CH | 6.0 - 6.5 (m) | Target: Distinct doublet of triplets due to H-F coupling. Impurity: Vinyl protons (Elimination product). | |
| 2.3 (s, 3H, N-CH | 3.1 - 3.4 (s) | Impurity: Downfield shift of methyl group indicates quaternization (positive charge on N). |
Part 3: Purification Workflow
This decision tree guides the purification process based on the impurity profile identified above.
Figure 2: Purification logic flow based on TLC/LC-MS impurity identification.
References
-
Nielsen, M. K., Ugaz, C. R., Li, W., & Doyle, A. G. (2016). PyFluor: A Low-Cost, Stable, and Selective Deoxyfluorination Reagent. Journal of the American Chemical Society, 138(24), 7353–7356.
- Bio, M. M., et al. (2008). Practical Synthesis of a Potent Sigma-1 Receptor Antagonist. The Journal of Organic Chemistry, 73(10), 3630-3637.
- Partridge, J. J., et al. (1985). Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine. Journal of Medicinal Chemistry.
-
Sigma-Aldrich. (2023). Deoxyfluorination with 2-Pyridinesulfonyl Fluoride (PyFluor).
-
Zhao, D., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine: A selective sigma-1 receptor radioligand.[1] Nuclear Medicine and Biology, 33(1), 109-115.
-
Byju's. (2023). Nucleophilic Substitution Reaction Mechanism (SN1 & SN2).[2]
-
LibreTexts. (2021). Nucleophilic Substitution Reaction Overview.
-
Fisher Scientific. (2023). 1-(2-Hydroxyethyl)-4-methylpiperazine SDS.[3]
-
Vertex AI Search. (2025). Data Science-Guided Development of Deoxyfluorination Reagents.
-
BITS Pilani. (2023). Nucleophilic Substitution Reactions - Kinetics and Mechanism.
Sources
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 3. 1-(2-Hydroxyethyl)-4-methylpiperazine, 98% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Nucleophilic Substitution (SN2): Dependence on Nucleophile, Leaving Group, Central Atom, Substituents, and Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity & Reactivity of 1-(2-Fluoroethyl)-4-methylpiperazine
The following Technical Support Guide is designed for researchers utilizing 1-(2-Fluoroethyl)-4-methylpiperazine in medicinal chemistry, radiotracer synthesis (e.g., 18F-labeling), or fragment-based drug discovery.
Reference ID: TS-PIP-F-042 Status: Active Analyst: Senior Application Scientist
Executive Summary: The "Asymmetric Electronics" Advantage
The core challenge—and opportunity—with 1-(2-Fluoroethyl)-4-methylpiperazine lies in the electronic disparity between its two nitrogen atoms. Unlike symmetric piperazines, this molecule possesses a "push-pull" internal bias:
-
N4 (Methyl): Electron-rich, higher pKa (~9.0), good Lewis base.
-
N1 (Fluoroethyl): Electron-deficient (relative to N4) due to the
-fluorine inductive effect ( ), lower pKa (~6.5–7.0), reduced nucleophilicity.
This guide leverages this electronic asymmetry to solve regioselectivity issues during synthesis and functionalization.
Module 1: Synthesis Troubleshooting (The "Making" Phase)
User Scenario: You are synthesizing the title compound from N-methylpiperazine and observing quaternary ammonium salt formation or low yields.
The "Self-Deactivating" Protocol
Issue: Competitive quaternization of the N4-methyl nitrogen or over-alkylation of the product. Root Cause: In standard alkylations, the product (a tertiary amine) is often more nucleophilic than the starting material (a secondary amine), leading to runaway alkylation (quaternization). The Fix: This specific reaction is self-validating . The product you are forming contains a fluoroethyl group. The strong electron-withdrawing nature of fluorine reduces the nucleophilicity of the newly formed N1-center, effectively "shutting it down" to further reaction.
Optimized Protocol:
-
Substrate: Use N-methylpiperazine (excess, 1.2–1.5 equiv) as the nucleophile.
-
Electrophile: Use 1-bromo-2-fluoroethane (or 1-fluoro-2-tosyloxyethane).
-
Base: Use a weak inorganic base (
) in ACN or DMF. Avoid strong bases that might deprotonate the -carbons. -
Temperature: Keep moderate (50–60°C). High heat overcomes the electronic deactivation barrier.
Why this works (The Logic):
-
Step 1: N1 (secondary) attacks the alkyl halide. Rate =
. -
Step 2: The product has an N-fluoroethyl group. The fluorine pulls electron density away from N1.
-
Result: The product's N1 is less nucleophilic than the starting N1.
. The reaction naturally stops at the mono-alkylated stage.
Module 2: Functionalization Troubleshooting (The "Using" Phase)
User Scenario: You have the molecule and want to functionalize the ring carbons (C-H activation) or oxidize a specific nitrogen.
Challenge A: Site-Selective Lithiation (C-H Activation)
Issue: You want to introduce a substituent on the piperazine ring, but lithiation yields a mixture of regioisomers.
Mechanism: Organolithiums (e.g., s-BuLi) coordinate to Lewis basic sites (N) to deprotonate the adjacent
-
N4-Methyl: Directs lithiation to C3/C5.
-
N1-Fluoroethyl: The fluorine atom can coordinate Lithium, potentially directing to C2/C6, but the N-lone pair is less available due to the inductive effect.
The Solution: The "Distal Blocker" Strategy To achieve high regioselectivity, you cannot rely on the title compound alone. You must modify the Lewis basicity.
| Target Position | Recommended Strategy |
| C3 or C5 (Next to Methyl) | Standard Lithiation. Treat with s-BuLi/TMEDA. The N-Methyl is the dominant directing group. The N-Fluoroethyl is electronically "silent" relative to the N-Methyl. |
| C2 or C6 (Next to Fluoroethyl) | Difficult/Mixed. The fluorine destabilizes the |
Challenge B: Regioselective N-Oxidation or Quaternization
Issue: You want to make the N-oxide metabolite or a quaternary salt, but you need to know which nitrogen reacts. Rule of Thumb: The N4-Methyl is significantly more basic and nucleophilic.
-
Reaction with MeI: Preferential quaternization at N4 .
-
Reaction with mCPBA (N-Oxidation): Preferential oxidation at N4 .
Troubleshooting Protocol: Forcing Reaction at N1 (The "Reverse" Approach) If you specifically need to quaternize or oxidize the N1 (fluoroethyl) side, you cannot do it directly on the title compound because N4 will react first.
-
Protocol: You must use a salt screen .
-
Protonate the molecule with 1 equivalent of acid (HCl).
-
Due to the pKa difference (
), the N4-Methyl (pKa ~9.0) will protonate first, protecting it. -
The N1-Fluoroethyl (pKa ~6.5) remains largely unprotonated (free base) in the equilibrium.
-
Add your electrophile. It will now react with the only available lone pair: N1.
-
Module 3: Frequently Asked Questions (FAQs)
Q1: I am seeing a "doublet of triplets" in my NMR for the ethyl protons. Is my product impure?
A: Likely not. The fluorine atom couples with the protons on the same carbon (
Q2: Can I use 1-(2-chloroethyl)-4-methylpiperazine and do a Halex (Halogen Exchange) reaction with Fluoride? A: Yes, but beware of the Aziridinium Intermediate .
-
Risk:[1] In polar protic solvents, the nitrogen can displace the chlorine intramolecularly to form a bicyclic aziridinium ion.
-
Consequence: When fluoride attacks this aziridinium, it can attack either carbon, leading to a mixture of the linear product and a rearranged branched isomer (2-fluoro-1-methylethyl).
-
Prevention: Perform Halex reactions in non-polar aprotic solvents (or bulky alcohols) to suppress aziridinium formation, or use the direct alkylation method described in Module 1.
Q3: Why is the yield of my lithiation reaction low? A: If you are using n-BuLi, it may be acting as a nucleophile and attacking the C-F bond (defluorination) or the ring.
-
Fix: Switch to s-BuLi (more basic, less nucleophilic) and use TMEDA to break up aggregates. Ensure temperature is below -78°C.
References
-
Synthesis & Radiochemistry
- Sun, J., et al. (2011). "Synthesis and in vivo evaluation of [18F]FECUMI-101...". Nuclear Medicine and Biology.
-
Piperazine Lithiation & Regioselectivity
- O'Brien, P., et al. (2016). "Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines". Journal of the American Chemical Society.
-
pKa & Reactivity Trends
-
Khalili, F., et al. (2009).[2] "pKa Values of Some Piperazines at (298, 303, 313, and 323) K". Journal of Chemical & Engineering Data. (Establishes the pKa baseline for N-alkyl piperazines).
-
-
Aziridinium Ion Mechanisms
- BenchChem Technical Guides. "The Chloroethyl Group in Piperazine Derivatives". (Explains the rearrangement risks during substitution).
Sources
Enhancing the efficiency of the final purification step for 1-(2-Fluoroethyl)-4-methylpiperazine
Topic: Enhancing the efficiency of the final purification step for 1-(2-Fluoroethyl)-4-methylpiperazine CAS: 1849192-09-1 (Free Base) Audience: Organic Chemists, Radiochemists, Process Development Scientists[1]
Executive Summary & Technical Context[1][2][3][4][5][6]
Welcome to the technical support hub for 1-(2-Fluoroethyl)-4-methylpiperazine . This guide addresses the specific challenges associated with purifying this dialkyl piperazine derivative.
The Core Challenge: The purification of this molecule is complicated by three factors:
-
Basicity: The piperazine ring contains two nitrogen centers (pKa ~5.3 and ~9.0), causing severe tailing on standard silica gel.
-
Volatility: The free base is an oil with a boiling point moderately higher than the starting material (N-methylpiperazine, NMP), making rotary evaporation risky if vacuum is uncontrolled.
-
Impurity Profile: The most persistent impurity is typically unreacted N-methylpiperazine (NMP), which shares similar solubility profiles, rendering simple acid-base extraction inefficient for separation.
This guide provides three distinct purification workflows: Vacuum Distillation (for bulk NMP removal), pH-Switch Extraction (for salt removal), and Amine-Modified Chromatography (for high-purity polishing).[1]
Quantitative Data & Physical Properties[1][7][8][9]
Before beginning, verify your parameters against these reference values to ensure process control.
| Property | Value / Condition | Relevance to Purification |
| Boiling Point (NMP) | 138 °C (at 760 mmHg) | Major impurity; distills first.[1] |
| Boiling Point (Product) | ~175–185 °C (Est. at 760 mmHg) | Significantly higher than NMP. |
| pKa (Piperazine N1/N4) | ~5.3 (N1) / ~9.1 (N4) | Requires pH > 10 for efficient extraction into organics. |
| Physical State | Pale yellow oil (Free Base) | Hygroscopic; store under inert gas. |
| Solubility | Water, EtOH, DCM, Chloroform | High water solubility makes aqueous waste loss a risk. |
Module 1: Bulk Separation via Vacuum Distillation
Best for: Removing unreacted N-methylpiperazine (NMP) from the crude reaction mixture.[1]
The Logic
Since both the product and the NMP impurity are diamines with similar pKa values, acid/base extraction is often ineffective at separating them. However, their boiling points differ by >30°C. Fractional vacuum distillation is the most robust method for separation.
Protocol
-
Setup: Equip a short-path distillation head or a Vigreux column (for better resolution).
-
Vacuum: Apply high vacuum (target < 5 mmHg).
-
Fraction 1 (Impurity): Heat bath to ~60–80 °C. The NMP will distill over first.
-
Note: NMP is volatile; ensure your cold trap is functional to protect the pump.
-
-
Fraction 2 (Inter-fraction): A small mixed fraction may occur.
-
Fraction 3 (Product): Increase bath temperature to 100–120 °C (dependent on vacuum). Collect the product as a clear, colorless oil.
Module 2: High-Purity Polishing (Chromatography)
Best for: Removing non-volatile byproducts (tars, inorganic salts) or achieving >98% purity.[1]
The Logic (Addressing "Tailing")
Standard silica gel is slightly acidic (pH ~5). Piperazines are basic. The amine nitrogens interact strongly with the silanol groups on the silica surface, causing peak tailing and irreversible adsorption. You must modify the stationary phase or mobile phase to suppress this ionization.
Protocol: Amine-Modified Silica
Mobile Phase: Dichloromethane (DCM) / Methanol (MeOH) (95:5 to 90:10).[1] Modifier: Add 1% Triethylamine (TEA) or 1% Ammonium Hydroxide (28% NH₃) to the mobile phase.
-
Step 1: Pre-rinse the silica column with the mobile phase containing the modifier. This "deactivates" the acidic silanol sites.
-
Step 2: Load the crude oil (diluted in minimal DCM).
-
Step 3: Elute. The product should appear as a sharp, symmetrical spot on TLC (visualize with Iodine or Dragendorff’s reagent).
Module 3: Storage & Stabilization (Salt Formation)
Best for: Long-term storage and handling.[1] The free base oil oxidizes and absorbs CO₂ (forming carbamates) over time.
Protocol: Dihydrochloride Salt Formation
-
Dissolve the purified free base oil in anhydrous ethanol or diethyl ether (1 g product / 10 mL solvent).
-
Cool to 0 °C in an ice bath.
-
Dropwise add HCl in Dioxane (4M) or bubble dry HCl gas.
-
Stoichiometry: Use >2.2 equivalents of HCl.
-
-
A white precipitate will form immediately.
-
Stir for 30 minutes.
-
Filter the solid and wash with cold ether.
-
Dry under vacuum. This salt is non-hygroscopic and stable at room temperature.
Visual Troubleshooting Workflows
Workflow A: The Purification Logic Flow
This diagram illustrates the decision-making process based on the state of your crude mixture.
Figure 1: Decision matrix for selecting the appropriate purification method based on impurity profile.
Workflow B: The pH-Switch Extraction Mechanism
Understanding why we adjust pH is critical.[1] This diagram details the species distribution.
Figure 2: The pH-switch mechanism. Protonation traps the product in water while washing away neutrals; deprotonation releases it.
Troubleshooting & FAQ
Q: I am losing my product during the aqueous workup. Where is it going? A: The product is a polar amine. If your aqueous phase pH is not high enough (>11), the product remains partially protonated and stays in the water.
-
Fix: Saturate the aqueous phase with NaCl (brine) and ensure pH is >11 using 10M NaOH. Use Chloroform/Isopropanol (3:1) for extraction if DCM fails.
Q: My TLC spots are streaking badly. A: This is a classic amine-silica interaction.[1]
-
Fix: Pre-treat your TLC plate by dipping it in a solution of 5% Triethylamine in DCM and drying it before spotting. Add 1% TEA to your developing solvent.
Q: The product turned yellow/brown after sitting on the bench. A: Piperazines are susceptible to N-oxidation and carbamate formation (absorbing CO₂ from air).
-
Fix: Always store under Nitrogen/Argon at -20°C. For maximum stability, convert it to the dihydrochloride salt immediately after purification.
Q: Can I use reverse-phase (C18) HPLC? A: Yes, but standard acidic buffers (Formic acid/TFA) will elute the product very quickly (near the void volume) because it will be fully ionized.
-
Fix: Use a high-pH compatible C18 column (e.g., Waters XBridge) with an Ammonium Bicarbonate buffer (pH 10) to retain the free base form.
References
-
Synthesis of Fluorinated Piperazines
-
Bioorganic & Medicinal Chemistry, "Syntheses of novel diphenyl piperazine derivatives and their activities as inhibitors of dopamine uptake." (2003).
-
-
pKa and Physical Properties
-
Impurity Separation (N-Methylpiperazine)
-
General Piperazine Handling
Sources
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- 3. 1-(Bis(4-fluorophenyl)methyl)piperazine | C17H18F2N2 | CID 152932 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 5. researchgate.net [researchgate.net]
- 6. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Synthesis and in vivo evaluation of [18F]2-(4-(4-(2-(2-fluoroethoxy)phenyl)piperazin-1-yl)butyl)-4-methyl-1,2,4-triazine-3,5(2H,4H)-dione ([18F]FECUMI-101) as an imaging probe for 5-HT1A receptor agonist in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine - Google Patents [patents.google.com]
- 9. N-Methylpiperazine - Wikipedia [en.wikipedia.org]
Managing thermal instability during the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine. The focus is on understanding, managing, and mitigating the inherent thermal instability associated with this process. The information presented herein is designed to enhance experimental safety, improve reaction efficiency, and ensure product purity.
Section 1: Understanding the Core Hazard: Thermal Runaway
Q1: What is a thermal runaway reaction and why is it a critical concern in this specific synthesis?
A thermal runaway is a hazardous situation that occurs in an exothermic chemical reaction when the heat generated by the reaction exceeds the rate at which heat is removed from the system.[1][2] This imbalance creates a dangerous positive feedback loop: the reaction temperature increases, which in turn exponentially accelerates the reaction rate, leading to an even faster rate of heat generation.[1][3] If not controlled, this can lead to a rapid increase in temperature and pressure, potentially causing boiling over, reactor over-pressurization, and even explosion.[2][4]
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine, typically achieved via the N-alkylation of N-methylpiperazine with a fluoroethylating agent (e.g., 1-bromo-2-fluoroethane), is a classic example of a strongly exothermic nucleophilic substitution reaction. The formation of the C-N bond releases a significant amount of energy. Without proper thermal management, especially during scale-up, the risk of a thermal runaway is substantial.[1]
Q2: What are the primary factors contributing to thermal instability during the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine?
Several factors can initiate or exacerbate thermal instability:
-
High Reaction Enthalpy: The fundamental N-alkylation reaction is highly exothermic.
-
Inadequate Heat Removal: This is the most common immediate cause. It can result from insufficient cooling capacity, poor mixing (leading to localized hot spots), or a low surface-area-to-volume ratio in larger reactors.[1]
-
High Reagent Concentration: More concentrated reactants lead to a faster reaction rate and a higher volumetric rate of heat generation.
-
Rapid Reagent Addition: Adding the fluoroethylating agent too quickly can overwhelm the cooling system's ability to dissipate the heat generated.
-
Secondary Exothermic Reactions: Uncontrolled side reactions, such as quaternization of the product or decomposition, can contribute additional heat to the system.
-
Decomposition: At elevated temperatures, starting materials or the product can decompose, releasing gases (e.g., NOx, CO, CO2) and further increasing pressure and temperature.[5]
Section 2: Troubleshooting and Proactive Control of Reaction Exotherms
Q3: My reaction temperature is rising uncontrollably. What are the immediate emergency steps and the likely root causes?
Immediate Emergency Protocol:
-
Stop Reagent Addition: Immediately cease the addition of the limiting reagent (typically the fluoroethylating agent).
-
Maximize Cooling: Increase the flow of coolant to the reactor jacket to its maximum capacity. If available and safe, use an emergency cooling bath (e.g., dry ice/acetone).
-
Increase Stirring: If safe, increase the agitation speed to improve heat transfer and break up any localized hot spots. Do not increase stirring if it appears to be mechanically stressing the equipment.
-
Emergency Quench/Dilution: If the temperature continues to rise rapidly, and you have a pre-planned and validated quenching procedure, execute it. This may involve adding a pre-chilled, inert solvent to dilute the reaction mass and absorb heat.
Root Cause Analysis:
-
Addition Rate Too High: The most frequent cause. The rate of heat generation surpassed the rate of heat removal.
-
Cooling System Failure: A loss of coolant flow or a setpoint that was too high.
-
Incorrect Stoichiometry or Concentration: An error in reagent calculation leading to a more vigorous reaction than anticipated.
Q4: How can I design my experiment to proactively and safely control the reaction exotherm?
Proactive control is paramount. The goal is to ensure the rate of heat generation never exceeds the system's cooling capacity.
Experimental Protocol: Controlled Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
This protocol is designed for a laboratory scale (e.g., 0.1-0.5 mol) and emphasizes thermal safety.
1. Reactor Setup:
- Equip a jacketed glass reactor with an overhead stirrer, a temperature probe (thermocouple), a reflux condenser with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel for reagent addition.
- Connect the reactor jacket to a circulating chiller/heater capable of maintaining temperatures as low as -20 °C.
- Ensure the entire setup is in a well-ventilated fume hood.
2. Reagent Preparation:
- In the reactor, dissolve N-methylpiperazine (1.0 eq) and a suitable non-nucleophilic base like potassium carbonate (1.5 eq, to neutralize the HBr byproduct) in a suitable solvent (e.g., Acetonitrile) to a moderate concentration (e.g., 0.5 M).
- Cool the stirred solution to 0-5 °C.
- In the dropping funnel, prepare a solution of 1-bromo-2-fluoroethane (1.05 eq) in the same solvent.
3. Controlled Addition & Reaction:
- Begin adding the 1-bromo-2-fluoroethane solution dropwise to the cooled N-methylpiperazine solution.
- CRITICAL: Monitor the internal temperature closely. The addition rate should be controlled such that the internal temperature does not exceed a pre-determined limit (e.g., 10-15 °C).
- After the addition is complete, allow the reaction to stir at the controlled temperature for 1-2 hours, then let it slowly warm to room temperature and stir overnight to ensure complete conversion.
4. Work-up and Purification:
- Filter the reaction mixture to remove the inorganic base.
- Concentrate the filtrate under reduced pressure.
- Purify the resulting crude oil via vacuum distillation or column chromatography to yield pure 1-(2-Fluoroethyl)-4-methylpiperazine.
The following diagram illustrates the recommended workflow for ensuring thermal safety.
Caption: Controlled synthesis workflow.
The table below contrasts high-risk approaches with recommended, safer alternatives.
| Parameter | High-Risk Approach | Recommended Controlled Approach | Scientific Rationale |
| Reagent Addition | Bulk or rapid addition of the fluoroethylating agent. | Slow, dropwise addition using a dropping funnel or syringe pump. | Maintains a low concentration of the limiting reagent, ensuring the instantaneous rate of heat generation is manageable by the cooling system.[1] |
| Temperature Control | No external cooling; relying on ambient air. | Use of a jacketed reactor with a circulating chiller set to a low temperature (e.g., 0 °C). | Provides a robust and consistent method for heat removal, creating a large temperature difference (ΔT) to drive efficient cooling. |
| Solvent Concentration | Highly concentrated or neat reaction. | Moderate dilution (e.g., 0.5 - 1.0 M). | The solvent acts as a heat sink, increasing the thermal mass of the system and buffering temperature spikes. |
Section 3: Identifying and Mitigating Side Reactions
Q5: My final product analysis (GC-MS, NMR) shows significant impurities. What are the likely side products and how can I minimize them?
The two most common side reactions are over-alkylation (quaternization) and elimination.
-
Quaternization: The product, 1-(2-Fluoroethyl)-4-methylpiperazine, is a tertiary amine and can act as a nucleophile itself. It can react with another molecule of the fluoroethylating agent to form an undesired quaternary ammonium salt.
-
Minimization Strategy: Use a slight excess of the starting N-methylpiperazine relative to the fluoroethylating agent. More importantly, maintain a low reaction temperature and avoid localized "hot spots" through efficient stirring, as higher temperatures favor this side reaction.
-
-
Elimination: Under basic conditions, the fluoroethylating agent (e.g., 1-bromo-2-fluoroethane) can undergo E2 elimination to form vinyl fluoride, a flammable and toxic gas.
-
Minimization Strategy: Use a mild, non-nucleophilic inorganic base like K₂CO₃ or Na₂CO₃ instead of strong organic bases (e.g., triethylamine) or hydroxides. Maintaining a low reaction temperature is also critical, as elimination reactions are highly temperature-dependent.
-
The diagram below illustrates these competing reaction pathways.
Caption: Primary and competing side-reaction pathways.
Q6: What analytical techniques are essential for monitoring reaction progress and ensuring final product quality?
A multi-technique approach is recommended for comprehensive analysis.[6][7]
| Analytical Technique | Purpose | Key Information Provided |
| Thin-Layer Chromatography (TLC) | Rapid, qualitative reaction monitoring. | Indicates the consumption of starting materials and the formation of the main product. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and impurity identification. | Separates volatile components and provides mass-to-charge ratios to help identify the desired product and potential side products like unreacted starting materials or elimination byproducts.[8][9] |
| Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) | Structural confirmation and purity analysis. | Confirms the chemical structure of the final product and can quantify impurities, including the quaternary salt which is not GC-amenable. ¹⁹F NMR is particularly useful for confirming the presence of the fluoroethyl group. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity analysis. | Provides high-resolution separation for accurate quantification of the main product and non-volatile impurities.[10] |
Section 4: Scale-Up and Safety
Q7: I successfully performed this synthesis on a 1-gram scale. What new hazards must I consider when scaling up to 100 grams or more?
Scaling up a reaction is not a linear process.[4] The primary challenge is thermal management. As the volume of the reaction increases by a cube of its linear dimension (V ∝ r³), the surface area available for heat exchange only increases by a square (A ∝ r²). This dramatic decrease in the surface-area-to-volume ratio makes heat removal significantly less efficient.[1]
Key Scale-Up Considerations:
-
Heat Transfer: A simple ice bath is insufficient. A jacketed reactor with a powerful circulating chiller is mandatory.
-
Addition Time: The reagent addition time must be significantly extended. A 100-fold scale-up may require more than a 100-fold increase in addition time to keep the exotherm under control.
-
Mixing: Inadequate mixing in a large reactor can create dangerous, localized hot spots where the reaction rate accelerates and side reactions can initiate a runaway. Ensure the stirrer is appropriately sized and powered for the vessel.
-
Thermal Hazard Analysis: Before any significant scale-up, a formal thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) or Reaction Calorimetry (RC1) is strongly recommended to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).
References
- Fisher Scientific. "SAFETY DATA SHEET: 1-(2-Fluorophenyl)piperazine." (2025).
- MilliporeSigma. "SAFETY DATA SHEET: 1-(2-FLUOROETHYL)PIPERAZINE DIHYDROCHLORIDE." (2024).
- Fisher Scientific.
- Thermo Fisher Scientific.
- Acros Organics.
- DSpace@MIT.
- The University of Manchester, Safety Services. "Guidance on risk assessments for chemical reactions." (2018).
- Zeal. "Thermal Hazards Reaction: Understanding." (2024).
- Stonehouse Process Safety. "Thermal Reaction Hazards – Your Problem?" (2023).
- University of Pennsylvania, EHRS.
- Royal Society of Chemistry. "Analytical Methods: A validated GC-MS method for the simultaneous detection of piperazines and other amphetamine-type stimulants in street samples." (2010).
- Syngene.
- SID. "Synthesis, Characterization, Computational Studies, and Evaluation of Neuroprotective Effects of New Piperazine Compounds." (2021).
- MDPI. "Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor." (2020).
- Ossila. "1-Bis(4-fluorophenyl)methyl piperazine | CAS 27469-60-9."
- NCBI. "[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine." (2006).
- CrystEngComm (RSC Publishing). "A stable and sensitive organic–inorganic hybrid reversible thermochromic material: [1-(2-fluoroethyl)piperazine]2[CuCl4]." (2025).
- Biotech Spain. "Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance." (2025).
- PMC. "Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase."
- Mines Repository. "Potential PFAS Products from Thermal Decomposition of Munitions: A DFT Analysis of Pyrolysis Products of Fluoropolymers in the."
- Research and Reviews: Journal of Chemistry. "Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview." (2021).
- ResearchGate. "Thermal Decomposition of Fluoropolymers: Stability, Decomposition Products, and Possible PFAS Release | Request PDF."
- Figshare. "The synthesis, analysis and characterisation of piperazine based drugs." (2015).
- PubMed. "The medicinal chemistry of piperazines: A review." (2024).
- SciELO South Africa. "Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one."
- PMC. "Novel sulfamethoxazole and 1-(2-fluorophenyl)
- ScienceDirect. "Vibrational and calorimetric study of phase transitions in n-C6F14 and n-C8F18 crystals."
- PMC.
- PMC.
- PubMed. "Complexation, thermal and catalytic studies of N-substituted piperazine, morpholine and thiomorpholine with some metal ions." (2014).
- PubMed.
- ResearchGate. "Synthesis, characterization, volatility, and thermal stability of fluorinated copper(II) aminoalkoxide complexes as potential vapour deposition precursors."
- Google Patents. "CN115703750A - Extraction and purification method of 1-amino-4-methylpiperazine."
- ChemicalBook. "1-(2-Chloroethyl)
- PubMed. "Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release." (2025).
- Google Patents. "CN103980230A - Method for preparing 4-(4-methyl piperazine-1-methyl)-benzoyl amide."
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Optimizing catalyst loading for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
Topic: Optimizing Catalyst Loading & Reaction Kinetics Audience: Process Chemists, Medicinal Chemists, and R&D Scientists Version: 2.1 (Current)
Core Directive & Scope
This guide addresses the technical challenges in the N-alkylation of 1-methylpiperazine with 1-bromo-2-fluoroethane (or its analogs). While seemingly a simple SN2 substitution, this reaction is kinetically hampered by the
The Critical Variable: Catalyst Loading. Optimization here does not mean "adding more." It means balancing the nucleophilic activation (via Iodide) against phase transfer efficiency (via Quaternary Ammonium Salts) to maximize conversion while suppressing the formation of quaternary ammonium impurities.
Technical Guide: Catalyst & Kinetic Optimization
Module A: The Dual-Catalyst System (The "Why")
To achieve high yields (>85%), a dual-catalytic approach is often required when using heterogeneous bases (e.g., K2CO3 in Acetonitrile).
| Catalyst Type | Specific Agent | Recommended Loading | Function (Mechanism) |
| Nucleophilic Catalyst | Potassium Iodide (KI) | 5–10 mol% | Finkelstein Activation: Converts the sluggish alkyl bromide into a highly reactive alkyl iodide in situ. |
| Phase Transfer Catalyst (PTC) | TBAB or Aliquat 336 | 1–3 mol% | Interfacial Transport: Solubilizes the carbonate base into the organic phase, preventing the "stalled reaction" phenomenon. |
Module B: Troubleshooting Guide (Q&A)
Q1: My reaction stalls at 60% conversion despite high temperature (80°C). Adding more base doesn't help. What is wrong?
Diagnosis: This is a classic Surface Passivation or Halide Inhibition issue.
-
The Mechanism: As the reaction proceeds, KBr precipitates on the surface of your K2CO3, blocking the basic sites.
-
The Fix:
-
Do not just add more base.
-
Optimize PTC: Ensure you are using a PTC (like Tetrabutylammonium bromide, TBAB) at 2-3 mol%. This facilitates the transport of carbonate/hydroxide into the solution.
-
Agitation: Switch to an overhead stirrer if scaling up (>10g). Magnetic stirring is insufficient to grind the salt surface.
-
Q2: I am seeing a significant impurity at M+47 mass units (Quaternary Salt). How do I stop this?
Diagnosis: You are observing Over-Alkylation (Quaternization) . The product (a tertiary amine) is competing with the starting material (1-methylpiperazine) for the alkylating agent. The Fix:
-
Stoichiometry Inversion: Do not use a 1:1 ratio. Use a slight excess of 1-methylpiperazine (1.2 to 1.5 equiv) relative to the alkyl halide.
-
Dosing Strategy: Add the 1-bromo-2-fluoroethane dropwise to the amine/base mixture. High instantaneous concentration of the alkyl halide favors the "double hit" on the product.
Q3: Why is Potassium Iodide (KI) loading critical? Can I just use 50 mol%?
Diagnosis: Diminishing returns and workup complications. Explanation: KI acts catalytically.[1][2] Once the alkyl iodide is formed and reacts with the amine, the iodide ion is released back into the cycle.
-
Optimal Window: 5–10 mol% is the kinetic "sweet spot."
-
Risk of Excess: High KI loading (>20 mol%) can lead to difficult phase separations during aqueous workup and discoloration of the product due to oxidation to Iodine (
).
Visualizing the Reaction Pathway
The following diagram illustrates the Catalytic Cycle (Green arrows) versus the Parasitic Pathways (Red arrows) that you must control.
Caption: Figure 1. The Iodide-Catalyzed Activation Cycle (Green) vs. Competitive Elimination and Quaternization pathways (Red).
Optimized Experimental Protocol
Objective: Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine (10 mmol scale).
Reagents
-
Substrate: 1-Methylpiperazine (1.20 g, 12 mmol, 1.2 equiv)
-
Reagent: 1-Bromo-2-fluoroethane (1.27 g, 10 mmol, 1.0 equiv) [Caution: Toxic/Volatile]
-
Base: Potassium Carbonate (anhydrous, milled) (2.76 g, 20 mmol, 2.0 equiv)
-
Catalyst 1: Potassium Iodide (166 mg, 1.0 mmol, 10 mol%)
-
Catalyst 2: TBAB (32 mg, 0.1 mmol, 1 mol%)
-
Solvent: Acetonitrile (ACN) (20 mL, anhydrous)
Workflow
-
Activation: In a round-bottom flask equipped with a reflux condenser, charge K2CO3, KI, TBAB, and Acetonitrile. Stir at room temperature for 10 minutes.
-
Amine Addition: Add 1-Methylpiperazine in one portion.
-
Controlled Addition: Heat the mixture to 60°C . Add 1-Bromo-2-fluoroethane dropwise over 30 minutes via a syringe pump or dropping funnel.
-
Note: Slow addition prevents the local concentration spikes that lead to quaternization.
-
-
Reaction: Raise temperature to 80°C (Reflux) and stir for 4–6 hours.
-
Checkpoint: Monitor by TLC (MeOH/DCM 1:9) or LC-MS. Look for the disappearance of the bromide.
-
-
Workup:
-
Cool to room temperature. Filter off the inorganic salts (KBr, excess K2CO3).
-
Concentrate the filtrate under reduced pressure.
-
Redissolve residue in DCM (30 mL) and wash with water (10 mL) to remove residual KI and TBAB.
-
Dry organic layer over Na2SO4 and concentrate.
-
-
Purification: Distillation under reduced pressure (if oil) or column chromatography (if high purity required for pharma applications).
References
-
Phase Transfer Catalysis in N-Alkylation
- Source: ACS GCI Pharmaceutical Roundtable.
-
URL:[Link] (Verified Domain)
-
Finkelstein Reaction & Iodide Catalysis
-
Source: Calibre Chemicals. "Potassium Iodide: A Versatile Reagent in Chemical Synthesis."
-
-
Synthesis of Fluorinated Piperazines (Radiochemistry Context)
- Source: Zhao, D., et al. "[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.
-
URL:[Link]
-
Kinetics of Haloalkane Substitution
- Source: Pearson Chemistry / MasterOrganicChemistry. "SN2 Reaction of 1-bromo-2-fluoroethane."
-
URL:[Link] (General Reference for Mechanism)
Sources
Validation & Comparative
A Senior Application Scientist's Guide to [¹⁸F]Fluoroethylation: A Comparative Analysis of Key Reagents for PET Radiotracer Synthesis
Introduction: The Critical Role of the Fluoroethyl Group in PET Imaging
Positron Emission Tomography (PET) stands as a cornerstone of modern molecular imaging, providing non-invasive, quantitative insights into biochemical processes in vivo.[1][2][3] The choice of radionuclide is paramount, and Fluorine-18 (¹⁸F) has emerged as the workhorse of PET radiochemistry due to its near-ideal physical properties: a convenient half-life (109.8 min), a low positron energy (0.635 MeV) resulting in high-resolution images, and a high positron branching ratio (97%).[4]
A common strategy to incorporate ¹⁸F into biologically active molecules is through fluoroalkylation, with the 2-[¹⁸F]fluoroethyl group being particularly prevalent. This moiety often serves as a bioisostere for methyl or ethyl groups, allowing for the translation of ¹¹C-labeled tracers to their ¹⁸F-labeled counterparts with longer half-lives, which is advantageous for logistical reasons.[5]
This guide addresses a crucial decision point for radiochemists: the selection of the optimal fluoroethylating agent. While the query specifically mentioned 1-(2-Fluoroethyl)-4-methylpiperazine, it's important to clarify that this molecule is a product of a fluoroethylation reaction, not a fluoroethylating agent itself. Therefore, this guide will provide a comprehensive comparison of the primary reagents—or "synthons"—used to introduce the 2-[¹⁸F]fluoroethyl group onto precursor molecules, such as piperazine or piperidine derivatives. We will delve into the performance, protocols, and underlying chemical principles of leading agents, providing the data-driven insights necessary for researchers, scientists, and drug development professionals to make informed decisions in their radiolabeling endeavors.
The Two-Step "Synthon" Approach: A Foundational Strategy
Direct ¹⁸F-fluorination of complex molecules can be challenging, especially in the presence of acidic protons (e.g., from hydroxyl or amine groups) that can interfere with the reaction.[6] To circumvent this, a robust, two-step strategy is commonly employed. This involves the initial synthesis of a small, reactive [¹⁸F]fluoroalkylating agent, often called a synthon, which is then used to label the target precursor molecule in a subsequent step.[5][6] This approach offers greater versatility and is amenable to automation.
The general workflow involves two key reactions:
-
Synthon Synthesis: An appropriate precursor is reacted with activated [¹⁸F]fluoride to produce the fluoroethylating agent.
-
Nucleophilic Substitution: The purified [¹⁸F]fluoroethylating agent is reacted with the target molecule, which contains a nucleophilic site (e.g., a phenol, amine, or thiol) and often a suitable base, to form the final radiotracer.
Comparative Analysis of Leading [¹⁸F]Fluoroethylating Agents
The choice of the fluoroethylating agent is a critical parameter that influences the overall radiochemical yield (RCY), synthesis time, purification strategy, and applicability to different precursors. The most prominent agents are sulfonate esters and alkyl halides.
2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos)
2-[¹⁸F]Fluoroethyl tosylate is arguably the most widely used and well-documented fluoroethylating agent due to its high reactivity towards various nucleophiles like phenols, amines, and thiols.[1][2][7]
-
Synthesis: It is typically prepared by the nucleophilic substitution of [¹⁸F]fluoride on ethylene glycol-1,2-ditosylate.[8] The reaction is usually performed in acetonitrile (MeCN) at elevated temperatures (90-110 °C).[8][9]
-
Reactivity: The tosylate group is an excellent leaving group, making [¹⁸F]FETos highly reactive. This high reactivity allows for efficient labeling of even weakly nucleophilic sites.
-
Challenges & Expert Insights: A significant challenge with [¹⁸F]FETos is the need to remove the unreacted ethylene glycol-1,2-ditosylate precursor. This precursor can compete with the desired target molecule in the second step, leading to lower yields and the formation of undesired byproducts. Consequently, purification of [¹⁸F]FETos is often mandatory. While solid-phase extraction (SPE) methods have been developed, high-performance liquid chromatography (HPLC) purification is frequently employed to ensure the highest chemical purity of the final product.[1][6] This requirement for HPLC adds complexity and time to the overall synthesis.[1][5]
1-Bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE)
[¹⁸F]BFE is a popular alternative to [¹⁸F]FETos, offering distinct advantages, particularly concerning its purification.[10]
-
Synthesis: It is efficiently synthesized from 1,2-dibromoethane and the activated [¹⁸F]fluoride/Kryptofix complex in acetonitrile, often at lower temperatures (e.g., 70 °C) and with shorter reaction times than [¹⁸F]FETos.[10][11]
-
Purification Advantages: [¹⁸F]BFE is significantly more volatile than [¹⁸F]FETos and its ditosylate precursor. This property allows for purification via distillation, a technique that can be readily automated.[5] Alternatively, efficient SPE-based purification methods have been developed that effectively remove the 1,2-dibromoethane precursor without resorting to HPLC.[10][11] This simplification of the purification process is a major advantage, reducing synthesis time and hardware complexity.
-
Reactivity & Causality: Bromide is a good leaving group, though generally considered slightly less reactive than tosylate. However, in many practical applications, [¹⁸F]BFE has been shown to provide excellent radiochemical yields, sometimes even outperforming [¹⁸F]FETos, particularly in solvents like acetonitrile.[11] The choice of solvent is critical; polar aprotic solvents like MeCN or dimethylformamide (DMF) are used because they solvate the potassium cation (chelated by Kryptofix) but do not strongly solvate the "naked" and highly nucleophilic fluoride anion, thereby maximizing its reactivity.[12]
Other Sulfonate Esters ([¹⁸F]FEMs, [¹⁸F]FENs)
Mesylate (methanesulfonate) and nosylate (nitrobenzenesulfonate) esters of 2-[¹⁸F]fluoroethanol are also effective fluoroethylating agents. Their reactivity is governed by the electron-withdrawing nature of the sulfonate group, which influences its ability to act as a leaving group. While less common than tosylates, they can offer advantages in specific synthetic contexts, such as different solubility profiles or reactivity patterns.
Data Presentation: Performance at a Glance
The table below summarizes the key operational and performance characteristics of the two most common fluoroethylating agents.
| Parameter | 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos) | 1-Bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE) |
| Synthon Precursor | Ethylene glycol-1,2-ditosylate | 1,2-Dibromoethane |
| Typical RCY (Synthon) | 55% - 83%[1] | 60% - 70%[10][11] |
| Reaction Conditions | 90 - 120 °C, 5 - 15 min[1][9] | 70 - 80 °C, 3 - 5 min[10][11] |
| Common Solvents | Acetonitrile (MeCN), DMSO[1][8] | Acetonitrile (MeCN)[11] |
| Purification Method | HPLC, SPE (precipitation/filtration)[1][6] | Distillation, SPE[5][10][11] |
| Advantages | High reactivity, well-established chemistry[1][2] | Simplified purification (no HPLC needed), rapid synthesis[5][11] |
| Disadvantages | Often requires HPLC purification, precursor can interfere[1][5] | Precursor (1,2-dibromoethane) is a carcinogen, agent is volatile |
Experimental Protocols: From Synthon to Tracer
The following protocols are representative examples for the automated synthesis of fluoroethylating agents and their subsequent use. These are intended as a guide and must be adapted and validated for specific laboratory conditions and automation platforms.
Protocol 1: Automated Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos)
Objective: To produce purified [¹⁸F]FETos for subsequent labeling reactions.
Methodology:
-
[¹⁸F]Fluoride Trapping & Elution: Elute cyclotron-produced [¹⁸F]F⁻ from a QMA cartridge using a solution of Kryptofix 2.2.2 (K₂₂₂) and K₂CO₃ in an 80:20 MeCN/H₂O mixture into the reaction vessel.[6]
-
Azeotropic Drying: Dry the [K/K₂₂₂]⁺[¹⁸F]F⁻ complex by heating under vacuum and nitrogen/argon flow. Add anhydrous MeCN and repeat the evaporation twice to ensure removal of water.[6]
-
[¹⁸F]FETos Synthesis: Add a solution of ethylene glycol-1,2-ditosylate (typically 5-10 mg) in anhydrous MeCN (0.5 - 1.0 mL) to the dried residue. Seal the vessel and heat at 110 °C for 10 minutes.[9]
-
Purification (SPE Method):
-
Cool the reaction mixture and dilute with water.
-
Pass the diluted mixture through a C18 SPE cartridge to trap the [¹⁸F]FETos and unreacted ditosylate.
-
Wash the cartridge with water to remove K₂₂₂ and unreacted [¹⁸F]fluoride.
-
Elute the [¹⁸F]FETos into a collection vial using an appropriate organic solvent (e.g., ethanol or DMSO) for use in the next step.[8]
-
Protocol 2: Automated Synthesis of 1-Bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE)
Objective: To produce purified [¹⁸F]BFE for subsequent labeling reactions.
Methodology:
-
[¹⁸F]Fluoride Trapping & Drying: Follow steps 1 and 2 from Protocol 1.
-
[¹⁸F]BFE Synthesis: Add a solution of 1,2-dibromoethane in anhydrous MeCN to the dried residue. Seal the vessel and heat at 70-80 °C for 3-5 minutes.[10][11]
-
Purification (SPE Method):
-
Cool the reaction mixture and dilute with water.
-
Load the mixture onto a reverse-phase SPE cartridge (e.g., LiChrolut EN).[10][11]
-
Wash the cartridge with water.
-
Elute the purified [¹⁸F]BFE with MeCN, passing it through an Alumina B cartridge to remove any remaining impurities.[10][11] The eluate is now ready for use.
-
Protocol 3: [¹⁸F]Fluoroethylation of a Piperidine Precursor
Objective: To label a precursor, 4-((4-cyanophenoxy)methyl)piperidine, using a pre-synthesized [¹⁸F]fluoroethylating agent. This serves as a model for synthesizing molecules like the one in the topic.
Methodology:
-
Precursor Preparation: In a separate vial, dissolve the mesylate precursor, (4-((4-cyanophenoxy)methyl)piperidin-1-yl)ethyl methanesulfonate (2-5 mg), in anhydrous MeCN or DMF.[13]
-
Labeling Reaction: Transfer the purified [¹⁸F]fluoroethylating agent ([¹⁸F]FETos or [¹⁸F]BFE) solution into the vial containing the precursor.
-
Heating: Seal the reaction vessel and heat at 90-100 °C for 10-15 minutes.[6][13]
-
Purification:
-
Cool the reaction mixture and quench with a suitable mobile phase (e.g., water/MeCN mixture).
-
Inject the crude mixture onto a semi-preparative HPLC system for purification of the final radiotracer.
-
Collect the product fraction and reformulate into a physiologically compatible solution (e.g., saline with ethanol) after removal of the HPLC solvents via SPE.
-
Conclusion and Recommendations
The selection of an [¹⁸F]fluoroethylating agent is not a one-size-fits-all decision. It requires a careful evaluation of the specific target molecule, available laboratory infrastructure, and desired product attributes.
-
Choose 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos) when high reactivity is paramount, especially for precursors with less reactive nucleophilic sites. Be prepared for the likely necessity of HPLC purification to ensure high chemical purity and avoid side reactions from the ditosylate precursor.[1][5] This makes it an excellent choice for demanding applications where the highest specific activity and purity are critical.
-
Choose 1-Bromo-2-[¹⁸F]fluoroethane ([¹⁸F]BFE) when speed, simplicity, and the avoidance of HPLC are primary goals.[5][11] Its synthesis is rapid, and purification can be robustly automated using SPE cartridges or distillation.[10][11] This makes [¹⁸F]BFE an ideal candidate for routine production of established radiotracers and for high-throughput screening of new tracer candidates where rapid iteration is beneficial.
Ultimately, both [¹⁸F]FETos and [¹⁸F]BFE are powerful and versatile tools in the radiochemist's arsenal. By understanding the distinct advantages and operational requirements of each, researchers can optimize their radiolabeling strategies to accelerate the development of novel PET imaging agents for both preclinical research and clinical diagnostics.
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A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. PubMed Central. [Link]
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2-[18F]Fluoroethyl tosylate – a versatile tool for building 18F-based radiotracers for positron emission tomography. MedChemComm (RSC Publishing). [Link]
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A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. ResearchGate. [Link]
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Synthesis of PET Radiopharmaceuticals. Radiology Key. [Link]
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A Comparative Analysis of the Biological Activity of 1-(2-Fluoroethyl)-4-methylpiperazine Derivatives
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
The piperazine scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of clinically successful drugs. Its unique physicochemical properties often impart favorable pharmacokinetic profiles, making it a privileged structure in drug design. This guide provides a comparative analysis of the biological activity of derivatives of 1-(2-Fluoroethyl)-4-methylpiperazine, a promising chemical entity for the development of novel therapeutics. By exploring the synthesis, structure-activity relationships (SAR), and biological evaluation of these compounds, we aim to provide a comprehensive resource for researchers in the field.
The 1-(2-Fluoroethyl)-4-methylpiperazine Scaffold: A Platform for Diverse Biological Activity
The 1-(2-Fluoroethyl)-4-methylpiperazine core combines several key features that make it an attractive starting point for drug discovery. The piperazine ring offers a rigid, yet conformationally flexible, nitrogen-containing heterocycle that can be readily functionalized. The methyl group at the 4-position can influence basicity and steric interactions, while the 2-fluoroethyl group at the 1-position introduces a fluorine atom, a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability.
This guide will delve into the comparative biological activities of derivatives of this scaffold, focusing on their potential applications in central nervous system (CNS) disorders, oncology, and infectious diseases.
Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine Derivatives
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine derivatives typically begins with the core structure, 1-methylpiperazine. The introduction of the 2-fluoroethyl group can be achieved through several synthetic routes. One common method involves the alkylation of 1-methylpiperazine with a suitable 2-fluoroethylating agent, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate.
Derivatization is most commonly performed at the second nitrogen atom of the piperazine ring. A generalized synthetic scheme is presented below:
Caption: General synthetic route for 1-(2-Fluoroethyl)-4-methylpiperazine derivatives.
This versatile synthetic approach allows for the introduction of a wide variety of substituents (R-groups) at the N4-position, enabling a systematic exploration of structure-activity relationships.
Comparative Biological Activity: A Multi-faceted Analysis
The biological activity of 1-(2-Fluoroethyl)-4-methylpiperazine derivatives is highly dependent on the nature of the substituent at the 4-position. This section will compare the activity of these derivatives across several key therapeutic areas.
Central Nervous System (CNS) Activity
Piperazine derivatives have a long history of use as CNS-active agents, targeting a range of neurotransmitter receptors.
The dopamine D2 receptor is a key target for antipsychotic medications. The affinity of piperazine derivatives for the D2 receptor can be significantly influenced by the nature of the aryl group attached to the piperazine nitrogen. A structure-activity relationship study of various piperazine derivatives has shown that the presence of specific substituents on an aromatic ring can modulate D2 receptor affinity.[1] While direct comparative data for a homologous series of 1-(2-fluoroethyl)-4-methylpiperazine derivatives is not available, by analogy to other piperazine series, we can hypothesize the following SAR trends:
| Derivative (Hypothetical) | 4-Position Substituent | Expected D2 Receptor Affinity (Ki) |
| A | Phenyl | Moderate |
| B | 4-Fluorophenyl | High |
| C | 2-Methoxyphenyl | Moderate to High |
| D | 4-Chlorophenyl | High |
Rationale: The introduction of electron-withdrawing groups, such as fluorine or chlorine, on the phenyl ring often enhances binding affinity to the D2 receptor. The position of the substituent also plays a crucial role, with para-substitution often being favorable.[1]
The serotonin 5-HT1A receptor is another important target in the CNS, implicated in anxiety and depression. Arylpiperazine derivatives are a well-established class of 5-HT1A receptor ligands.[2] The affinity of these compounds is sensitive to the substitution pattern on the aryl ring and the length of the alkyl chain connecting it to the piperazine.
A study on 1,4-disubstituted 2-methylpiperazine derivatives demonstrated that structural modifications significantly influence their affinity for 5-HT1A receptors.[3] Again, drawing parallels, we can predict the following for our core scaffold:
| Derivative (Hypothetical) | 4-Position Substituent | Expected 5-HT1A Receptor Affinity (Ki) |
| E | -(CH2)4-Phthalimide | High |
| F | -(CH2)3-Phthalimide | Moderate |
| G | -(CH2)2-Phthalimide | Low |
| H | 2-Pyrimidinyl | Moderate to High |
Rationale: The length of the alkyl chain connecting the piperazine ring to a terminal aromatic or heterocyclic group is a critical determinant of 5-HT1A receptor affinity, with a four-carbon chain often being optimal.[2]
Experimental Protocol: Radioligand Binding Assay for D2 and 5-HT1A Receptors
A standard method to determine the binding affinity of compounds to their target receptors is the radioligand binding assay.
-
Membrane Preparation: Prepare cell membranes from cells expressing the human D2 or 5-HT1A receptor.
-
Incubation: Incubate the cell membranes with a known concentration of a radiolabeled ligand (e.g., [3H]-spiperone for D2, [3H]-8-OH-DPAT for 5-HT1A) and varying concentrations of the test compound.
-
Filtration: Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Scintillation Counting: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
Anticancer Activity
Piperazine derivatives have emerged as a promising class of anticancer agents, with some compounds demonstrating potent cytotoxic activity against various cancer cell lines.[4] The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways involved in cell proliferation and survival.
A study on novel vindoline-piperazine conjugates, which included a 1-bis(4-fluorophenyl)methyl piperazine moiety, showed significant antiproliferative effects on a panel of 60 human tumor cell lines.[5] This suggests that derivatives of 1-(2-Fluoroethyl)-4-methylpiperazine bearing appropriate aromatic substituents could exhibit potent anticancer activity.
Comparative Anticancer Activity (Hypothetical Data)
| Derivative (Hypothetical) | 4-Position Substituent | Cancer Cell Line | IC50 (µM) |
| I | Benzoyl | A549 (Lung) | > 50 |
| J | 4-Fluorobenzoyl | A549 (Lung) | 15.2 |
| K | 3,4-Dichlorobenzoyl | A549 (Lung) | 5.8 |
| L | Naphthoyl | A549 (Lung) | 2.5 |
Rationale: The introduction of lipophilic and electron-withdrawing groups on the aromatic ring can enhance the anticancer activity of piperazine derivatives. The size and shape of the aromatic system also play a significant role in determining potency and selectivity.[4]
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity
The emergence of multidrug-resistant pathogens has created an urgent need for the development of new antimicrobial agents. Piperazine derivatives have been investigated for their antibacterial and antifungal properties.[6]
The antimicrobial activity of piperazine derivatives is often influenced by the lipophilicity and electronic properties of the substituents. A study on new piperazine-based heterocyclic compounds showed that certain derivatives exhibited significant antimicrobial activity against a range of bacteria and fungi.[7]
Comparative Antimicrobial Activity (Hypothetical Data)
| Derivative (Hypothetical) | 4-Position Substituent | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) | C. albicans MIC (µg/mL) |
| M | 4-Chlorophenyl | 16 | 32 | >64 |
| N | 4-Nitrophenyl | 8 | 16 | 32 |
| O | 2,4-Dichlorophenyl | 4 | 8 | 16 |
| P | Thiophen-2-yl | 16 | 16 | 8 |
Rationale: The presence of halogen atoms and nitro groups on an aromatic ring can enhance the antimicrobial activity of piperazine derivatives. Heterocyclic substituents can also confer potent and selective antimicrobial effects.[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Serial Dilutions: Prepare two-fold serial dilutions of the test compounds in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation: Add a standardized suspension of the test microorganism to each well.
-
Incubation: Incubate the plates under appropriate conditions for microbial growth.
-
Visual Inspection: Determine the MIC as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Structure-Activity Relationship (SAR) Summary and Future Directions
The comparative analysis of 1-(2-Fluoroethyl)-4-methylpiperazine derivatives, although based on extrapolations from related series, highlights several key SAR trends:
-
CNS Activity: The nature and substitution pattern of an aryl group at the 4-position are critical for modulating affinity for dopamine and serotonin receptors. The length of an alkyl linker between the piperazine and a terminal cyclic moiety is also a key determinant of activity.
-
Anticancer Activity: Increased lipophilicity and the presence of electron-withdrawing groups on an aromatic substituent at the 4-position appear to correlate with enhanced cytotoxic activity.
-
Antimicrobial Activity: Halogen and nitro substitutions on an aromatic ring, as well as the incorporation of heterocyclic moieties, can lead to potent antibacterial and antifungal activity.
Future research in this area should focus on the systematic synthesis and biological evaluation of a homologous series of 1-(2-Fluoroethyl)-4-methylpiperazine derivatives. This would provide a more direct and reliable understanding of the SAR for this promising scaffold and facilitate the rational design of novel drug candidates with improved potency, selectivity, and pharmacokinetic properties.
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A structure-activity study of four dopamine D-1 and D-2 receptor antagonists, representing the phenylindan, -indene, and -indole structural classes of compounds. PubMed. [Link]
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[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI. [Link]
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Novel Piperazine Derivatives of Vindoline as Anticancer Agents. Semantic Scholar. [Link]
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Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT(1A) receptor ligands. PubMed. [Link]
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Design, synthesis, and structure-activity relationship studies of a series of [4-(4-carboxamidobutyl)]-1-arylpiperazines: Insights into structural features contributing to dopamine D3 versus D2 receptor subtype selectivity. UNT Health Science Center. [Link]
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In vitro activity of ciprofloxacin compared with those of other new fluorinated piperazinyl-substituted quinoline derivatives. PMC. [Link]
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Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. [Link]
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Synthesis and SAR of highly potent dual 5-HT1A and 5-HT1B antagonists as potential antidepressant drugs. PubMed. [Link]
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Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. ScienceDirect. [Link]
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Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. International Journal of Research & Review. [Link]
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Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. [Link]
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Synthesis of 1,4-disubstituted 2-methylpiperazine derivatives, new 5-HT1A receptor ligands. ResearchGate. [Link]
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Novel Piperazine and Morpholine Derivatives: Mass Spectrometry Characterization and Evaluation of Their Antimicrobial Properties. Preprints.org. [Link]
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New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. CORE. [Link]
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. MDPI. [Link]
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Synthesis and Characterization of Schiff Base 1-Amino-4-methylpiperazine Derivatives. DergiPark. [Link]
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1,3,5-[tris-piperazine]-triazine. Organic Syntheses. [Link]
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Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. MDPI. [Link]
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Novel 1-(2-Aryl-2-adamantyl)piperazine Derivatives Exhibit In Vitro Anticancer Activity Across Various Human Cancer Cell Lines, with Selective Efficacy Against Melanoma. NCBI. [Link]
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STRUCTURE OF THE D2 DOPAMINE RECEPTOR BOUND TO THE ATYPICAL ANTIPSYCHOTIC DRUG RISPERIDONE. PMC. [Link]
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Structure Activity Relationships for a Series of Eticlopride-Based Dopamine D2/D3 Receptor Bitopic Ligands. ResearchGate. [Link]
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A Head-to-Head Comparison of Synthetic Routes for 1-(2-Fluoroethyl)-4-methylpiperazine: A Guide for Process and Medicinal Chemists
Introduction
1-(2-Fluoroethyl)-4-methylpiperazine is a crucial building block in modern medicinal chemistry, frequently incorporated into pharmacologically active agents to modulate properties such as metabolic stability, receptor binding affinity, and blood-brain barrier penetration. The introduction of a fluoroethyl moiety can be a key step in lead optimization, making the efficient and scalable synthesis of this intermediate a topic of significant interest for researchers in drug development.
This guide provides an in-depth, head-to-head comparison of the most common and practical synthetic routes to 1-(2-Fluoroethyl)-4-methylpiperazine. We will move beyond simple procedural lists to explore the underlying chemical principles, the rationale behind experimental choices, and the practical implications for scalability, purity, and cost. This analysis is designed to empower researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific laboratory or manufacturing needs.
Core Synthetic Strategies: An Overview
The synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine primarily revolves around the formation of the C-N bond between the N-4 nitrogen of the methylpiperazine core and the fluoroethyl group. Two principal strategies dominate this transformation:
-
Direct Nucleophilic Substitution (N-Alkylation): The most direct approach, involving the reaction of N-methylpiperazine with a 2-fluoroethyl electrophile.
-
Reductive Amination: A two-step, one-pot process where N-methylpiperazine reacts with a carbonyl compound (fluoroacetaldehyde or a precursor), followed by in-situ reduction of the resulting iminium ion.
A third, more circuitous route involving a stepwise approach with protecting groups on a piperazine scaffold will also be discussed for its utility in more complex analog synthesis.
Route 1: Direct Nucleophilic Substitution
This method is often the first choice for its simplicity and reliance on readily available starting materials. The core of this strategy is a classic SN2 reaction where the nucleophilic secondary amine of N-methylpiperazine attacks an electrophilic 2-fluoroethyl halide or sulfonate.
Mechanism and Rationale
The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the N-4 nitrogen of N-methylpiperazine attacks the carbon atom bearing the leaving group (e.g., Br, Cl, OTs), displacing it in a single concerted step.
Causality Behind Experimental Choices:
-
Electrophile/Leaving Group: The choice of leaving group on the fluoroethylating agent is critical. The reactivity order is generally I > OTs (tosylate) > Br > Cl. While 1-bromo-2-fluoroethane is a common and effective choice, 2-fluoroethyl tosylate can offer higher reactivity. 1-Chloro-2-fluoroethane is less reactive and may require more forcing conditions.
-
Base: A base is required to neutralize the hydrohalic acid (e.g., HBr, HCl) formed during the reaction. This prevents the protonation and deactivation of the N-methylpiperazine nucleophile. Common choices include inorganic bases like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), which are cost-effective and easily removed, or non-nucleophilic organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Solvent: Polar aprotic solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) are ideal as they can solvate the cation while leaving the nucleophile relatively free, thus accelerating the SN2 reaction.
Visualizing the Pathway: Nucleophilic Substitution
Caption: Direct N-alkylation via an SN2 mechanism.
Experimental Protocol: Nucleophilic Substitution
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperazine (1.0 eq), potassium carbonate (1.5-2.0 eq), and acetonitrile (5-10 mL per mmol of N-methylpiperazine).
-
Addition: Add 1-bromo-2-fluoroethane (1.1 eq) dropwise to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 6-12 hours.
-
Workup: Cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure to remove the solvent.
-
Purification: Dissolve the residue in dichloromethane and wash with water to remove any remaining salts and water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by vacuum distillation or column chromatography to yield the final product.
Route 2: Reductive Amination
Reductive amination is a powerful and versatile method for forming C-N bonds, often providing higher selectivity and avoiding the over-alkylation issues that can plague direct alkylation.[1][2] It is particularly useful when the corresponding alkyl halide is unstable or difficult to access.
Mechanism and Rationale
This process involves two key stages that occur in a single pot:
-
Iminium Ion Formation: N-methylpiperazine reacts with a carbonyl compound, in this case, fluoroacetaldehyde, to form a hemiaminal intermediate. This intermediate then dehydrates to form a reactive iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the desired tertiary amine.
Causality Behind Experimental Choices:
-
Carbonyl Source: Fluoroacetaldehyde is not commercially available as a stable reagent. Therefore, a precursor such as fluoroacetaldehyde ethyl hemiacetal is typically used, which generates the aldehyde under the mild acidic conditions often employed in the reaction.
-
Reducing Agent: The choice of reducing agent is critical for success. It must be powerful enough to reduce the iminium ion but not the starting aldehyde. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[3] It is milder and more selective than sodium borohydride (NaBH₄) and does not reduce most aldehydes or ketones at an appreciable rate. It also tolerates mildly acidic conditions which facilitate iminium ion formation. Sodium cyanoborohydride (NaBH₃CN) is another option, but its toxicity and the potential for cyanide in the waste stream make NaBH(OAc)₃ preferable.[1]
-
Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are non-protic and effectively dissolve the reagents.
Visualizing the Pathway: Reductive Amination
Caption: Two-stage, one-pot reductive amination pathway.
Experimental Protocol: Reductive Amination
-
Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add N-methylpiperazine (1.0 eq), fluoroacetaldehyde ethyl hemiacetal (1.2 eq), and dichloromethane (10 mL per mmol of N-methylpiperazine).
-
Addition: Stir the mixture at room temperature for 30-60 minutes to allow for iminium ion formation. Then, add sodium triacetoxyborohydride (1.5 eq) portion-wise, controlling any effervescence.
-
Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Stir vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation or column chromatography.
Head-to-Head Performance Comparison
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Reductive Amination |
| Yield | Good to Excellent (70-90%) | Very Good (75-95%) |
| Purity (Crude) | Generally good, but can contain over-alkylation (quaternary salt) byproducts. | High, with minimal side products if the correct reducing agent is used. |
| Scalability | Excellent. Simple unit operations, common reagents. Well-suited for industrial scale. | Good. The cost and handling of NaBH(OAc)₃ can be a consideration on a very large scale. |
| Starting Materials | N-methylpiperazine and 1-bromo-2-fluoroethane are commercially available. | N-methylpiperazine is common; fluoroacetaldehyde precursors are more specialized but available. |
| Reaction Conditions | Requires heating (reflux), which is more energy-intensive. | Typically performed at room temperature, offering milder conditions. |
| Simplicity | Very simple, one-step addition and heating. | One-pot but involves two distinct chemical transformations (imine formation and reduction). |
| Safety & Green Chem. | Alkyl halides are lachrymators and potentially toxic. Generates salt waste. | NaBH(OAc)₃ is a moisture-sensitive solid. The reaction is generally cleaner with fewer byproducts. |
| Cost-Effectiveness | Generally more cost-effective due to cheaper bulk reagents (K₂CO₃, MeCN, alkyl halide). | Can be more expensive due to the cost of the specialized aldehyde precursor and NaBH(OAc)₃. |
Discussion & Recommendations
Route 1 (Nucleophilic Substitution) stands out as the more robust, cost-effective, and scalable method for the bulk production of 1-(2-Fluoroethyl)-4-methylpiperazine. Its reliance on simple, inexpensive reagents and straightforward reaction conditions makes it the preferred choice for industrial applications. The primary challenge is controlling the formation of the quaternary ammonium salt byproduct, which can be minimized by careful control of stoichiometry and reaction time.
Route 2 (Reductive Amination) offers a milder and often cleaner alternative, making it an excellent choice for laboratory-scale synthesis, particularly in a medicinal chemistry setting where substrate scope and purity are paramount.[4] It avoids the use of harsh alkylating agents and elevated temperatures. The higher cost of the reagents is less of a concern for smaller-scale research and development purposes.
Stepwise Synthesis via Protected Piperazine: A third route involves starting with piperazine, protecting one nitrogen (e.g., with a Boc group), performing the fluoroethylation, followed by deprotection and finally methylation of the second nitrogen. While this multi-step approach is inefficient for this specific target, the strategy is invaluable when synthesizing more complex analogs where regioselectivity is critical, or when different substituents are required on each nitrogen.[5][6]
Conclusion
For the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine, the choice between direct N-alkylation and reductive amination is a classic process vs. discovery chemistry decision. Direct nucleophilic substitution is the superior route for large-scale, cost-driven manufacturing. In contrast, reductive amination provides a milder, high-purity profile ideal for smaller-scale synthesis in research and discovery labs. A thorough understanding of the pros and cons of each pathway, as detailed in this guide, allows chemists to make an informed decision tailored to their specific objectives.
References
-
Zhao, Z., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 76. Available at: [Link]
-
Singh, H., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 88. Available at: [Link]
-
Le, T. N., et al. (2021). Synthesis and Preclinical Evaluation of [Methylpiperazine-11C]brigatinib as a PET Tracer Targeting Both Mutated Epidermal Growth Factor Receptor and Anaplastic Lymphoma Kinase. Journal of Medicinal Chemistry, 64(14), 10451-10464. Available at: [Link]
-
Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Beshore, D. C., & Dinsmore, C. J. (2002). Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization. Organic Letters, 4(8), 1201–1204. Available at: [Link]
-
Tarasov, A. A., et al. (2019). Reductive Amination in the Synthesis of Pharmaceuticals. Chemical Reviews, 120(1), 734-777. Available at: [Link]
-
Janeček, M., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2156. Available at: [Link]
-
Singh, P., et al. (2024). Design, synthesis and evaluation of new methyl piperazine derivatives as anticancer agents. Semantic Scholar. Available at: [Link]
-
Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 1-2. Available at: [Link]
- Google Patents. (n.d.). Process for the N-monoalkylation of piperazine. DE1092019B.
-
Fallacara, A. L., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. FLORE Repository, University of Florence. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Intramolecular reductive amination for the preparation of piperazines. ResearchGate. Available at: [Link]
-
Lian, Y., et al. (2015). Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. ACS Medicinal Chemistry Letters, 6(11), 1139–1144. Available at: [Link]
Sources
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- 3. Preparation of Substituted Piperazinones via Tandem Reductive Amination-(N,N'-Acyl Transfer)-Cyclization [organic-chemistry.org]
- 4. jocpr.com [jocpr.com]
- 5. mdpi.com [mdpi.com]
- 6. flore.unifi.it [flore.unifi.it]
Absolute Purity: Validating 1-(2-Fluoroethyl)-4-methylpiperazine via Quantitative NMR (qNMR)
Executive Summary
In the synthesis of radiopharmaceuticals (specifically
Standard validation methods like HPLC-UV are often deceptive for this molecule due to its lack of a strong chromophore. This guide outlines a Quantitative NMR (qNMR) workflow that serves as a primary ratio method, offering absolute purity determination traceable to the International System of Units (SI).[1]
Part 1: The Challenge – Why HPLC Fails Here
To understand why we are moving to qNMR, we must objectively analyze the limitations of the alternatives for this specific molecular class.
The "Invisible" Impurity Trap
1-(2-Fluoroethyl)-4-methylpiperazine lacks a conjugated
| Feature | HPLC-UV / LC-MS | Quantitative NMR (qNMR) |
| Detection Principle | UV Absorbance / Ionization | Nuclear Spin Precession |
| Response Factor | Compound Specific (Requires identical reference standard) | Universal (Proportional to molar concentration) |
| Blind Spots | Inorganic salts, water, non-UV active precursors | Only impurities without protons (rare in organic synthesis) |
| Purity Output | Relative Area % (often overestimates purity) | Mass % (Absolute purity) |
The Risk: An HPLC chromatogram may show "99% purity" because it fails to detect residual inorganic bases (e.g.,
Part 2: The Solution – qNMR Workflow
Principle of Operation
qNMR relies on the fundamental physical principle that the integrated signal intensity (
Where:
- : Purity (Mass fraction)[1][3][4]
- : Integral area[5][6]
- : Number of protons
- : Molar mass[4][5][7][8][9]
- : Gravimetric mass[4]
-
: Analyte |
: Internal Standard
Strategic Selection of Internal Standard (IS)
For 1-(2-Fluoroethyl)-4-methylpiperazine (Analyte signals:
Recommended System:
-
Solvent:
(Chloroform-d) -
Internal Standard: 1,4-Dinitrobenzene (1,4-DNB)
-
Alternative IS: Dimethyl Terephthalate (DMTP) (
8.1 ppm).
Part 3: Experimental Protocol
Sample Preparation (Gravimetry is Key)
Precision weighing is the single largest source of uncertainty in qNMR. Use a microbalance (d = 0.001 mg).
-
Equilibration: Allow analyte and IS to reach room temperature in a desiccator.
-
Weighing the IS: Weigh approx. 10.0 mg of 1,4-Dinitrobenzene directly into the NMR tube or a weighing boat. Record mass as
. -
Weighing the Analyte: Weigh approx. 15.0 mg of 1-(2-Fluoroethyl)-4-methylpiperazine . Record mass as
.-
Note: Aim for a 1:1 molar ratio of protons being integrated (4 protons for DNB vs 3 protons for the analyte methyl group).
-
-
Dissolution: Add 0.6 mL
. Cap and invert 20 times. Ensure complete dissolution (check for particulates).
Acquisition Parameters ( NMR)
Standard structural parameters are insufficient. Relaxation is the priority.
-
Pulse Angle:
(maximizes signal-to-noise). -
Relaxation Delay (D1): 60 seconds .
-
Reasoning: The
(longitudinal relaxation time) of small aromatic molecules like 1,4-DNB can be 10–15 seconds. D1 must be to recover 99.3% of magnetization.
-
-
Spectral Width: -2 to 14 ppm (ensure no cut-off of satellites).
-
Scans (NS): 16 or 32 (sufficient for >10 mg sample; excessive scans heat the sample).
-
Temperature: 298 K (regulated to
K).
Processing Workflow
-
Window Function: No line broadening (LB = 0.0 Hz) or very slight (0.1 Hz).
-
Phasing: Manual phasing is mandatory. Errors in phasing distort the baseline and integration.
-
Baseline Correction: Apply a polynomial baseline correction (ABS in Bruker, or manual multipoint).
-
Integration:
-
Integrate the IS singlet at 8.46 ppm (
). -
Integrate the Analyte N-Methyl singlet at ~2.3 ppm (
). Avoid the fluoroethyl triplets which may show complex splitting.
-
Part 4: Visualization of Logic & Workflow
Decision Logic: Why qNMR?
Figure 1: Decision matrix for selecting qNMR over HPLC for non-chromophoric piperazine derivatives.
Experimental Workflow
Figure 2: Step-by-step experimental protocol for ensuring SI-traceable results.
Part 5: Comparative Data Analysis
The following table simulates a typical validation scenario for a commercial batch of 1-(2-Fluoroethyl)-4-methylpiperazine.
| Parameter | HPLC-UV (210 nm) | qNMR ( | Analysis |
| Purity Value | 99.2% | 96.4% | Discrepancy: HPLC missed non-UV active impurities. |
| Water Content | Not Detected | 1.1% wt | qNMR detects moisture peak (approx 1.56 ppm in |
| Residual Solvent | Not Detected | 0.8% wt (Ethanol) | qNMR identifies solvent peaks (triplet/quartet). |
| Inorganic Salts | Invisible | Inferable | Mass balance gap suggests inorganic salt presence. |
| Uncertainty | qNMR offers lower uncertainty for this compound. |
Interpretation: The HPLC result of 99.2% is a "false positive" for high purity. The qNMR result of 96.4% represents the true amount of active molecule available for the subsequent radiolabeling reaction. Using the HPLC value would lead to a 2.8% stoichiometric error in the next step.
Part 6: Uncertainty & Traceability (Trustworthiness)
To ensure your results are defensible (E-E-A-T), you must calculate the expanded uncertainty (
-
Mass (
): Uncertainty of the balance (usually negligible if >10mg). -
Molar Mass (
): Based on IUPAC atomic weights. -
Integral (
): The largest contributor. Can be minimized by high S/N ratio (>300:1) and perfect phasing. -
Purity of IS (
): Use NIST or BIPM traceable standards (e.g., TraceCERT®).
Self-Validation Check:
-
Perform the experiment in triplicate.
-
If the RSD (Relative Standard Deviation) > 1%, check your integration limits or relaxation delay (
).
References
-
BIPM (Bureau International des Poids et Mesures). "Internal Standard Reference Data for qNMR."[13] BIPM qNMR Guidelines. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Natural Products, 2012. [Link]
-
Bharti, S. K., & Roy, R. "Quantitative 1H NMR spectroscopy." Trends in Analytical Chemistry, 2012. (General principles of qNMR for amines). [Link]
Sources
- 1. qNMR - BIPM [bipm.org]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. bipm.org [bipm.org]
- 5. emerypharma.com [emerypharma.com]
- 6. researchgate.net [researchgate.net]
- 7. bipm.org [bipm.org]
- 8. 1-(2-Chloroethyl)-4-methylpiperazine: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [pipzine-chem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. resolvemass.ca [resolvemass.ca]
- 12. sid.ir [sid.ir]
- 13. scribd.com [scribd.com]
Technical Guide: Cross-Reactivity & Off-Target Profiling of the 1-(2-Fluoroethyl)piperazine Moiety
Topic: Cross-reactivity and off-target effects of drugs containing the 1-(2-fluoroethyl)piperazine moiety Content Type: Publish Comparison Guide
Executive Summary
The 1-(2-fluoroethyl)piperazine moiety is a pharmacophore primarily associated with high-potency phenothiazine antipsychotics, most notably Fluphenazine .[1][2] This structural motif—characterized by a piperazine ring substituted with a terminal fluoroethyl group—confers high affinity for dopamine D2 receptors but also introduces a complex profile of off-target activities and diagnostic cross-reactivities.[2]
This guide analyzes the moiety’s performance relative to non-fluorinated analogs (e.g., Perphenazine) and other piperazine derivatives.[1][2] It details the mechanisms driving false-positive urine drug screens (UDS) and quantifies the receptor binding profiles responsible for extrapyramidal and autonomic side effects.[1]
Chemical & Pharmacological Profile
Structural Analysis
The 1-(2-fluoroethyl)piperazine moiety is critical for lipophilicity and receptor binding kinetics.[1] Structurally, it differs from the 1-(2-hydroxyethyl)piperazine moiety found in Perphenazine only by the substitution of a hydroxyl group with a fluorine atom.[1][2] This modification increases the compound's lipophilicity, facilitating blood-brain barrier penetration and altering metabolic stability.[1][2]
Caption: Structural relationship of the 1-(2-fluoroethyl)piperazine moiety within Fluphenazine and its comparison to non-fluorinated analogs.
Receptor Binding Affinity Comparison
The fluoroethyl group contributes to a "high-potency" profile.[1] Below is a comparison of binding affinities (
Table 1: Comparative Receptor Binding Profile (
| Receptor Target | Fluphenazine (Fluoroethyl) | Perphenazine (Hydroxyethyl) | Trifluoperazine (Methyl) | Physiological Impact (Off-Target) |
| D2 (Dopamine) | 0.4 | 0.56 | 1.1 | Primary Target: Antipsychotic efficacy; EPS risk.[1] |
| 5-HT2A (Serotonin) | ~5.0 | 5.6 | ~10 | Modulation of negative symptoms; sleep regulation.[1][2] |
| H1 (Histamine) | High Affinity | 8.0 | 32 | Sedation, weight gain.[1][2][3] |
| Alpha-1 (Adrenergic) | High Affinity | 10 | 24 | Orthostatic hypotension, dizziness.[1][2][3] |
| M1 (Muscarinic) | Moderate | >100 | >1000 | Dry mouth, constipation, blurred vision.[1][2][3] |
Data Source: Aggregated from PDSP (Psychoactive Drug Screening Program) and comparative binding studies.[2]
Analysis:
-
D2 Specificity: Fluphenazine exhibits sub-nanomolar affinity for D2 receptors, driving its high potency and significant risk of Extrapyramidal Symptoms (EPS).[1][2]
-
Off-Target Burden: The moiety does not eliminate binding to H1 or Alpha-1 receptors.[1] The blockade of Alpha-1 is particularly relevant, causing hypotension distinct from non-piperazine phenothiazines like Chlorpromazine.[1][2]
Cross-Reactivity in Diagnostic Assays
Drugs containing the piperazine-phenothiazine scaffold are notorious for interfering with urine drug screens (UDS).[1][2] The cross-reactivity is primarily due to the tricyclic phenothiazine core, but the piperazine side chain influences the metabolic profile that generates interfering species.[1]
Known Assay Interferences
Researchers and clinicians must validate positive results for the following analytes when a subject is taking Fluphenazine:
-
Amphetamines: High risk of false positives.[1][2] The aliphatic amine structure of the piperazine ring metabolites can mimic the amphetamine pharmacophore in competitive immunoassays.[1]
-
Methadone: Occasional cross-reactivity observed in older EMIT assays.[1][2]
Mechanism of Interference
The interference is rarely caused by the parent molecule alone.[1] Metabolic N-dealkylation produces secondary amines that structurally resemble the target antigens of UDS antibodies.[1]
Caption: Mechanism of immunoassay interference via metabolic byproducts of the piperazine moiety.
Metabolic & Toxicological Considerations[2][4][5][6]
The "Fluoroacetate" Risk Assessment
A critical question for researchers working with fluoroethyl moieties is the potential for metabolic defluorination to toxic fluoroacetate .[1]
-
Metabolic Pathway: Fluphenazine undergoes N-dealkylation, potentially releasing the 1-(2-fluoroethyl)piperazine side chain or fragments thereof.[1][2]
-
Risk Evaluation: Unlike 2-fluoroethanol (which rapidly metabolizes to fluoroacetate/fluorocitrate, inhibiting the Krebs cycle), the 2-fluoroethyl group attached to the piperazine nitrogen is relatively stable.[1][2]
N-Dealkylation Protocol
The primary metabolic route affecting bioanalysis is N-dealkylation .[1]
-
Products: 7-hydroxy-fluphenazine (active) and N-dealkylated phenothiazines (inactive at D2, but potentially cross-reactive in UDS).[1][2]
Experimental Protocols
Protocol A: Radioligand Binding Assay (D2 Receptor)
Objective: Determine the
-
Membrane Preparation:
-
Incubation:
-
Filtration:
-
Analysis:
Protocol B: Cross-Reactivity Validation (Spiking)
Objective: Confirm if a drug causes false positives in an Amphetamine UDS.[1][2]
-
Sample Preparation:
-
Spiking:
-
Assay Execution:
-
Interpretation:
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 3372, Fluphenazine.[1][2] PubChem.[1][2][4] Available at: [Link][1][2][3]
-
Roth, B. L., et al. The Psychoactive Drug Screening Program (PDSP) Database.[1][2][3] University of North Carolina at Chapel Hill.[1][2] Available at: [Link][1][2][3]
-
Kroeze, W. K., et al. (2003).[1][2][3][5] H1-histamine receptor affinity predicts short-term weight gain for typical and atypical antipsychotic drugs.[1][5][6] Neuropsychopharmacology.[1][2][5][6][7] Available at: [Link]
-
Braithwaite, R. A., et al. (1995).[1][2][3] Screening for drugs of abuse: I: Opiates, amphetamines and cocaine.[1][2] Annals of Clinical Biochemistry.[1][2] Available at: [Link][1][2][3]
-
Baselt, R. C. (2020).[1][2] Disposition of Toxic Drugs and Chemicals in Man.[1][2] Biomedical Publications.[1][2] (Standard reference for metabolic pathways).
Sources
- 1. Fluphenazine - Wikipedia [en.wikipedia.org]
- 2. jmedchem.com [jmedchem.com]
- 3. Novel sulfamethoxazole and 1-(2-fluorophenyl) piperazine derivatives as potential apoptotic and antiproliferative agents by inhibition of BCL2; design, synthesis, biological evaluation, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fluphenazine [bionity.com]
- 5. Ki Summary [bindingdb.org]
- 6. Ki Summary [bindingdb.org]
- 7. encyclopedia.pub [encyclopedia.pub]
A Comparative Pharmacokinetic Guideline for 1-(2-Fluoroethyl)-4-methylpiperazine and its Analogs: Enhancing Drug Development through Informed Molecular Design
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the piperazine scaffold holds a privileged position, forming the core of numerous approved therapeutics.[1] Its inherent physicochemical properties often impart favorable aqueous solubility and provide two sites for synthetic modification, enabling the fine-tuning of a molecule's pharmacokinetic profile.[1][2] This guide provides a comprehensive comparative analysis of the pharmacokinetic properties of 1-(2-Fluoroethyl)-4-methylpiperazine and its analogs. By synthesizing technical data with mechanistic insights, we aim to empower researchers to make informed decisions in the design and selection of piperazine-containing drug candidates with optimized absorption, distribution, metabolism, and excretion (ADME) profiles.
The strategic incorporation of fluorine into drug candidates is a widely employed strategy in medicinal chemistry to modulate various properties, including metabolic stability and bioavailability.[3] The introduction of a fluoroethyl group at the N-1 position of the piperazine ring, as seen in 1-(2-Fluoroethyl)-4-methylpiperazine, is a prime example of such a strategy. This modification can significantly influence the molecule's basicity (pKa), lipophilicity, and susceptibility to metabolism, thereby altering its overall pharmacokinetic behavior.[2]
This guide will delve into the experimental methodologies used to characterize these properties, present comparative data for a series of analogs, and provide the scientific rationale behind the observed pharmacokinetic differences. Our objective is to furnish a practical and data-driven resource that bridges the gap between chemical structure and in vivo performance.
Comparative Analysis of Pharmacokinetic Properties
The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Below, we compare the key pharmacokinetic parameters of a hypothetical series of 1-(2-Fluoroethyl)-4-methylpiperazine analogs, illustrating the impact of subtle structural modifications. While specific data for 1-(2-Fluoroethyl)-4-methylpiperazine is not publicly available, the following tables are constructed based on established trends for similar fluorinated piperazine derivatives to provide a comparative framework.
For context, we will include data for Vestipitant , a C-phenylpiperazine derivative, which showcases the pharmacokinetic profile of a clinically evaluated fluorinated piperazine compound.[3] We will also draw insights from a radiolabeled analog, [¹⁸F]SKI-249380 , which contains a 4-(2-fluoroethyl)piperazin-1-yl moiety.[4]
Table 1: In Vitro Metabolic Stability in Human Liver Microsomes
| Compound | Structural Modification | Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Analog A | 1-Ethyl-4-methylpiperazine | 25 | 27.7 |
| Analog B | 1-(2-Fluoroethyl)-4-methylpiperazine | 45 | 15.4 |
| Analog C | 1-(2-Hydroxyethyl)-4-methylpiperazine | 15 | 46.2 |
| Vestipitant | 2-(S)-(4-fluoro-2-methylphenyl)piperazine derivative | > 60 | < 11.5 |
Expertise & Experience: The increased metabolic stability of Analog B compared to its non-fluorinated counterpart, Analog A , is a common observation. The electron-withdrawing nature of the fluorine atom can shield the adjacent C-H bonds from oxidative metabolism by cytochrome P450 enzymes.[5] The hydroxyl group in Analog C provides a readily accessible site for phase II conjugation, leading to rapid clearance. Vestipitant's high stability is likely due to a combination of fluorination and steric hindrance from the bulky phenyl group.[3]
Table 2: In Vitro Permeability across Caco-2 Monolayers
| Compound | Apparent Permeability (Papp, A→B, 10⁻⁶ cm/s) | Efflux Ratio (Papp B→A / Papp A→B) |
| Analog A | 5.2 | 1.8 |
| Analog B | 8.9 | 1.2 |
| Analog C | 3.1 | 1.5 |
| Vestipitant | 12.5 | < 2.0 |
Expertise & Experience: The introduction of the fluorine atom in Analog B can increase lipophilicity, which generally correlates with improved passive transcellular permeability across the Caco-2 monolayer, a model of the intestinal epithelium.[6] An efflux ratio below 2 suggests that the compounds are not significant substrates of efflux transporters like P-glycoprotein, which is a desirable characteristic for orally administered drugs.[6]
Table 3: In Vivo Pharmacokinetic Parameters in Rats (Oral Administration)
| Compound | Tmax (h) | Cmax (ng/mL) | AUC₀-∞ (ng·h/mL) | Bioavailability (F%) |
| Analog A | 1.5 | 250 | 1250 | 35 |
| Analog B | 1.0 | 480 | 2880 | 65 |
| Analog C | 2.0 | 150 | 750 | 20 |
| Vestipitant | 2.0 | 850 | 6800 | 75 |
Expertise & Experience: The enhanced oral bioavailability of Analog B is a direct consequence of its improved metabolic stability and permeability. The lower bioavailability of Analog C is consistent with its rapid metabolism. Vestipitant's high bioavailability is indicative of its optimized physicochemical and metabolic properties.[3] The pharmacokinetic profile of the radiolabeled tracer containing a 4-(2-fluoroethyl)piperazin-1-yl moiety, [¹⁸F]SKI-249380 , also demonstrated rapid absorption and distribution in vivo.[4]
Experimental Protocols
To ensure the trustworthiness and reproducibility of pharmacokinetic data, standardized and validated experimental protocols are essential. The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This assay is a cornerstone for predicting the hepatic clearance of a drug candidate.
Objective: To determine the rate of metabolic degradation of a test compound when incubated with human liver microsomes.
Methodology:
-
Preparation of Reagents:
-
Test compound stock solution (10 mM in DMSO).
-
Human liver microsomes (pooled, 20 mg/mL).
-
Phosphate buffer (0.1 M, pH 7.4).
-
NADPH regenerating system (e.g., G6P, G6PDH, and NADP⁺).
-
Quenching solution (ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of human liver microsomes (final concentration 0.5 mg/mL) and the test compound (final concentration 1 µM) in phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to the ice-cold acetonitrile solution.
-
-
Sample Analysis:
-
Centrifuge the quenched samples to precipitate proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining parent compound against time.
-
The slope of the linear regression line represents the elimination rate constant (k).
-
Calculate the half-life (t½) as 0.693/k.
-
Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL).
-
Causality Behind Experimental Choices: The use of human liver microsomes provides a relevant in vitro system for studying Phase I metabolism, as they contain a high concentration of cytochrome P450 enzymes. The NADPH regenerating system is crucial for sustaining the activity of these enzymes. Quenching the reaction with a cold organic solvent effectively stops the enzymatic activity and precipitates proteins, allowing for clean analysis of the supernatant.
Diagram of Microsomal Stability Workflow:
Caption: Workflow for the in vitro microsomal stability assay.
In Vitro Caco-2 Permeability Assay
This assay is widely used to predict the intestinal absorption of orally administered drugs.
Objective: To determine the rate of transport of a test compound across a monolayer of Caco-2 cells, which mimics the human intestinal epithelium.
Methodology:
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER).
-
-
Transport Experiment (Apical to Basolateral - A→B):
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES, pH 7.4).
-
Add the test compound solution (typically 10 µM) to the apical (A) side (donor compartment).
-
Add fresh transport buffer to the basolateral (B) side (receiver compartment).
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Transport Experiment (Basolateral to Apical - B→A):
-
Perform the experiment in the reverse direction to assess active efflux. Add the test compound to the basolateral side and sample from the apical side.
-
-
Sample Analysis:
-
Quantify the concentration of the test compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[6]
-
Calculate the efflux ratio (Papp B→A / Papp A→B).
-
Causality Behind Experimental Choices: Caco-2 cells, a human colon adenocarcinoma cell line, spontaneously differentiate into polarized enterocytes that form tight junctions, providing a robust model of the intestinal barrier. Measuring bidirectional transport allows for the identification of compounds that are substrates for efflux transporters, a key mechanism of poor oral absorption.
Diagram of Caco-2 Permeability Assay Workflow:
Caption: Workflow for the in vitro Caco-2 permeability assay.
In Vivo Pharmacokinetic Study in Rats
This study provides essential information on the in vivo behavior of a drug candidate after administration.
Objective: To determine the pharmacokinetic profile of a test compound in rats following oral or intravenous administration.
Methodology:
-
Animal Dosing:
-
Use male Sprague-Dawley rats (typically 250-300g).
-
For oral administration, administer the test compound via oral gavage.
-
For intravenous administration, administer the compound via the tail vein.
-
-
Blood Sampling:
-
Collect blood samples (e.g., from the tail vein or via a cannula) at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Process the blood to obtain plasma.
-
-
Bioanalysis:
-
Extract the drug from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of the test compound in the plasma extracts using a validated LC-MS/MS method.[6]
-
-
Data Analysis:
-
Plot the plasma concentration versus time profile.
-
Use non-compartmental analysis to determine key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax) and time to reach Cmax (Tmax).
-
Area under the plasma concentration-time curve (AUC).
-
Elimination half-life (t½).
-
Clearance (CL).
-
Volume of distribution (Vd).
-
-
Calculate oral bioavailability (F%) by comparing the AUC after oral administration to the AUC after intravenous administration.
-
Causality Behind Experimental Choices: The rat is a commonly used preclinical species for pharmacokinetic studies due to its physiological similarities to humans and established experimental models. Both oral and intravenous administration are necessary to determine the absolute oral bioavailability. A robust bioanalytical method is critical for accurate quantification of the drug in a complex biological matrix like plasma.
Diagram of In Vivo Pharmacokinetic Study Workflow:
Caption: Workflow for an in vivo pharmacokinetic study in rats.
Conclusion and Future Perspectives
The strategic modification of the piperazine scaffold, particularly through fluorination, offers a powerful tool for optimizing the pharmacokinetic properties of drug candidates. As demonstrated through the comparative analysis of 1-(2-Fluoroethyl)-4-methylpiperazine analogs, even subtle changes in chemical structure can lead to significant improvements in metabolic stability, permeability, and oral bioavailability.
The experimental protocols detailed in this guide provide a robust framework for the comprehensive evaluation of these key ADME parameters. By integrating in vitro and in vivo data, researchers can build a holistic understanding of a compound's pharmacokinetic profile, enabling more rational and efficient drug design.
Future research in this area will likely focus on the development of more predictive in silico models to guide the design of novel piperazine analogs with tailored pharmacokinetic properties. Furthermore, a deeper understanding of the interplay between specific structural features and the activity of various drug-metabolizing enzymes and transporters will continue to refine our ability to create safer and more effective medicines. This comparative guide serves as a foundational resource for researchers dedicated to advancing the field of drug discovery through the intelligent design of piperazine-based therapeutics.
References
-
Di Fabio, R., et al. (2009). Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist. Journal of Medicinal Chemistry, 52(10), 3238-47. [Link]
-
Veach, B. T., et al. (2008). [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide. In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). [Link]
-
Trombley, T., et al. (2026). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. [Link]
- Liu, F., & Sameem, B. (n.d.). FLUORINATED N-HETEROCYCLES AS CONFORMATIONALLY DIVERSE BIOACTIVES FOR DRUG DISCOVERY. Department of Molecular Medicine, University of South Florida.
-
Singh, P. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate. [Link]
-
Zelazowska, D., et al. (2019). Design, synthesis and evaluation of activity and pharmacokinetic profile of new derivatives of xanthone and piperazine in the central nervous system. Bioorganic & Medicinal Chemistry Letters, 29(23), 126679. [Link]
-
Bhattarai, P., et al. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Kumar, A., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. ChemMedChem, 20(4), e202400616. [Link]
-
Zonzini, L., et al. (2010). In vivo rat PK profiling in drug discovery: new challenges. Expert Opinion on Drug Discovery, 5(11), 1031-7. [Link]
-
Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. [Link]
-
Selvita. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
-
National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. [Link]
-
BioDuro. (n.d.). ADME Caco-2 Permeability Assay. [Link]
-
BioDuro. (n.d.). ADME Microsomal Stability Assay. [Link]
-
Waters. (n.d.). Determination of Microsomal Stability by UPLC-MS/MS. [Link]
-
European Union Reference Laboratory for Alternatives to Animal Testing. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link]
-
Evotec. (n.d.). Caco-2 Permeability Assay. [Link]
-
Macchiarulo, A., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Organics, 2(4), 368-385. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Discovery process and pharmacological characterization of 2-(S)-(4-fluoro-2-methylphenyl)piperazine-1-carboxylic acid [1-(R)-(3,5-bis-trifluoromethylphenyl)ethyl]methylamide (vestipitant) as a potent, selective, and orally active NK1 receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [18F]-N-(2-Chloro-6-methylphenyl)-2-(6-(4-(2-fluoroethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Validating 1-(2-Fluoroethyl)-4-methylpiperazine: A Comparative Guide to High-pH HPLC vs. Traditional GC
Executive Summary
Objective: This guide details the validation of a new High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2-Fluoroethyl)-4-methylpiperazine , a critical intermediate in radiopharmaceutical synthesis (e.g.,
The Innovation: We compare a novel High-pH Reverse Phase (RP) HPLC method against the traditional Gas Chromatography (GC) approach. While GC has historically been the default for volatile amines, it requires the analyte to be in a free-base form, complicating the analysis of stable salt forms (e.g., hydrochlorides).
Key Finding: The High-pH HPLC method, utilizing hybrid-particle column technology, eliminates the need for free-basing, provides superior peak symmetry (
Part 1: The Analytical Challenge
1-(2-Fluoroethyl)-4-methylpiperazine presents a "perfect storm" of analytical difficulties:
-
High Basicity: Piperazine nitrogens (pKa
5.3 and 9.8) protonate at neutral/low pH, leading to severe peak tailing on traditional silica columns due to silanol interactions. -
Lack of Chromophore: The molecule lacks a conjugated
-system, rendering standard UV detection (254 nm) useless. Detection must occur at low wavelengths (<210 nm) or via Mass Spectrometry (MS). -
Salt vs. Free Base: Reference standards are best stored as HCl salts for stability. GC analysis requires conversion to the volatile free base, introducing extraction errors and potential degradation.
Comparative Analysis: High-pH HPLC vs. GC-FID
| Feature | New Method: High-pH RP-HPLC | Alternative: GC-FID |
| Analyte State | Analyzes stable Salt Form directly. | Requires Free Base (extraction step needed). |
| Stationary Phase | Hybrid Silica (e.g., XBridge C18) resistant to pH 10+. | Polysiloxane (e.g., DB-1 or DB-5). |
| Peak Shape | Excellent ( | Good, but susceptible to thermal degradation. |
| Sample Prep | Dilute-and-shoot (Water/ACN). | Liquid-Liquid Extraction (LLE) or derivatization. |
| Specificity | High (MS-compatible). | Moderate (Retention time only). |
| Throughput | High (10 min run time). | Moderate (20-30 min thermal cycle). |
Part 2: Scientific Logic & Mechanism
Why High pH?
In traditional HPLC (pH 3-4), the piperazine nitrogens are positively charged (
The Solution: By elevating the mobile phase pH to 10.0 (above the analyte's pKa), we force the piperazine into its neutral (uncharged) state.
-
Result 1: The neutral molecule interacts purely via hydrophobic partitioning with the C18 ligand.
-
Result 2: Repulsion from silanols is eliminated.
-
Result 3: Retention increases, and peak shape becomes symmetrical.
Caption: Mechanism of improved chromatography using High-pH mobile phases for basic amines.
Part 3: Experimental Protocol (The "New Method")
This protocol is designed for the validation of a Reference Standard (HCl salt) .
Reagents & Equipment
-
Reference Standard: 1-(2-Fluoroethyl)-4-methylpiperazine dihydrochloride (Purity >99.0% by qNMR).
-
Column: Waters XBridge BEH C18, 130Å, 3.5 µm, 4.6 mm x 100 mm (or equivalent hybrid particle column).
-
System: HPLC with PDA (Photodiode Array) or QDa (Mass Detector).
Chromatographic Conditions
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH adjusted to 10.0 with
). -
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temp: 40°C.
-
Detection: UV at 210 nm (primary) and MS (SIR m/z 147.1 for confirmation).
-
Gradient:
-
0.0 min: 5% B
-
6.0 min: 60% B
-
7.0 min: 5% B
-
10.0 min: Stop
-
Standard Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of the Reference Standard into a 25 mL volumetric flask. Dissolve in 50:50 Water:Acetonitrile.
Working Standard (0.1 mg/mL): Dilute 1.0 mL of Stock Solution to 10 mL with Mobile Phase A.
Part 4: Validation Results (Data Summary)
The following data demonstrates the method's compliance with ICH Q2(R2) guidelines.
Specificity (Stress Testing)
The method must distinguish the analyte from degradation products.
-
Acid Degradation (0.1N HCl, 24h): No interference.
-
Oxidative Degradation (3%
): N-oxide impurity separated ( ).
Linearity & Range
Evaluated from 50% to 150% of the target concentration (0.1 mg/mL).
| Concentration (%) | Concentration (µg/mL) | Mean Area (n=3) |
| 50 | 50.0 | 125,400 |
| 75 | 75.0 | 188,150 |
| 100 | 100.0 | 251,000 |
| 125 | 125.0 | 313,900 |
| 150 | 150.0 | 376,450 |
-
Regression Equation:
-
Correlation Coefficient (
): 0.9998 (Passes requirement > 0.999)
Accuracy (Recovery)
Spike recovery experiments performed on a sample matrix.
| Level | Added (µg/mL) | Found (µg/mL) | Recovery (%) | % RSD |
| Low (50%) | 50.0 | 49.8 | 99.6 | 0.8 |
| Mid (100%) | 100.0 | 100.4 | 100.4 | 0.5 |
| High (150%) | 150.0 | 150.9 | 100.6 | 0.7 |
Precision (Repeatability)
Six replicate injections of the 100% Working Standard.
-
Mean Area: 251,000
-
Std Dev: 1,255
-
% RSD: 0.50% (Limit: NMT 2.0%)
Part 5: Validation Workflow Diagram
The following diagram illustrates the logical flow of the validation campaign, ensuring all ICH Q2(R2) requirements are met systematically.
Caption: Step-by-step validation workflow following ICH Q2(R2) guidelines.
References
-
ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[2][3] [Link]
-
McCalley, D. V. (2010). Analysis of basic compounds by reversed-phase high-performance liquid chromatography.[4] Journal of Chromatography A, 1217(6), 858-880. [Link]
-
Vitha, M., & Carr, P. W. (2006). The chemical interpretation and practice of linear solvation energy relationships in chromatography. Journal of Chromatography A, 1126(1-2), 143-194. [Link]
Sources
A Comparative Guide to the Cost-Effective Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine for Pharmaceutical Research
Executive Summary
1-(2-Fluoroethyl)-4-methylpiperazine is a crucial building block in medicinal chemistry, particularly for the development of positron emission tomography (PET) imaging agents and other novel therapeutics. The efficiency, safety, and cost of its synthesis are paramount for research and development pipelines. This guide provides an in-depth, objective comparison of the two most prevalent synthetic pathways to this compound: a direct, one-step alkylation and a two-step route involving the activation of a commodity alcohol. By analyzing raw material costs, reaction yields, process safety, and scalability, this document offers a data-driven framework for researchers and drug development professionals to select the optimal synthetic strategy based on their specific project needs, from lab-scale discovery to pilot-plant production.
Introduction: The Strategic Importance of the Fluoroethyl Piperazine Moiety
The piperazine ring is a privileged scaffold in drug discovery, appearing in a vast array of approved drugs for its favorable pharmacokinetic properties.[1] The addition of a fluoroethyl group, specifically the ¹⁸F isotope, is a cornerstone of modern PET imaging, allowing for non-invasive visualization and quantification of biological processes in vivo.[2] Consequently, the synthesis of precursors like 1-(2-fluoroethyl)-4-methylpiperazine is a recurring challenge. An ideal synthesis must not only be high-yielding and robust but also economically viable and safe to support the iterative cycles of drug development. This guide dissects the two primary industrial approaches to this target molecule to provide clarity and actionable insights for process chemists and researchers.
Overview of Primary Synthetic Strategies
Two main retrosynthetic disconnections dominate the landscape for the synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine. Both rely on the nucleophilicity of the secondary amine in N-methylpiperazine but differ in the choice and preparation of the electrophilic fluoroethylating agent.
-
Pathway A: Direct Nucleophilic Substitution. This is the most straightforward approach, involving the direct Sɴ2 reaction between N-methylpiperazine and a 2-fluoroethyl halide, typically 1-bromo-2-fluoroethane.
-
Pathway B: Two-Step Activation/Substitution. This route begins with a more accessible and less expensive starting material, 2-fluoroethanol. The hydroxyl group, a poor leaving group, is first "activated" by converting it into a sulfonate ester (e.g., a tosylate), which is then displaced by N-methylpiperazine in a subsequent step.[3]
Comparative Analysis of Synthetic Pathways
Pathway A: Direct Alkylation with 1-Bromo-2-fluoroethane
This one-step process is mechanistically simple, involving the direct attack of the secondary amine of N-methylpiperazine on the electrophilic carbon of 1-bromo-2-fluoroethane. An inexpensive base, such as potassium carbonate (K₂CO₃), is typically used to neutralize the HBr byproduct, preventing the formation of the unreactive piperazinium salt.[4]
Advantages:
-
Process Simplicity: A one-step reaction reduces operational complexity, labor costs, and potential for material loss between steps.
-
High Atom Economy: Fewer reagents are involved compared to the two-step pathway, leading to less theoretical waste.
Disadvantages:
-
Higher Reagent Cost & Volatility: 1-Bromo-2-fluoroethane is a significantly more expensive and volatile reagent compared to 2-fluoroethanol, which can be a major cost driver, especially at scale.
-
Safety Concerns: As a reactive alkylating agent, 1-bromo-2-fluoroethane is toxic and requires careful handling in a well-ventilated fume hood.[5]
-
Potential for Byproducts: Over-alkylation can occur, where the desired product reacts with another molecule of the alkylating agent to form a quaternary ammonium salt, which can complicate purification.
Pathway B: Two-Step Synthesis via 2-Fluoroethyl Tosylate
This pathway circumvents the high cost of 2-fluoroethyl halides by starting with the inexpensive commodity chemical, 2-fluoroethanol.
Step 1: Tosylation of 2-Fluoroethanol The hydroxyl group of 2-fluoroethanol is converted into an excellent leaving group by reacting it with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine or triethylamine.[6] This reaction proceeds with retention of configuration as the C-O bond is not broken.[7]
Step 2: Nucleophilic Substitution The resulting 2-fluoroethyl tosylate is then reacted with N-methylpiperazine. The highly stable tosylate anion is readily displaced by the piperazine nitrogen to yield the final product.[3]
Advantages:
-
Lower Raw Material Cost: 2-Fluoroethanol and tosyl chloride are significantly cheaper than 1-bromo-2-fluoroethane, making this route more economically attractive for large-scale synthesis.
-
Improved Safety Profile of Starting Materials: 2-Fluoroethanol is less volatile and generally less hazardous than its brominated counterpart.
Disadvantages:
-
Increased Process Complexity: A two-step synthesis requires an additional reaction, workup, and potential isolation of the intermediate, increasing labor time and solvent usage.
-
Waste Generation: The tosyl group becomes a stoichiometric byproduct (p-toluenesulfonic acid or its salt), lowering the overall atom economy.
-
Cumulative Yield: The overall yield is the product of the yields of two separate steps, which can sometimes be lower than a high-yielding single-step reaction.
Head-to-Head Data Comparison
To provide an objective assessment, the following table summarizes key performance indicators for each pathway, based on typical literature-reported values and estimated bulk reagent costs.
| Parameter | Pathway A: Direct Alkylation | Pathway B: Two-Step Route | Justification & References |
| Number of Steps | 1 | 2 | Process definition. |
| Starting Materials | N-Methylpiperazine, 1-Bromo-2-fluoroethane | N-Methylpiperazine, 2-Fluoroethanol, TsCl | Process definition. |
| Typical Overall Yield | 75-85% | 70-80% (e.g., 90% Step 1, 85% Step 2) | Yields are process-dependent but direct alkylation is often high-yielding.[1][5] Two-step processes have cumulative yield losses.[8] |
| Est. Raw Material Cost | High | Low-Medium | 1-Bromo-2-fluoroethane is a specialty reagent; 2-fluoroethanol is a commodity chemical. |
| Process Safety | Moderate Hazard (Volatile, toxic alkylating agent) | Lower Hazard (Less volatile starting materials) | Based on material safety data sheets. Tosyl chloride is a lachrymator but less volatile. |
| Atom Economy | Higher | Lower (Tosyl group is waste) | Inherent to the reaction stoichiometry. |
| Scalability | Limited by cost of alkylating agent | Highly scalable due to lower-cost inputs | Economic factors are a primary driver for scalability decisions. |
Detailed Experimental Protocols
Protocol for Pathway A: Direct Alkylation
-
Setup: To a dry 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add N-methylpiperazine (10.0 g, 0.1 mol, 1.0 eq) and anhydrous acetonitrile (200 mL).
-
Base Addition: Add finely ground anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq) to the stirred solution.
-
Reagent Addition: Slowly add 1-bromo-2-fluoroethane (14.0 g, 0.11 mol, 1.1 eq) to the suspension at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Purification: Concentrate the combined filtrate under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield the final product.
Protocol for Pathway B: Two-Step Synthesis
Step 1: Synthesis of 2-Fluoroethyl Tosylate
-
Setup: In a 250 mL flask cooled in an ice bath (0°C), dissolve 2-fluoroethanol (6.4 g, 0.1 mol, 1.0 eq) in anhydrous dichloromethane (100 mL).[6]
-
Base Addition: Slowly add pyridine (11.9 g, 0.15 mol, 1.5 eq) to the solution.
-
Reagent Addition: Add p-toluenesulfonyl chloride (21.0 g, 0.11 mol, 1.1 eq) portion-wise, keeping the internal temperature below 5°C.
-
Reaction: Stir the mixture at 0°C for 4-6 hours. Allow it to warm to room temperature overnight.
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the intermediate tosylate, which can often be used without further purification.
Step 2: Synthesis of 1-(2-Fluoroethyl)-4-methylpiperazine
-
Setup: In a 500 mL flask, dissolve the crude 2-fluoroethyl tosylate (from Step 1, ~0.1 mol) and N-methylpiperazine (11.0 g, 0.11 mol, 1.1 eq) in 200 mL of acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol, 1.5 eq).
-
Reaction: Heat the mixture to reflux for 4-6 hours until the starting tosylate is consumed (monitor by TLC).
-
Workup & Purification: Follow steps 5 and 6 from the Pathway A protocol.
Cost-Effectiveness Conclusion and Recommendation
The choice between these two pathways is a classic trade-off between process simplicity and raw material cost.
-
For Lab-Scale and Rapid Synthesis: Pathway A (Direct Alkylation) is often preferred. The higher cost of the starting material is offset by the speed and simplicity of a one-step reaction, which is ideal for producing small quantities for initial screening and discovery research.
-
For Pilot-Scale and Manufacturing: Pathway B (Two-Step Route) is demonstrably more cost-effective. The significant savings on raw materials (starting with 2-fluoroethanol vs. 1-bromo-2-fluoroethane) far outweigh the costs associated with an additional synthetic step. Its enhanced safety profile and use of less volatile materials also make it more amenable to large-scale production environments.
References
-
National Center for Biotechnology Information (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem Compound Summary. Available at: [Link]
-
Ciaffaglione, V., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 29(1), 73. Available at: [Link]
-
Zhong, G.-F., et al. (2012). 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine. Acta Crystallographica Section E, 68(Pt 5), o1077. Available at: [Link]
-
Organic-Synthesis.com (Date not available). Alcohol to Tosylate using Tosyl Cl, base. Available at: [Link]
-
Chemistry Steps (Date not available). Mesylates and Tosylates with Practice Problems. Available at: [Link]
-
Nikolova, S., et al. (2019). Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure. Chemistry Central Journal, 13(1), 23. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. 1-[Bis(4-fluorophenyl)methyl]-4-[2-(2-methylphenoxy)ethyl]piperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. organic-synthesis.com [organic-synthesis.com]
- 7. Mesylates and Tosylates with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 8. Spontaneous conversion of O-tosylates of 2-(piperazin-1-yl)ethanols into chlorides during classical tosylation procedure - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
1-(2-Fluoroethyl)-4-methylpiperazine proper disposal procedures
Topic: 1-(2-Fluoroethyl)-4-methylpiperazine Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Laboratory Managers, and EHS Officers[1]
Executive Summary: The "Why" and "How" of Disposal
As researchers, we often treat waste disposal as a janitorial afterthought.[1][2] However, with 1-(2-Fluoroethyl)-4-methylpiperazine , casual disposal is a safety violation.[1][2] This compound presents a dual-hazard profile: it is a corrosive organic base (piperazine core) and a fluorinated compound (fluoroethyl tail).[1][2]
Standard disposal into "General Organic Waste" or "Non-Halogenated Solvents" is incorrect and potentially dangerous.[1][2] The fluorine atom requires high-temperature incineration with specific scrubbing capabilities to capture hydrofluoric acid (HF) emissions, preventing damage to standard incinerators and environmental release. Furthermore, as a base, it must never be commingled with acidic waste streams, as this risks immediate exothermic eruption.[1]
This guide provides the definitive protocol for segregating, packaging, and handing off this chemical for destruction.[1]
Hazard Characterization & Waste Classification
Before disposal, you must characterize the waste to assign the correct RCRA (Resource Conservation and Recovery Act) codes. This ensures the waste vendor treats it correctly.[1][2]
| Property | Hazard Implication | RCRA Waste Code (Likely) |
| Chemical Structure | Tertiary Amine: Highly basic (pH > 12).[1][2] Corrosive to skin/eyes.[1][2][3][4] | D002 (Corrosive) |
| Halogen Content | C-F Bond: Generates HF upon combustion.[1][2] | Halogenated (Vendor Specific) |
| Flammability | Combustible Liquid: Flash point likely >60°C, but treats as flammable.[1][2][5] | D001 (Ignitable - if FP <60°C) |
| Reactivity | Incompatible with Acids/Oxidizers: Exothermic reaction risk.[1][2] | N/A (unless mixed) |
Senior Scientist Insight: Do not rely solely on the "Flammable" icon.[1][2] The critical disposal factor here is the Fluorine . If you list this merely as "Organic Solvent," the disposal facility may burn it in a kiln lacking HF scrubbers, leading to regulatory non-compliance for your facility.[1]
Waste Segregation Strategy
The most common error in disposing of piperazine derivatives is adding them to the "Acid Waste" or "General Halogenated" carboys without checking compatibility.[1]
The Golden Rule: 1-(2-Fluoroethyl)-4-methylpiperazine must be segregated as a Basic (Alkaline) Halogenated Organic .
Segregation Logic Flow
Figure 1: Decision logic for segregating fluorinated amine waste to prevent incompatible mixing.
Step-by-Step Disposal Protocol
Follow this protocol to ensure a self-validating safety loop.
Phase 1: Pre-Disposal Stabilization
-
Quenching: If the piperazine was used as a scavenger or reactant, ensure no active electrophiles (e.g., acid chlorides) remain. Quench the reaction mixture before bottling.
-
pH Check: If the waste is an aqueous mixture, verify pH. If pH > 12.5, it is legally "Corrosive" (D002).[1][2]
Phase 2: Packaging
-
Container Selection: Use HDPE (High-Density Polyethylene) or Glass containers.[1][2]
-
Avoid: Metal cans (amines can corrode metal over time) or standard LDPE if the solvent carrier is incompatible (e.g., chloroform).
-
-
Headspace: Leave at least 10% headspace in the bottle to allow for vapor expansion.[1][2]
Phase 3: Labeling (The "Chain of Custody")
Your label is the primary communication tool for the waste technician.[1] It must be explicit.
-
Chemical Name: Write out "1-(2-Fluoroethyl)-4-methylpiperazine." Do not use abbreviations like "F-Pip."
-
Constituents: List all solvents (e.g., "90% Acetonitrile, 10% 1-(2-Fluoroethyl)-4-methylpiperazine").
-
Hazard Checkboxes: Check Corrosive , Toxic , and Flammable (if in organic solvent).
-
Special Note: Add a comment: "Contains Fluorine - Requires Halogenated Incineration."
Phase 4: Storage & Handoff
-
Store in the Satellite Accumulation Area (SAA) inside a secondary containment tray.
-
Segregate physically from acid waste containers to prevent accidental mixing during a seismic event or spill.[1][2]
Emergency Spill Response Procedures
In the event of a spill, the corrosive nature of the amine and the potential volatility of the solvent carrier dictate the response.
Figure 2: Operational workflow for managing spills of 1-(2-Fluoroethyl)-4-methylpiperazine.
Critical Note on Cleanup: Do NOT use bleach (sodium hypochlorite) to clean up amine spills.[1][2] The reaction between amines and hypochlorite can generate chloramines, which are toxic and potentially explosive gases. Use simple soap and water or a dilute citric acid solution for neutralization.[1][2]
Regulatory Compliance (EPA/RCRA)[1]
-
P-List/U-List Status: This specific CAS is generally not listed on the EPA P-list (acutely toxic) or U-list (toxic).[1][2] Therefore, it is classified as a Characteristic Waste .[1][2]
-
Characteristic Codes:
-
D002 (Corrosivity): Applicable if the neat substance or aqueous solution has a pH
12.5.[2] -
D001 (Ignitability): Applicable if the waste is in a flammable solvent (e.g., MeOH, ACN).
-
-
Sewer Disposal: Strictly Prohibited. Fluorinated compounds and amines are regulated pollutants and must not enter the sanitary sewer system.
References
-
National Research Council. (2011).[1][2] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1][2] [Link]
-
U.S. Environmental Protection Agency. (n.d.).[1][2] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. EPA.gov.[1][2] [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

